molecular formula C7H8N2O3 B1587855 2-Amino-4-methyl-6-nitrophenol CAS No. 6265-07-2

2-Amino-4-methyl-6-nitrophenol

Cat. No.: B1587855
CAS No.: 6265-07-2
M. Wt: 168.15 g/mol
InChI Key: AJWIWEGQLDDWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methyl-6-nitrophenol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWIWEGQLDDWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211704
Record name 2-Amino-6-nitro-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6265-07-2
Record name 2-Amino-4-methyl-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6265-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-nitro-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-nitro-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-nitro-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Nitro-4-methyl-6-amino-phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX839F48T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methyl-6-nitrophenol, a valuable intermediate in the pharmaceutical and dye industries. The primary synthetic route detailed herein involves a two-step process: the dinitration of p-cresol to yield 2,6-dinitro-p-cresol, followed by the selective reduction of one nitro group to the corresponding amine. This document offers an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and critical process parameters. Furthermore, it addresses safety considerations and methods for purification and characterization of the final product, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a key chemical intermediate whose structural features, including an amino, a nitro, and a hydroxyl group on a cresol backbone, make it a versatile precursor for the synthesis of a variety of more complex molecules. Its applications span the development of pharmaceuticals, the manufacturing of azo dyes, and as a component in photographic chemicals.[1] The strategic placement of its functional groups allows for a range of subsequent chemical modifications.

This guide focuses on a robust and well-established synthetic pathway, providing not just procedural steps, but also the underlying chemical principles that govern the reactions. Understanding the "why" behind each step is paramount for successful and safe synthesis, enabling researchers to troubleshoot and adapt the procedures to their specific laboratory contexts.

The Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is achieved through a two-step process starting from p-cresol. The overall transformation is depicted below:

Synthetic_Pathway p_cresol p-Cresol dinitrocresol 2,6-Dinitro-p-cresol p_cresol->dinitrocresol Step 1: Dinitration (HNO₃, H₂SO₄) product This compound dinitrocresol->product Step 2: Selective Reduction (Na₂S or (NH₄)₂S)

Caption: Overall synthetic route from p-cresol.

Step 1: Dinitration of p-Cresol to 2,6-Dinitro-p-cresol

The initial step involves the electrophilic aromatic substitution of p-cresol with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The hydroxyl and methyl groups of p-cresol are ortho, para-directing activators. Since the para position is blocked by the methyl group, nitration occurs at the two ortho positions to the hydroxyl group.

Mechanism of Dinitration:

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as the electrophile, attacking the electron-rich aromatic ring of p-cresol.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO₃H₂SO₄ HNO₃H₂SO₄ H₂NO₃⁺HSO₄⁻ H₂NO₃⁺HSO₄⁻ HNO₃H₂SO₄->H₂NO₃⁺HSO₄⁻ H₂NO₃⁺ H₂NO₃⁺ NO₂⁺H₂O NO₂⁺H₂O H₂NO₃⁺->NO₂⁺H₂O p-CresolNO₂⁺ p-CresolNO₂⁺ Intermediate_1 Intermediate_1 p-CresolNO₂⁺->Intermediate_1 2-Nitro-p-cresolH⁺ 2-Nitro-p-cresolH⁺ Intermediate_1->2-Nitro-p-cresolH⁺ 2-Nitro-p-cresolNO₂⁺ 2-Nitro-p-cresolNO₂⁺ Intermediate_2 Intermediate_2 2-Nitro-p-cresolNO₂⁺->Intermediate_2 2,6-Dinitro-p-cresolH⁺ 2,6-Dinitro-p-cresolH⁺ Intermediate_2->2,6-Dinitro-p-cresolH⁺

Caption: Mechanism of p-cresol dinitration.

Experimental Protocol: Dinitration of p-Cresol

This protocol is adapted from established industrial methods.[2][3]

Materials:

  • p-Cresol

  • Nitric acid (68%)

  • Sulfuric acid (98%)

  • Ice

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place p-cresol. For every 1 mole of p-cresol, prepare a nitrating mixture of approximately 2.2 moles of nitric acid in sulfuric acid.

  • Cooling: Cool the flask containing p-cresol in an ice-salt bath to a temperature of 0-5 °C.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred p-cresol, maintaining the reaction temperature between 0-10 °C. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. The 2,6-dinitro-p-cresol will precipitate as a yellow solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol.[2]

Data Presentation: Dinitration of p-Cresol

ReactantMolar Ratio (to p-cresol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Nitric Acid2.20-103~90Adapted from[3][4]
Step 2: Selective Reduction of 2,6-Dinitro-p-cresol

The second and more nuanced step is the selective reduction of one of the two nitro groups of 2,6-dinitro-p-cresol to an amino group. The Zinin reduction, which employs sulfide reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in an aqueous or alcoholic medium, is the method of choice for this transformation.[5][6]

Mechanism and Selectivity of the Zinin Reduction:

The Zinin reduction is a classic method for the selective reduction of aromatic nitro compounds.[6] The mechanism involves the transfer of electrons from the sulfide ion to the nitro group, proceeding through nitroso and hydroxylamine intermediates.[5]

In the case of dinitrophenols, the nitro group ortho to the hydroxyl group is preferentially reduced.[5][7] This selectivity is attributed to the electronic effects of the hydroxyl group and potential chelation with the reducing agent.

Zinin_Reduction dinitrocresol 2,6-Dinitro-p-cresol nitroso Nitroso Intermediate dinitrocresol->nitroso [S²⁻] hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine [S²⁻] product This compound hydroxylamine->product [S²⁻]

Caption: Simplified Zinin reduction pathway.

Experimental Protocol: Selective Reduction of 2,6-Dinitro-p-cresol

This protocol is based on the well-documented procedure for the reduction of 2,4-dinitrophenol.[8]

Materials:

  • 2,6-Dinitro-p-cresol

  • Sodium sulfide (fused, 60%)

  • Ammonium chloride

  • Concentrated aqueous ammonia (28%)

  • Glacial acetic acid

  • Activated carbon

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Steam bath or heating mantle

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend approximately 1.6 moles of 2,6-dinitro-p-cresol in 2.5 liters of water.

  • Addition of Reagents: With stirring, add approximately 11.6 moles of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85 °C using a steam bath.

  • Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70 °C, begin the portion-wise addition of approximately 5.4 moles of 60% fused sodium sulfide. The temperature should be maintained between 80-85 °C during the addition.[8]

  • Reaction Completion: After all the sodium sulfide has been added, heat the reaction mixture at 85 °C for 15 minutes.

  • Filtration: Filter the hot reaction mixture through a preheated Büchner funnel to remove any insoluble byproducts.

  • Crystallization: Transfer the hot filtrate to a large flask and cool it overnight. The crude product will crystallize.

  • Purification:

    • Collect the crystals by filtration and press them nearly dry.

    • Dissolve the solid in approximately 1.5 liters of boiling water.

    • Acidify the solution with glacial acetic acid (the color will change from dark red to olive brown).[8]

    • Add a small amount of activated carbon, heat the solution, and filter it while hot.

    • Cool the filtrate to 20 °C to allow the purified this compound to crystallize.

  • Drying: Collect the brown crystals and dry them in an oven at 65 °C or in a vacuum desiccator.

Data Presentation: Selective Reduction of 2,6-Dinitro-p-cresol

ReactantMolar Ratio (to dinitrocresol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Sulfide~3.480-850.2560-70Adapted from[8]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • Spectroscopy:

    • FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the characteristic functional groups (O-H, N-H, N-O, and C-H stretching vibrations).

    • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure by analyzing the chemical shifts and coupling patterns of the protons on the aromatic ring and the methyl group.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Considerations

It is imperative to adhere to strict safety protocols when performing these syntheses.

  • Handling of Reagents:

    • Nitric acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

    • Nitrophenols and their derivatives are toxic and can be absorbed through the skin.[9][10][11] Avoid inhalation of dust and direct contact with the skin and eyes.[12]

    • Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.

  • Reaction Conditions:

    • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.

    • The Zinin reduction can also be exothermic. The portion-wise addition of the reducing agent is necessary to maintain control over the reaction temperature.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound via the dinitration of p-cresol followed by selective reduction is a well-established and reliable method. This guide has provided a detailed, step-by-step approach to this synthesis, grounded in the fundamental principles of organic chemistry. By understanding the causality behind the experimental choices and adhering to the outlined protocols and safety measures, researchers can confidently and safely produce this valuable chemical intermediate for a range of applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Amino-4-methyl-6-nitrophenol (CAS No. 6265-07-2), a versatile chemical intermediate. The document is designed to equip researchers, scientists, and professionals in drug development with critical data and methodologies for the effective handling, characterization, and application of this compound. The guide delves into the structural and molecular characteristics, physical properties, solubility profile, and spectral data of this compound. Furthermore, it outlines detailed experimental protocols for the determination of these properties, emphasizing the scientific rationale behind the chosen methods. Safety precautions and handling guidelines are also integrated to ensure safe laboratory practices.

Introduction: The Significance of this compound

This compound, a substituted aromatic compound, holds considerable importance as a building block in various synthetic pathways. Its molecular architecture, featuring amino, methyl, hydroxyl, and nitro functional groups, imparts a unique reactivity profile, making it a valuable precursor in the synthesis of dyes, pigments, and pharmaceutical compounds.[1][2] In the realm of drug development, the aminonitrophenol scaffold is of interest for its potential bioactivity and as a starting material for more complex molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its efficient utilization, ensuring reproducibility in research and manufacturing, and for the development of safe and effective products.

This guide serves as a centralized repository of technical information, offering insights into the causal relationships between the molecular structure of this compound and its observable properties.

Molecular and Structural Properties

A thorough understanding of the molecular and structural characteristics of this compound is the foundation for predicting its behavior in various chemical and biological systems.

Chemical Structure

The chemical structure of this compound is depicted below. The arrangement of the functional groups on the benzene ring dictates its chemical reactivity, polarity, and potential for intermolecular interactions.

Caption: Chemical structure of this compound.

Molecular Formula and Weight

The molecular and structural properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
CAS Number 6265-07-2[1][3]
IUPAC Name This compound[3]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in various fields, from predicting its behavior in a reaction vessel to its absorption and distribution in a biological system.

Physical State and Appearance

This compound is a yellow to orange crystalline or powdery substance at room temperature.[1]

Melting and Boiling Points

There is some discrepancy in the reported melting point of this compound. One source indicates a melting point of approximately 140-142 °C, while another reports it as 119 °C.[1] This variation could be attributed to the presence of impurities or different crystalline forms. The predicted boiling point is approximately 299.1 °C.[1]

PropertyValueSource
Melting Point 119 °C or 140-142 °C[1]
Boiling Point (Predicted) 299.1 ± 40.0 °C[1]
Solubility

The solubility of this compound is limited in water but shows better solubility in organic solvents.[1] This is expected due to the presence of the aromatic ring and the methyl group, which contribute to its nonpolar character, while the polar amino, hydroxyl, and nitro groups allow for some interaction with polar solvents. The principle of "like dissolves like" governs its solubility profile. Aromatic nitro compounds, in general, exhibit low solubility in water.[4]

Acidity (pKa)

Experimental Protocols for Physicochemical Characterization

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Causality: A sharp melting point range (typically less than 1 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility provides valuable information for formulation and reaction condition optimization.

Methodology:

  • Qualitative Assessment: A small amount of this compound (e.g., 10 mg) is added to 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide) in separate test tubes. The tubes are agitated and observed for dissolution at room temperature.

  • Semi-Quantitative Assessment: For a more quantitative measure, a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is stirred for an extended period (e.g., 24 hours) to ensure equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality: The solubility is a result of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. The presence of both polar and nonpolar functional groups in this compound leads to its differential solubility in various solvents.

Spectrophotometric Determination of pKa

The pKa of a phenolic compound can be accurately determined using UV-Vis spectrophotometry by measuring the absorbance changes as a function of pH.

pKa_Determination_Workflow A Prepare buffer solutions of varying pH C Add a fixed amount of stock solution to each buffer A->C B Prepare a stock solution of this compound B->C D Measure the absorbance of each solution at the λmax of the phenolate ion C->D E Plot Absorbance vs. pH D->E F Determine the pKa from the inflection point of the sigmoid curve E->F

Caption: Workflow for the spectrophotometric determination of pKa.

Methodology:

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).

  • A constant aliquot of the stock solution is added to each buffer solution to achieve the same final concentration.

  • The UV-Vis spectrum of each solution is recorded to identify the wavelength of maximum absorbance (λmax) for the ionized (phenolate) form, which is typically at a longer wavelength than the unionized form.

  • The absorbance of each solution is measured at the determined λmax.

  • A plot of absorbance versus pH is generated, which should yield a sigmoidal curve.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the inflection point of the curve. This is the point where the concentrations of the protonated and deprotonated species are equal.

Causality: The phenolic hydroxyl group of this compound can deprotonate to form a phenolate ion. This change in ionization state alters the electronic structure of the molecule, leading to a shift in its UV-Vis absorption spectrum. By monitoring this change as a function of pH, the equilibrium constant for this dissociation (pKa) can be determined.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For a related compound, 2-Amino-4-nitrophenol, the absorption maxima are observed at 224 nm, 262 nm, and 308 nm in an acidic mobile phase.[6] It is expected that this compound will exhibit a similar UV-Vis profile, with the exact absorption maxima being influenced by the position of the methyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the following characteristic peaks are expected in the IR spectrum:

  • O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (amino): Two sharp peaks in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic and methyl): Peaks in the region of 2850-3100 cm⁻¹.

  • N-O stretch (nitro): Strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-N stretch (aromatic amine): A band in the region of 1250-1360 cm⁻¹.

  • C-O stretch (phenol): A band in the region of 1180-1260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be affected by the attached functional groups. For instance, the carbon bearing the hydroxyl group will be shifted downfield, while the carbons attached to the electron-withdrawing nitro group will also be significantly deshielded.

Safety and Handling

This compound may be toxic to the human body.[1] Therefore, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if necessary.[1]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. The information presented, from its molecular structure to its spectral characteristics and safe handling procedures, is intended to be a valuable resource for scientists and researchers. A thorough understanding of these properties is crucial for the successful application of this compound in synthesis and drug development, ensuring both the efficacy of the final product and the safety of the personnel involved.

References

An In-depth Technical Guide to 2-Amino-4-methyl-6-nitrophenol (CAS No. 6265-07-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methyl-6-nitrophenol, with the Chemical Abstracts Service (CAS) registry number 6265-07-2 , is an aromatic organic compound of significant interest in various chemical and pharmaceutical applications. Structurally, it is a phenol ring substituted with an amino group, a methyl group, and a nitro group. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of a range of more complex molecules, including dyes, pigments, and potentially, pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on its relevance to the field of drug discovery and development.

Physicochemical Properties

This compound is typically a yellow to orange crystalline or powdery solid.[1] It exhibits limited solubility in water but shows better solubility in organic solvents.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 6265-07-2--INVALID-LINK--
Molecular Formula C₇H₈N₂O₃--INVALID-LINK--
Molecular Weight 168.15 g/mol --INVALID-LINK--
Appearance Yellow to orange crystal or powderChemBK
Melting Point Approximately 119-142 °CChemBK
Boiling Point (Predicted) 299.1 ± 40.0 °CChemBK
Density (Predicted) 1.421 ± 0.06 g/cm³ChemBK
Solubility Limited in water, soluble in organic solventsChemBK
InChI Key AJWIWEGQLDDWQC-UHFFFAOYSA-N--INVALID-LINK--
SMILES CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)N--INVALID-LINK--

Synthesis

The synthesis of this compound can be approached through the selective reduction of a dinitro precursor. A plausible and efficient laboratory-scale synthesis can be adapted from the well-established procedures for the partial reduction of dinitrophenols.[3] The following protocol is a representative method starting from 2,4-dinitro-6-methylphenol.

Proposed Synthesis Workflow

Synthesis_of_2_Amino_4_methyl_6_nitrophenol start 2,4-Dinitro-6-methylphenol reagents Sodium Sulfide (Na₂S) Ammonium Chloride (NH₄Cl) Aqueous Ammonia (NH₄OH) start->reagents Reacts with reaction Selective Reduction of one Nitro Group reagents->reaction To initiate workup Acidification (e.g., Acetic Acid) Filtration and Purification reaction->workup Followed by product This compound workup->product Yielding

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the related compound, 2-amino-4-nitrophenol.[3]

Materials:

  • 2,4-Dinitro-6-methylphenol

  • Sodium sulfide (fused, 60%)

  • Ammonium chloride

  • Concentrated aqueous ammonia (approx. 28%)

  • Glacial acetic acid

  • Activated carbon (e.g., Norit)

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 2,4-dinitro-6-methylphenol in water.

  • With stirring, add ammonium chloride and concentrated aqueous ammonia. Heat the mixture to approximately 85°C.

  • Turn off the heat and allow the mixture to cool. At around 70°C, begin the portion-wise addition of fused sodium sulfide. The temperature should be maintained between 80-85°C, using external cooling if necessary.

  • After the addition is complete, heat the reaction mixture at 85°C for an additional 15 minutes.

  • Filter the hot reaction mixture through a pre-heated Büchner funnel to remove any solid byproducts.

  • Transfer the hot filtrate to a flask and cool it overnight to allow for crystallization.

  • Collect the crystals by filtration and press them to remove excess liquid.

  • Dissolve the crude product in boiling water and acidify the solution with glacial acetic acid. The color of the solution should change from a dark red to an olive-brown.

  • Add activated carbon to the hot solution, heat briefly, and filter while hot.

  • Cool the filtrate to induce crystallization of the purified this compound.

  • Collect the crystals by filtration and dry them thoroughly.

Applications in Drug Discovery and Development

Nitroaromatic compounds are versatile building blocks in medicinal chemistry, often serving as precursors to a wide array of pharmacologically active molecules.[4] The presence of the amino, hydroxyl, and nitro groups on the same aromatic ring makes this compound a particularly useful intermediate. These functional groups offer multiple points for chemical modification, allowing for the construction of diverse molecular scaffolds.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of bioactive compounds. For instance, aminophenol derivatives are known to be key components in the synthesis of certain analgesics and anti-inflammatory agents.[2] Furthermore, the amino and hydroxyl groups can be readily derivatized to form heterocyclic systems, which are a cornerstone of modern drug discovery. The nitro group can be reduced to an amino group, providing another reactive site for further chemical elaboration.

The general importance of nitrophenolic structures in bioactive compounds is well-established. For example, derivatives of nitrophenol have been investigated for their potential as antimicrobial and antifungal agents.[5] The strategic placement of the methyl group in this compound can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule by affecting its metabolic stability and binding to target proteins.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound, especially when it is intended for use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound and related compounds.

Illustrative HPLC Method:

  • Column: A C18 stationary phase column is generally effective.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The exact ratio can be optimized to achieve good separation.

  • Detection: UV detection is appropriate, with the detection wavelength set to the absorbance maximum of the compound.

  • Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

For quantitative analysis, the method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the amino and hydroxyl groups, direct analysis of this compound by GC-MS can be challenging, often resulting in poor peak shape and low sensitivity.[7] Derivatization is therefore a crucial step to enhance the volatility and thermal stability of the analyte.

Derivatization and GC-MS Protocol:

  • Derivatization: Silylation is a common and effective derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the active hydrogens on the amino and hydroxyl groups to trimethylsilyl (TMS) ethers and amines.

  • GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used. A temperature-programmed oven is employed to ensure the efficient elution of the derivatized analyte.

  • Mass Spectrometry Detection: The mass spectrometer can be operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The fragmentation pattern of the derivatized compound in the mass spectrum provides structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • A singlet for the methyl group protons.

  • Two singlets or a pair of doublets for the aromatic protons, depending on the solvent and resolution.

  • Broad singlets for the amino and hydroxyl protons, which may be exchangeable with D₂O.

Expected ¹³C NMR Features:

  • A signal for the methyl carbon in the aliphatic region.

  • Six distinct signals in the aromatic region corresponding to the carbons of the phenol ring, with their chemical shifts influenced by the attached functional groups.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the molecule's structure, with losses of small neutral molecules such as H₂O, NO, NO₂, and CO being common. Analysis of the fragmentation pattern is crucial for confirming the identity of the compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It may be toxic if inhaled, ingested, or absorbed through the skin.[1] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound. Handling should be performed in a well-ventilated area, preferably in a fume hood. In case of accidental contact, the affected area should be rinsed immediately with plenty of water, and medical attention should be sought.[1] The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications, particularly in the synthesis of dyes and as a building block in medicinal chemistry. Its versatile reactivity, stemming from the presence of multiple functional groups, makes it an attractive starting material for the creation of diverse and complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development, including the quest for new and improved pharmaceutical agents.

References

spectral data of 2-Amino-4-methyl-6-nitrophenol (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-methyl-6-nitrophenol

This guide provides a comprehensive analysis of the spectral data for this compound (CAS 6265-07-2), a key organic intermediate.[1] As researchers and professionals in drug development and materials science, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy.

Foundational Molecular Structure

Before interpreting any spectrum, a foundational understanding of the target molecule's architecture is essential. This compound is a substituted benzene ring characterized by a delicate interplay of electron-donating groups (EDGs) and an electron-withdrawing group (EWG).

  • Electron-Donating Groups (EDGs): The hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) groups increase electron density in the aromatic ring, primarily at the ortho and para positions.

  • Electron-Withdrawing Group (EWG): The nitro (-NO₂) group strongly withdraws electron density from the ring.

This electronic environment dictates the precise chemical shifts, vibrational frequencies, and electronic transitions observed in the following spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenols and amines as it helps in observing the exchangeable -OH and -NH₂ protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle with proton decoupling is standard.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The electron-donating and withdrawing groups cause significant dispersion of the aromatic signals.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
-CH₃~2.2-2.4Singlet (s)3HAliphatic protons on a carbon attached to the aromatic ring.
Ar-H (position 5)~6.8-7.1Singlet (s) or narrow Doublet (d)1HThis proton is ortho to the electron-donating -NH₂ group and meta to the -OH and -NO₂ groups, leading to a relatively upfield shift.
Ar-H (position 3)~7.8-8.1Singlet (s) or narrow Doublet (d)1HThis proton is ortho to the strongly withdrawing -NO₂ group and meta to the -NH₂ group, resulting in a significant downfield (deshielded) shift.
-NH₂~4.5-5.5 (broad)Singlet (s, broad)2HAmine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent.
-OH~9.0-11.0 (broad)Singlet (s, broad)1HThe phenolic proton is acidic and its signal is typically broad and downfield. Intramolecular hydrogen bonding with the adjacent nitro group can shift it further downfield.
¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

Predicted SignalChemical Shift (δ, ppm)Assignment Rationale
-CH₃~20-22Typical range for a methyl group attached to an aromatic ring.[2]
C3~112-118Shielded aromatic carbon ortho to the strong -NH₂ donor group.
C5~120-126Aromatic C-H carbon influenced by multiple substituents.
C4~128-135Quaternary carbon attached to the methyl group.
C6~138-145Quaternary carbon attached to the strongly withdrawing -NO₂ group.
C2~145-152Quaternary carbon attached to the -NH₂ group.
C1~153-158Quaternary carbon attached to the electronegative -OH group, typically found downfield.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State IR
  • Method Selection: The Attenuated Total Reflectance (ATR) method is a modern, rapid alternative to the traditional KBr pellet method.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty crystal should be recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The IR spectrum of this compound is expected to be rich with characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3500-3300N-H Stretch-NH₂ (Amino)Two distinct bands are expected for the asymmetric and symmetric stretching of the primary amine.
3400-3200 (broad)O-H Stretch-OH (Phenol)A broad band resulting from intermolecular hydrogen bonding. Intramolecular H-bonding with the -NO₂ group can also influence this peak's shape and position.
1570-1500N-O Asymmetric Stretch-NO₂ (Nitro)A strong, characteristic absorption band for the nitro group.[4]
1350-1300N-O Symmetric Stretch-NO₂ (Nitro)Another strong, unmistakable band confirming the presence of the nitro group.[4][5]
1620-1580C=C Aromatic StretchBenzene RingBands indicating the aromatic nature of the core structure.
2970-2850C-H Aliphatic Stretch-CH₃ (Methyl)Absorption from the methyl group C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for highly conjugated systems.

Experimental Protocol: UV-Vis Solution Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile. The choice of solvent can influence the absorption maxima.

  • Solution Preparation: Prepare a dilute stock solution of the compound and perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Acquisition: Use a dual-beam spectrophotometer, with one cuvette containing the pure solvent (as a blank) and the other containing the sample solution. Scan a range from approximately 200 to 600 nm.

UV-Vis Spectral Data Interpretation

The spectrum is a direct consequence of the extended conjugation of the benzene ring, enhanced by the auxochromic (-OH, -NH₂) and chromophoric (-NO₂) groups.

Predicted λmax (nm)Electronic TransitionRationale
~220-240π → πHigh-energy transition associated with the aromatic system.[6]
~260-280π → πTransition related to the benzene ring with substituents.
~300-420n → π* / Intramolecular Charge TransferA lower-energy, high-intensity band characteristic of nitrophenols.[6][7] This transition involves non-bonding electrons (from -OH, -NH₂, -NO₂) and the π-system, and is responsible for the compound's yellow/orange color.[1] The exact position is sensitive to solvent polarity and pH.[6]

Integrated Spectroscopic Workflow

Confirming the structure of this compound is not a linear process but an integrated one, where data from each technique corroborates the others.

Integrated_Workflow cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_Electronic Electronic Spectroscopy H_NMR ¹H NMR (Proton Environment, Connectivity) Confirmation Confirmed Structure & Purity Assessment H_NMR->Confirmation confirms C-H framework C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Confirmation confirms C-H framework IR IR Spectroscopy (Functional Groups: -OH, -NH₂, -NO₂) IR->Confirmation confirms functional groups UV_Vis UV-Vis Spectroscopy (Conjugated System, Chromophores) UV_Vis->Confirmation confirms electronic structure Structure Proposed Structure: 2-Amino-4-methyl- 6-nitrophenol Structure->H_NMR predicts Structure->C_NMR predicts Structure->IR predicts Structure->UV_Vis predicts

Caption: Integrated workflow for structural elucidation.

This systematic approach, leveraging the strengths of multiple analytical techniques, provides a self-validating system for the unambiguous identification and characterization of this compound, ensuring the integrity and reliability required for advanced scientific applications.

References

An In-Depth Technical Guide to the Solubility of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Amino-4-methyl-6-nitrophenol (CAS No: 6265-07-2), a key intermediate in the synthesis of dyes and other specialty chemicals. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles and experimental methodologies required for researchers, scientists, and drug development professionals to ascertain its solubility profile. We delve into the physicochemical properties that govern solubility, provide a theoretical framework for predicting behavior across a spectrum of solvents, and offer detailed, field-proven protocols for empirical determination. This guide is structured to empower researchers with the tools to generate reliable, in-house solubility data, ensuring the robustness of downstream applications.

Introduction: The Critical Role of Solubility

The solubility of an organic compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For this compound, a yellow to orange crystalline powder, understanding its solubility is paramount for a range of applications, from optimizing reaction conditions in synthetic chemistry to formulating commercial products.[1] Inadequate or erroneous solubility data can lead to failed experiments, inconsistent product quality, and significant delays in development timelines.

This guide addresses the critical need for a reliable methodology to approach the solubility of this compound. Instead of presenting unsubstantiated data points, we provide a robust scientific framework that combines theoretical prediction with rigorous experimental validation.

Physicochemical Characterization of this compound

The solubility of this compound is intrinsically linked to its molecular structure, which features a combination of polar and non-polar functional groups. The presence of an amino (-NH₂), a hydroxyl (-OH), and a nitro (-NO₂) group attached to a methyl-substituted benzene ring creates a molecule with complex intermolecular force potential.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃--INVALID-LINK--
Molecular Weight 168.15 g/mol --INVALID-LINK--[2]
Appearance Yellow to orange crystal or powdery substance--INVALID-LINK--[1]
Melting Point 140-142 °C--INVALID-LINK--[1]
XLogP3 (Predicted) 1.6--INVALID-LINK--[2]

The predicted octanol-water partition coefficient (XLogP3) of 1.6 suggests a moderate degree of lipophilicity.[2] The molecule possesses both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitro and hydroxyl groups), indicating the potential for significant interactions with protic and polar aprotic solvents.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound in various solvent classes.[3]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow in Water; Moderate to High in AlcoholsThe phenolic hydroxyl and amino groups can form hydrogen bonds with protic solvents. However, the aromatic ring and methyl group contribute to hydrophobicity, limiting aqueous solubility.[4]
Polar Aprotic Acetone, Acetonitrile, DMSOModerate to HighThe polar nature of these solvents can interact with the polar functional groups of the solute. Acetone and acetonitrile are effective solvents for many nitrophenols.[5]
Non-polar Hexane, TolueneLowThe significant polarity imparted by the nitro, amino, and hydroxyl groups makes it unlikely to be soluble in non-polar, hydrocarbon-based solvents.

Experimental Determination of Solubility

To obtain accurate, quantitative solubility data, empirical determination is essential. The following section provides detailed protocols for the widely accepted equilibrium shake-flask method, coupled with UV-Vis spectroscopy for quantification.

The Equilibrium Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and straightforwardness.[6][7] The core principle is to create a saturated solution in the presence of excess solid solute, allowing the system to reach thermodynamic equilibrium.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_solute Weigh Excess Solute add_to_flask Combine in Sealed Flask prep_solute->add_to_flask prep_solvent Measure Solvent Volume prep_solvent->add_to_flask agitate Agitate at Constant Temperature (e.g., 37°C) add_to_flask->agitate time Incubate for 24-72h agitate->time settle Allow Solids to Settle time->settle withdraw Withdraw Aliquot of Supernatant settle->withdraw separate Filter (0.45 µm) or Centrifuge withdraw->separate dilute Dilute Sample separate->dilute analyze Quantify Concentration (UV-Vis Spectroscopy) dilute->analyze calculate Calculate Solubility analyze->calculate G cluster_calibration Calibration Curve cluster_sample_analysis Sample Analysis prep_standards Prepare Standard Solutions of Known Concentrations measure_abs Measure Absorbance at λmax prep_standards->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve linear_fit Perform Linear Regression plot_curve->linear_fit calc_conc Calculate Concentration Using Calibration Curve linear_fit->calc_conc Equation: y = mx + c measure_sample Measure Absorbance of Diluted Unknown Sample measure_sample->calc_conc

References

An In-depth Technical Guide to 2-Amino-4-methyl-6-nitrophenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Amino-4-methyl-6-nitrophenol, a niche chemical intermediate with emerging potential beyond its traditional use in dye synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and novel applications of substituted nitrophenols. We will delve into its chemical properties, plausible synthetic routes based on established methodologies for analogous compounds, and explore its prospective biological activities, drawing insights from recent studies on related molecules.

Core Molecular Profile

This compound, also known as 2-amino-6-nitro-p-cresol, is an aromatic organic compound.[1] Its structure is characterized by a phenol ring substituted with an amino group, a methyl group, and a nitro group.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for designing synthetic protocols, purification strategies, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1][2]
Appearance Yellow to orange crystalline powder[2]
Melting Point Approximately 140-142 °C[2]
Solubility Limited solubility in water, soluble in organic solvents[2]
CAS Number 6265-07-2[1]

Synthesis and Purification Strategies

Proposed Synthetic Pathway: Selective Reduction

The synthesis of this compound can be logically approached through the selective reduction of 2,4-dinitro-6-methylphenol. This method is analogous to the well-documented synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol.[3] The key to this synthesis is the use of a reducing agent that can selectively reduce one nitro group in the presence of another. Sodium sulfide or ammonium sulfide are commonly employed for this purpose.

Synthesis_of_2_Amino_4_methyl_6_nitrophenol Start 2,4-Dinitro-6-methylphenol Reagent Na2S / NH4OH Start->Reagent Selective Reduction Product This compound Reagent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a Related Compound)

The following protocol is adapted from the synthesis of 2-amino-4-nitrophenol and is expected to be effective for the synthesis of this compound with minor modifications.[3]

Materials:

  • 2,4-Dinitro-6-methylphenol

  • Sodium sulfide (fused, 60%)

  • Ammonium chloride

  • Concentrated aqueous ammonia (28%)

  • Glacial acetic acid

  • Activated carbon (e.g., Norit)

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2,4-dinitro-6-methylphenol in water.

  • Addition of Reagents: Add ammonium chloride and concentrated aqueous ammonia to the suspension and heat the mixture to approximately 85°C with stirring.

  • Reduction: Cool the mixture to 70°C and add sodium sulfide in portions, maintaining the temperature between 80-85°C. After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.

  • Filtration: Filter the hot reaction mixture through a preheated Büchner funnel to remove any insoluble byproducts.

  • Crystallization: Cool the filtrate to induce crystallization of the sodium salt of the product.

  • Acidification and Purification: Dissolve the collected crystals in boiling water, treat with activated carbon, and filter while hot. Acidify the filtrate with glacial acetic acid to precipitate the this compound.

  • Isolation and Drying: Collect the precipitated product by filtration, wash with cold water, and dry in an oven at a moderate temperature (e.g., 65°C) or in a vacuum desiccator.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons, the amino group protons, and the hydroxyl group proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.
¹³C NMR Resonances for the seven carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons attached to the different functional groups and the methyl carbon.
FT-IR Characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the amino group, C-H stretches of the methyl and aromatic groups, and strong asymmetric and symmetric stretches for the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Fragmentation patterns can provide further structural information.
UV-Vis Absorption maxima in the UV-visible region, characteristic of nitrophenol compounds. For the related 2-amino-4-nitrophenol, absorption maxima are observed at 224 nm, 262 nm, and 308 nm.[4]

Potential Applications in Research and Drug Development

While historically used as a dye intermediate, the true potential of this compound and its derivatives may lie in the life sciences. The presence of multiple reactive functional groups (amino, hydroxyl, and nitro) on a phenolic scaffold makes it an attractive starting material for the synthesis of novel bioactive molecules.

Antimicrobial and Antifungal Activity

Recent research has highlighted the antimicrobial and fungicidal properties of substituted aminonitrophenols. This suggests that this compound could serve as a valuable scaffold for the development of new antimicrobial agents.

A study on aminobenzylated 4-nitrophenols demonstrated promising antibacterial activity against several resistant microorganisms, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). The study identified the para-nitrophenol group as a key structural feature for this activity. Furthermore, derivatization of the amino group in 2-amino-4-nitrophenol has been shown to modulate its fungicidal activity against various phytopathogenic fungi. Specifically, replacement of a hydrogen atom in the amino group with an aldehyde or ketone group led to increased fungicidal effects against certain fungal species.

These findings strongly suggest that this compound is a promising candidate for further investigation in the field of antimicrobial drug discovery. The methyl group at the 4-position may influence the lipophilicity and electronic properties of the molecule, potentially leading to enhanced or differential activity compared to its non-methylated analog.

Derivatization for Biological Screening

The amino and hydroxyl groups of this compound are amenable to a wide range of chemical modifications, allowing for the creation of a library of derivatives for biological screening.

Derivatization_of_2_Amino_4_methyl_6_nitrophenol Start This compound Amino_Deriv Amino Group Derivatization (e.g., Acylation, Alkylation) Start->Amino_Deriv Hydroxyl_Deriv Hydroxyl Group Derivatization (e.g., Etherification, Esterification) Start->Hydroxyl_Deriv Nitro_Deriv Nitro Group Reduction Start->Nitro_Deriv Bioactive Potential Bioactive Compounds Amino_Deriv->Bioactive Hydroxyl_Deriv->Bioactive Nitro_Deriv->Bioactive

Caption: Potential derivatization pathways for biological screening.

Safety and Handling

This compound may be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[2] Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile chemical intermediate with significant untapped potential, particularly in the realm of antimicrobial research. Its straightforward synthesis from readily available precursors and the presence of multiple reactive sites for derivatization make it an attractive platform for the development of novel bioactive compounds. This guide provides a foundational understanding of its properties and potential applications, encouraging further research into this promising molecule.

References

An In-depth Technical Guide to 2-Amino-4-methyl-6-nitrophenol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-4-methyl-6-nitrophenol, its derivatives, and analogues. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, structure-activity relationships, and potential therapeutic applications of this important class of compounds.

Introduction: The Chemical and Biological Significance of Aminonitrophenols

This compound and its related structures are substituted phenolic compounds that have garnered significant interest in various scientific fields. The presence of amino, nitro, and hydroxyl functional groups on the benzene ring imparts a unique combination of chemical reactivity and biological activity. These compounds serve as versatile intermediates in the synthesis of dyes and pigments.[1] In the realm of medicinal chemistry, the nitroaromatic scaffold is a known pharmacophore, but also a potential toxicophore, making the study of its derivatives a nuanced and critical endeavor for drug discovery.[2] The biological activities of aminonitrophenol derivatives are diverse, ranging from antimicrobial and antifungal to anti-inflammatory and potential anticancer properties. This guide will delve into the core aspects of these molecules, providing both foundational knowledge and practical insights for their application in research and development.

Synthesis of this compound and Its Analogues

The synthesis of this compound and its analogues typically involves a multi-step process, often starting from a readily available substituted benzene derivative. A common strategy involves the introduction of the nitro group via electrophilic nitration, followed by the reduction of a second nitro group to an amino group, or the introduction of the amino group through other means. The precise route can be tailored to achieve the desired substitution pattern.

General Synthetic Strategy: Nitration and Selective Reduction

A widely applicable method for the synthesis of aminonitrophenols is the selective reduction of a dinitrophenol precursor. This approach offers good control over the final product, as the reaction conditions can be optimized to favor the reduction of one nitro group over the other.

Below is a representative protocol for the synthesis of 2-amino-4-nitrophenol, a close analogue of the topic compound. This protocol can be adapted for the synthesis of this compound by starting with the appropriate dinitrocresol.

Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol

Materials:

  • 2,4-Dinitrophenol

  • Ammonium chloride (NH₄Cl)

  • Concentrated aqueous ammonia (approx. 28%)

  • Sodium sulfide (Na₂S), 60% fused

  • Glacial acetic acid

  • Activated carbon (e.g., Norit)

  • Deionized water

  • 5-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Steam bath

  • Büchner funnel

Procedure:

  • Initial Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, place 300 g (1.63 moles) of technical grade 2,4-dinitrophenol and 2.5 L of water.

  • Addition of Reagents: Start the stirrer and add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.

  • Heating: Heat the mixture to 85°C using a steam bath.

  • Cooling and Sulfide Addition: Turn off the steam and allow the mixture to cool. When the temperature reaches 70°C, begin adding 700 g (5.4 moles) of 60% fused sodium sulfide in portions of approximately 100 g every 5 minutes. The temperature of the reaction mixture will rise to 80-85°C. Maintain this temperature range by adjusting the rate of addition or by cooling the flask with a wet cloth.

  • Completion of Reaction: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes.

  • Filtration: Filter the hot reaction mixture through a pre-heated Büchner funnel.

  • Crystallization: Transfer the hot filtrate to a 5-L round-bottomed flask and cool overnight with a stream of cold water to induce crystallization.

  • Isolation of Crude Product: Collect the crystals by filtration and press them to remove excess liquid.

  • Purification: Dissolve the crude solid in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml).

  • Decolorization and Final Crystallization: Add 10 g of activated carbon to the hot solution, heat, and filter while hot. Allow the filtrate to cool to 20°C.

  • Drying: Collect the resulting brown crystals and dry them in an oven at 65°C or in a vacuum desiccator. The expected yield of 2-amino-4-nitrophenol is 160-167 g (64-67%), with a melting point of 140-142°C.[3]

Synthesis of Heterocyclic Derivatives

2-Aminophenols are valuable precursors for the synthesis of various heterocyclic compounds with interesting pharmacological properties. For instance, cyclic derivatives such as partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines can be prepared from 2-amino-4-nitrophenol through reactions with dibromoalkanes. These heterocyclic scaffolds are of interest in drug discovery due to their diverse biological activities.

Physicochemical Properties and Characterization

The physicochemical properties of this compound, such as its melting point, solubility, and spectral characteristics, are fundamental to its identification and application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6265-07-2[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [4]
Appearance Yellow to orange crystalline powder[1]
Melting Point 140-142 °C[1]
Solubility Limited in water, soluble in organic solvents[1]
Analytical Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of this compound and its derivatives.

Experimental Protocol: Characterization of a Synthesized Derivative

Objective: To confirm the identity and purity of a synthesized this compound derivative.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet of the sample or acquire the spectrum using an ATR accessory.
  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
  • Interpretation: Identify characteristic absorption bands for the O-H, N-H, C-H, C=C (aromatic), and N-O (nitro) stretching and bending vibrations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • ¹H-NMR Spectroscopy:
  • Data Acquisition: Acquire the ¹H-NMR spectrum.
  • Interpretation: Analyze the chemical shifts, integration, and splitting patterns of the signals to assign the protons on the aromatic ring, the methyl group, the amino group, and the hydroxyl group.
  • ¹³C-NMR Spectroscopy:
  • Data Acquisition: Acquire the ¹³C-NMR spectrum.
  • Interpretation: Identify the signals corresponding to the different carbon atoms in the molecule.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., GC-MS or ESI-MS).
  • Data Acquisition: Obtain the mass spectrum.
  • Interpretation: Determine the molecular weight of the compound from the molecular ion peak (M⁺) and analyze the fragmentation pattern to further confirm the structure.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or methanol).
  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm.
  • Interpretation: Identify the wavelength(s) of maximum absorbance (λₘₐₓ), which are characteristic of the chromophoric groups in the molecule.

5. Elemental Analysis:

  • Procedure: Determine the percentage composition of carbon, hydrogen, and nitrogen in the sample.
  • Interpretation: Compare the experimental values with the calculated values for the expected molecular formula to assess the purity of the compound.

Structure-Activity Relationships (SAR) and Drug Design Implications

The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new analogues with improved potency and selectivity, and reduced toxicity.

The Role of the Nitro Group

The nitro group is a key determinant of the biological activity of these compounds. It is an electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring. The antimicrobial activity of many nitroaromatic compounds is attributed to the in vivo reduction of the nitro group to form reactive intermediates that can damage cellular macromolecules. This dual role of the nitro group as both a pharmacophore and a potential toxicophore necessitates careful consideration in drug design.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. For antimicrobial agents, QSAR models often reveal the importance of electronic and hydrophobic parameters.

Table 2: Representative QSAR Data for a Series of Antimicrobial p-Amino Benzoic Acid Derivatives

CompoundR-groupMIC (µg/mL) vs. B. subtilispMIC (µM/mL)
1H1250.98
22-Cl62.51.34
33-Cl62.51.34
44-Cl62.51.34
52-NO₂62.51.32
63-NO₂31.251.62
74-NO₂31.251.62
83-Br15.622.11

Adapted from a study on p-amino benzoic acid derivatives to illustrate QSAR principles.

QSAR analyses of such data often indicate that electronic parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), are significant in explaining the antimicrobial activity. A lower LUMO energy can facilitate the acceptance of an electron, which is the initial step in the reductive activation of the nitro group.

Biological Activities and Mechanisms of Action

Derivatives of this compound have been reported to exhibit a range of biological activities, making them attractive candidates for further investigation in drug discovery programs.

Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds are well-documented. The proposed mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell to generate cytotoxic reactive nitrogen species. These species can cause damage to DNA, proteins, and other cellular components, leading to cell death.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties. One of the potential mechanisms for this activity is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation.

Modulation of Cellular Signaling Pathways

Recent research has indicated that polyphenolic compounds can exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cell survival. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are critical regulators of the inflammatory response.

The NF-κB signaling pathway is a central mediator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][6][7] The p38 MAPK pathway is another key signaling cascade that is activated by cellular stress and inflammatory cytokines, leading to the production of inflammatory mediators.[5]

It is hypothesized that this compound derivatives, as polyphenolic structures, may inhibit these pathways, thereby reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[5]

Caption: Proposed mechanism of anti-inflammatory action via inhibition of NF-κB and p38 MAPK pathways.

Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with significant potential in both industrial and pharmaceutical applications. Their rich chemistry allows for the synthesis of a wide array of analogues and heterocyclic systems, providing a fertile ground for the exploration of new chemical entities. The diverse biological activities, including antimicrobial and anti-inflammatory effects, underscore the importance of further research into their mechanisms of action and therapeutic potential. Future studies should focus on the synthesis and biological evaluation of novel derivatives with optimized activity and safety profiles. A deeper understanding of their interactions with biological targets and signaling pathways will be crucial for the development of these compounds into effective therapeutic agents.

References

biological activity of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Amino-4-methyl-6-nitrophenol

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Niche Nitrophenol Compound

For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. The vast chemical space of aromatic compounds, particularly nitrophenols, presents a fertile ground for discovering new therapeutic agents. This guide focuses on this compound, a compound with a unique substitution pattern that suggests a potential for diverse biological activities. While its primary applications to date have been in chemical synthesis and as a dye intermediate, its structural motifs—a phenolic hydroxyl group, an electron-withdrawing nitro group, and an electron-donating amino group—are all hallmarks of biologically active molecules.[1]

This document provides a comprehensive framework for the systematic evaluation of the . We will delve into its synthesis, physicochemical properties, and, most importantly, a series of proposed experimental workflows designed to thoroughly characterize its potential cytotoxic, antimicrobial, and other biological effects. The methodologies outlined herein are grounded in established protocols and are designed to yield robust and reproducible data, paving the way for a deeper understanding of this compound's therapeutic potential.

Synthesis and Physicochemical Profile

A reliable and well-characterized supply of the test compound is the bedrock of any biological investigation. This compound can be synthesized through various methods, with one common approach being the partial reduction of a dinitro precursor.[2][3] A typical synthesis route is outlined below.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the nitration of p-cresol, followed by a selective reduction of one of the nitro groups.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is crucial for designing and interpreting biological assays. Key properties of this compound are summarized in the table below.[1][4]

PropertyValueReference
CAS Number 6265-07-2[1][4]
Molecular Formula C7H8N2O3[4]
Molecular Weight 168.15 g/mol [4]
Appearance Yellow to orange crystalline powder[1]
Melting Point 140-142 °C[1]
Solubility Limited in water, soluble in organic solvents[1]

Postulated Biological Activities and Mechanistic Rationale

The chemical structure of this compound provides a strong basis for hypothesizing several biological activities. The presence of the nitrophenol moiety is common in compounds with antimicrobial and cytotoxic properties. The amino and methyl groups can further modulate this activity, potentially enhancing selectivity or potency.

Antimicrobial and Antifungal Activity

Nitrophenol derivatives have a long history of use as antimicrobial agents. The nitro group can act as an electron sink, participating in redox cycling that generates reactive oxygen species (ROS), which are detrimental to microbial cells. Furthermore, the phenolic hydroxyl group can disrupt cell membrane integrity and function. A study on the fungicidal properties of 2-amino-4-nitrophenol and its derivatives demonstrated that modifications to the amino group could enhance its activity against various phytopathogenic fungi.[5] This suggests that this compound may possess similar or enhanced antimicrobial and antifungal properties.

Cytotoxic and Anti-cancer Potential

Many nitrophenol-containing compounds have been investigated for their cytotoxic effects against cancer cell lines.[6] The proposed mechanism often involves the induction of apoptosis through various cellular pathways. The generation of ROS can lead to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death. The specific substitution pattern on the aromatic ring of this compound may confer selectivity towards cancer cells over normal cells, a critical attribute for any potential anti-cancer agent.

Comprehensive Experimental Workflows for Biological Evaluation

To systematically investigate the hypothesized biological activities of this compound, a tiered approach is recommended, starting with broad screening assays and progressing to more detailed mechanistic studies.

In Vitro Cytotoxicity Assessment

The initial evaluation of a compound's anti-cancer potential involves screening for cytotoxicity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity_Workflow start Start: Compound Synthesis & Characterization cell_culture Cell Line Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Treatment (Serial Dilutions) seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mt_assay MTT Assay incubation->mt_assay data_analysis Data Analysis (IC50 Determination) mt_assay->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment.

Antimicrobial and Antifungal Susceptibility Testing

To evaluate the antimicrobial potential of this compound, its activity against a panel of clinically relevant bacteria and fungi should be assessed.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Workflow start Start: Compound Solution dilution Serial Dilution of Compound in 96-well plate start->dilution inoculation Inoculate Wells dilution->inoculation inoculum Prepare Standardized Microbial Inoculum inoculum->inoculation incubation Incubate at Optimal Growth Conditions inoculation->incubation mic Determine MIC (Lowest concentration with no growth) incubation->mic mbc Subculture from clear wells to determine MBC/MFC mic->mbc end End: Antimicrobial Profile mbc->end

Caption: Workflow for antimicrobial susceptibility testing.

Mechanistic Investigations

Should this compound exhibit significant biological activity in the initial screens, further experiments are warranted to elucidate its mechanism of action.

Elucidating the Mechanism of Cytotoxicity

If the compound shows potent cytotoxicity, it is crucial to determine whether it acts via apoptosis, necrosis, or cell cycle arrest.

  • Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can be used to differentiate between apoptotic and necrotic cell death.

  • Cell Cycle Analysis: Propidium iodide staining and flow cytometry can be employed to determine the effect of the compound on cell cycle progression.

  • Western Blot Analysis: The expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) can be analyzed by western blotting.

Investigating the Antimicrobial Mode of Action

Understanding how the compound inhibits microbial growth is essential for its development as an antimicrobial agent.

  • Cell Membrane Permeability Assays: The effect of the compound on bacterial cell membrane integrity can be assessed using fluorescent dyes such as propidium iodide.

  • ROS Generation Assays: The ability of the compound to induce the production of reactive oxygen species in microbial cells can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the systematic evaluation of the . The proposed workflows, from initial screening to mechanistic studies, provide a robust framework for uncovering its therapeutic potential. The structural features of this compound suggest a high probability of interesting biological activities, particularly in the antimicrobial and anti-cancer arenas. The data generated from these studies will be instrumental in guiding future research, including lead optimization and preclinical development. As our understanding of the structure-activity relationships of nitrophenol compounds continues to grow, a thorough investigation of molecules like this compound is a critical step towards the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 2-Amino-4-methyl-6-nitrophenol: History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-methyl-6-nitrophenol (CAS 6265-07-2), a key aromatic intermediate. The document delves into the historical context of its emergence within the landscape of synthetic chemistry, outlines detailed methodologies for its synthesis from readily available precursors, provides a summary of its physicochemical and spectroscopic properties, and explores its primary applications, particularly in the manufacturing of azo dyes. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and industrial chemistry, offering both foundational knowledge and practical, field-proven insights into the handling and utilization of this important chemical compound.

Introduction and Physicochemical Properties

This compound, also known as 2-amino-6-nitro-p-cresol, is a substituted aromatic compound featuring amino, methyl, nitro, and hydroxyl functional groups. This unique arrangement of electron-donating and electron-withdrawing groups on the phenol ring imparts specific reactivity, making it a valuable precursor in the synthesis of more complex molecules, most notably dyes and pigments. The compound typically appears as a yellow to orange or red-brown crystalline solid.[1] Its solubility is limited in water but greater in organic solvents.[1]

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[1]
Molar Mass 168.15 g/mol [1]
CAS Number 6265-07-2[1]
Melting Point Approximately 140-142 °C[1]
Appearance Yellow to orange or red-brown crystalline solid[1]

Historical Context and Discovery

While the specific date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its emergence can be contextualized within the broader advancements in organic chemistry during the late 19th and early 20th centuries. This period saw a flourishing of research into the nitration of aromatic compounds, driven in large part by the burgeoning synthetic dye industry.

The synthesis of nitro- and amino-substituted phenols was a focal point of this research. The logical synthetic pathway to this compound begins with p-cresol, a readily available coal tar derivative. The nitration of cresols was a subject of investigation, with chemists exploring the effects of various nitrating agents and reaction conditions. The subsequent challenge, and an area of significant academic and industrial research, was the selective reduction of one of two nitro groups in a dinitrated aromatic compound. The Zinin reduction, discovered in 1842, which utilizes sulfides to selectively reduce nitro groups, would have been a well-established method by the time dinitrocresols were being investigated.

Therefore, it is highly probable that this compound was first synthesized in a research or industrial laboratory in the late 19th or early 20th century as part of a systematic exploration of nitrated cresol derivatives and their potential as intermediates for dyes. Its utility would have been quickly recognized due to the presence of a primary aromatic amine group, which is readily diazotized for the production of azo dyes.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the dinitration of p-cresol, followed by the selective reduction of one of the two nitro groups.

Step 1: Dinitration of p-Cresol to 4-Methyl-2,6-dinitrophenol

The first step involves the introduction of two nitro groups onto the p-cresol ring. The hydroxyl and methyl groups are ortho-, para-directing activators. Since the para position is blocked by the methyl group, nitration will occur at the ortho positions.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of p-cresol in a suitable solvent such as glacial acetic acid. The flask should be cooled in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of p-cresol, ensuring the temperature is maintained between 0 and 5 °C. The rate of addition should be controlled to prevent a rapid increase in temperature, which could lead to undesired side products and safety hazards.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional period to ensure complete dinitration. The reaction mixture is then carefully poured onto crushed ice, which will cause the solid 4-methyl-2,6-dinitrophenol to precipitate.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a purified product.

Synthesis_Step1 p_cresol p-Cresol reagents HNO₃ / H₂SO₄ p_cresol->reagents dinitrocresol 4-Methyl-2,6-dinitrophenol reagents->dinitrocresol

Dinitration of p-cresol to 4-methyl-2,6-dinitrophenol.
Step 2: Selective Reduction of 4-Methyl-2,6-dinitrophenol

The second and more nuanced step is the selective reduction of one of the two nitro groups of 4-methyl-2,6-dinitrophenol to an amino group. The Zinin reduction, using a sulfide reagent such as sodium sulfide or sodium hydrosulfide, is a classic and effective method for this transformation. The selectivity of the reduction is influenced by steric and electronic factors. In the case of 4-methyl-2,6-dinitrophenol, the nitro group at the 2-position is flanked by the hydroxyl and methyl groups, making it more sterically hindered than the nitro group at the 6-position. However, the hydroxyl group can form an intramolecular hydrogen bond with the ortho nitro group, which can influence the reactivity. The choice of reducing agent and reaction conditions is crucial for achieving high selectivity. Reduction with sodium sulfide in an aqueous or alcoholic medium is a common approach.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend 4-methyl-2,6-dinitrophenol in water or a mixture of ethanol and water.

  • Addition of Reducing Agent: Prepare a solution of sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in water. Heat the suspension of the dinitro compound and then slowly add the sulfide solution. The reaction is typically exothermic, and the rate of addition may need to be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material and the formation of the product.

  • Workup and Isolation: Upon completion of the reaction, the mixture is cooled. The product, this compound, may precipitate upon cooling or after acidification of the reaction mixture. The crude product is collected by filtration.

  • Purification: The collected solid is washed with cold water and can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product.

Synthesis_Step2 dinitrocresol 4-Methyl-2,6-dinitrophenol reducing_agent Na₂S / H₂O dinitrocresol->reducing_agent product This compound reducing_agent->product

Selective reduction to this compound.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the amino and hydroxyl groups. The aromatic protons will appear as singlets or doublets in the downfield region, with their chemical shifts influenced by the neighboring functional groups. The methyl protons will typically appear as a singlet in the upfield region. The chemical shifts of the -NH₂ and -OH protons can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be spread over a range, with the carbons attached to the oxygen and nitrogen atoms appearing at lower field (higher ppm values).

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups. Key expected peaks include:

    • O-H stretching (for the phenolic hydroxyl group) around 3300-3500 cm⁻¹.

    • N-H stretching (for the amino group) as a doublet around 3300-3500 cm⁻¹.

    • C-H stretching (for the aromatic and methyl groups) around 2850-3100 cm⁻¹.

    • N-O stretching (for the nitro group) as two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

    • C=C stretching (for the aromatic ring) in the 1450-1600 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). The fragmentation pattern will provide further structural information.

Applications in Synthesis

The primary and most well-documented application of this compound is as a diazo component in the synthesis of azo dyes. The presence of the primary aromatic amino group allows for its facile conversion to a diazonium salt, which can then be coupled with various aromatic compounds (coupling components) to produce a wide range of colors.

Synthesis of Azo Dyes

Two notable examples of azo dyes synthesized from this compound are C.I. Mordant Red 94 and C.I. Acid Red 198.

The manufacturing process for C.I. Acid Red 198 involves the diazotization of this compound followed by coupling with 1-(2-Sulfophenyl)-3-phenyl-5-pyrazolone. The resulting azo compound is then treated with a chromium source, such as formic acid and a chromium salt, to form a metal-complex dye.[2]

Dye_Synthesis start This compound diazotization Diazotization (NaNO₂, HCl) start->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt coupling Azo Coupling diazonium_salt->coupling coupling_component 1-(2-Sulfophenyl)-3-phenyl-5-pyrazolone coupling_component->coupling azo_dye Azo Dye Intermediate coupling->azo_dye metal_complexation Chromium Complexation azo_dye->metal_complexation final_dye C.I. Acid Red 198 metal_complexation->final_dye

Synthesis pathway of C.I. Acid Red 198.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It may be toxic if ingested, inhaled, or absorbed through the skin.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a significant chemical intermediate with a rich history rooted in the development of synthetic dyes. Its synthesis, involving the dinitration of p-cresol and subsequent selective reduction, is a classic example of aromatic chemistry. The compound's utility is primarily demonstrated in its role as a precursor to azo dyes, where its specific chemical structure allows for the creation of a variety of colors. This guide has provided a detailed overview of its history, synthesis, properties, and applications, serving as a valuable technical resource for professionals in the chemical sciences.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for 2-Amino-4-methyl-6-nitrophenol

This compound, a substituted nitrophenol, is a compound of significant interest in various industrial applications, including the synthesis of azo dyes and potentially in the development of pharmaceuticals. Its chemical structure, featuring both an amino and a nitro group on a phenol backbone, imparts distinct physicochemical properties that necessitate robust and reliable analytical methods for its detection and quantification. This is crucial for quality control in manufacturing processes, ensuring the purity of starting materials and final products, as well as for monitoring potential environmental contamination and human exposure, given the toxicological concerns associated with nitrophenolic compounds.[1]

This comprehensive guide provides detailed application notes and protocols for the analytical determination of this compound. We will delve into the core analytical techniques best suited for this analyte, explaining the rationale behind methodological choices and providing step-by-step instructions to ensure reproducible and accurate results. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven insights.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Appearance Yellow to orange crystalline powder[1]
Melting Point Approximately 140-142 °C[1]
Solubility Limited solubility in water; soluble in organic solvents.[1]
IUPAC Name This compound[2]
CAS Number 6265-07-2[2]

These properties, particularly its solubility and the presence of chromophores (the nitro and amino groups), are pivotal in selecting and optimizing the analytical techniques discussed below.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and specificity. Coupled with a UV-Vis detector, this method leverages the analyte's ability to absorb light in the ultraviolet-visible spectrum.

Causality of Methodological Choices

The selection of a reverse-phase HPLC method is predicated on the moderately polar nature of this compound. A C18 column, with its nonpolar stationary phase, provides excellent retention and separation from other polar and nonpolar impurities. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape. The addition of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[3][4]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard Prepare Stock Standard (e.g., 1 mg/mL in Methanol) Working Prepare Working Standards (Serial Dilution) Standard->Working Filter Filter all solutions (0.45 µm Syringe Filter) Working->Filter Sample Prepare Sample Solution (Dissolve in Mobile Phase/Methanol) Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Isocratic/Gradient Elution on C18 Column Inject->Separate Detect UV Detection (at λmax) Separate->Detect CalCurve Construct Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV Method

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and methanol.

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA) or phosphoric acid.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of Acetonitrile:Water (e.g., 65:35 v/v) containing 0.1% TFA.

  • Degas the mobile phase by sonication or vacuum filtration before use.

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

4. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (preferably the mobile phase or methanol) to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (65:35 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Determine λmax (e.g., 270 nm, based on similar compounds)
Run Time 10 minutes

6. Method Validation Parameters (Illustrative):

ParameterExpected Range/Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Part 2: UV-Visible Spectrophotometry

For a rapid and straightforward quantification of this compound, particularly in simpler matrices, UV-Visible spectrophotometry is a valuable technique. This method is based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).

Rationale for Spectrophotometric Analysis

The presence of the nitrophenol chromophore in this compound results in strong UV-Vis absorbance. For a related compound, 2-amino-4-nitrophenol, absorption maxima are observed at 224 nm, 262 nm, and 308 nm.[5] The specific λmax for this compound should be experimentally determined but is expected to be in a similar range.

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Standard Prepare Stock Standard (e.g., 100 µg/mL in Methanol) Working Prepare Working Standards (Serial Dilution) Standard->Working Scan Determine λmax Working->Scan Sample Prepare Sample Solution (Dissolve in Methanol) Measure Measure Absorbance of Standards & Sample Sample->Measure Scan->Measure CalCurve Construct Calibration Curve (Absorbance vs. Concentration) Measure->CalCurve Quantify Determine Sample Concentration CalCurve->Quantify

Caption: Workflow for UV-Vis spectrophotometric analysis.

Detailed Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • UV-Visible spectrophotometer (double beam recommended).

  • Quartz cuvettes (1 cm path length).

  • Methanol (spectroscopic grade).

  • Analytical balance.

  • Volumetric flasks and pipettes.

2. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a standard solution of this compound (e.g., 10 µg/mL) in methanol.

  • Scan the solution over a wavelength range of 200-400 nm using methanol as a blank.

  • Identify the wavelength at which maximum absorbance occurs (λmax).

3. Preparation of Standard Solutions:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions (e.g., 1, 2, 5, 10, 15 µg/mL) in methanol.

4. Sample Preparation:

  • Prepare a sample solution in methanol with an expected concentration within the calibration range.

5. Measurement:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using methanol as a blank.

  • Measure the absorbance of each working standard and the sample solution.

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Determine the concentration of the sample from the calibration curve using its measured absorbance.

Part 3: Electrochemical Detection

Electrochemical methods offer a highly sensitive and selective alternative for the detection of this compound, especially in complex matrices where sample cleanup might be challenging. These techniques are based on the electrochemical reduction or oxidation of the analyte at an electrode surface.

Principle of Electrochemical Detection

The nitro group in this compound is electrochemically active and can be readily reduced. This reduction process generates a measurable current that is proportional to the concentration of the analyte. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed. Modified electrodes, such as those incorporating graphene or metal nanoparticles, can enhance the sensitivity and selectivity of the detection.[6][7][8]

Experimental Workflow for Electrochemical Detection

EC_Workflow cluster_prep Electrode & Solution Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Electrode Prepare/Modify Working Electrode (e.g., Glassy Carbon Electrode) Setup Assemble Electrochemical Cell Electrode->Setup Electrolyte Prepare Supporting Electrolyte (e.g., Phosphate Buffer) Electrolyte->Setup Standard Prepare Standard Solutions in Electrolyte Scan Perform Voltammetric Scan (CV or DPV) Standard->Scan Setup->Scan Record Record Current Response Scan->Record CalCurve Construct Calibration Curve (Peak Current vs. Concentration) Record->CalCurve Quantify Determine Sample Concentration CalCurve->Quantify

Caption: Workflow for electrochemical detection of this compound.

Detailed Protocol: Differential Pulse Voltammetry (DPV)

1. Instrumentation and Materials:

  • Potentiostat/Galvanostat with a three-electrode cell setup.

  • Working electrode (e.g., Glassy Carbon Electrode - GCE).

  • Reference electrode (e.g., Ag/AgCl).

  • Counter electrode (e.g., Platinum wire).

  • Phosphate buffer solution (PBS), pH 7.0.

  • Nitrogen gas for deoxygenation.

2. Electrode Preparation:

  • Polish the GCE with alumina slurry on a polishing pad, followed by rinsing with deionized water and sonication.

3. Measurement Procedure:

  • Pipette a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.0) into the electrochemical cell.

  • Deoxygenate the solution by purging with nitrogen gas for at least 10 minutes.

  • Record the background DPV scan.

  • Add a known concentration of the this compound standard solution to the cell.

  • Record the DPV scan over a suitable potential range (e.g., from +0.2 V to -1.0 V vs. Ag/AgCl). The reduction peak for the nitro group is expected in this range.

  • Repeat the process for a series of standard concentrations to construct a calibration curve.

  • For sample analysis, add a known volume of the prepared sample solution to the deoxygenated electrolyte and record the DPV.

4. DPV Parameters (Typical):

ParameterRecommended Setting
Initial Potential +0.2 V
Final Potential -1.0 V
Pulse Amplitude 50 mV
Pulse Width 50 ms
Scan Rate 20 mV/s

5. Data Analysis:

  • Measure the peak current for the reduction of the nitro group for each standard and the sample.

  • Plot the peak current versus concentration for the standards to generate a calibration curve.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Summary of Method Performance

Analytical MethodSelectivitySensitivityThroughputInstrumentation CostTypical Application
HPLC-UV HighHigh (µg/mL to ng/mL)Moderate to HighModerateRoutine quality control, stability studies, impurity profiling
UV-Vis Spectrophotometry Low to ModerateModerate (mg/mL to µg/mL)HighLowRapid quantification in simple matrices
Electrochemical Detection HighVery High (µM to nM)ModerateModerateTrace analysis in complex environmental or biological samples

Conclusion and Future Perspectives

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable determination of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. While HPLC-UV remains the workhorse for routine analysis, the high sensitivity of electrochemical methods makes them particularly promising for trace-level detection. As research and industrial applications of this compound continue to evolve, the development of even more rapid and sensitive analytical techniques, potentially involving mass spectrometry or advanced biosensors, will be an area of active investigation.

References

Application Note: A Robust HPLC Method for the Quantification of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-4-methyl-6-nitrophenol. This compound is a key intermediate in various synthetic processes, including the manufacturing of dyes and other chemical products.[1] The accurate determination of its purity and concentration is critical for quality control and process optimization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the chromatographic conditions, sample preparation, and a thorough protocol for method validation in accordance with ICH guidelines.[2][3][4] The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Introduction

This compound is an aromatic organic compound characterized by the presence of amino, methyl, nitro, and hydroxyl functional groups.[5][6] Its chemical structure lends it to a variety of applications, but also necessitates precise analytical monitoring to ensure product quality and safety.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[2] This application note describes a stability-indicating RP-HPLC method optimized for the analysis of this compound.

The choice of reversed-phase chromatography is based on the non-polar to moderately polar nature of the analyte, which allows for good retention and separation on a C18 stationary phase.[7][8] The method is designed to be specific, linear, accurate, precise, and robust, making it suitable for routine use in a quality control environment.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[7]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric glassware: Class A.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.

Reagents and Standards
  • This compound Reference Standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient Isocratic at 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Stationary Phase: A C18 column is a versatile, non-polar stationary phase that provides good retention for aromatic compounds like this compound.[7][8]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common mobile phase in reversed-phase HPLC.[7][9] Acetonitrile is chosen for its low viscosity and UV transparency. The acidic pH of the buffer (pH 3.0) is crucial to suppress the ionization of the phenolic hydroxyl group and the amino group, ensuring a single, sharp peak shape and consistent retention time.

  • Detection Wavelength: The selection of 285 nm is based on the UV absorbance spectrum of similar aminophenol and nitrophenol compounds, which typically show strong absorbance in this region.[10] A PDA detector can be used to determine the optimal wavelength for maximum sensitivity.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape.

Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

Analytical Workflow

The overall process from sample preparation to data analysis is illustrated in the following workflow diagram.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve & Dilute to Stock Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve & Dilute Sample Sample->Dissolve_Sample Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Filter Filter Sample Solution Dissolve_Sample->Filter Inject Inject into HPLC System Dilute_Std->Inject Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 285 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow for the HPLC analysis of this compound.

Protocol Validation

The analytical method must be validated to ensure it is suitable for its intended purpose.[11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11]

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.Peak purity index > 0.995 (PDA). Resolution > 2.0 between the analyte and closest eluting peak.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits. RSD of results should be ≤ 2.0%.
Validation Workflow

The logical flow for validating the HPLC method is depicted below.

Method Validation Logic Start Method Optimization Complete Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD_LOQ->Robustness Final Validated Method Robustness->Final

Caption: Logical flow for the validation of the analytical method.

Step-by-Step Validation Experiments
  • Specificity: Analyze blank (diluent), placebo (if applicable), and a standard solution of this compound. Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that degradation products do not interfere with the analyte peak.

  • Linearity: Prepare at least five concentrations of the reference standard across the expected range. Inject each concentration in triplicate. Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.[2]

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5 °C, flow rate ±0.1 mL/min, mobile phase composition ±2%). Evaluate the impact on the results and system suitability parameters.

System Suitability

Before starting any analysis, the suitability of the chromatographic system must be verified. A system suitability solution (a working standard) should be injected five or six times. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for replicate injections
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for replicate injections

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. By following the detailed experimental conditions and validation protocols, researchers and quality control analysts can achieve reliable and accurate quantification of this compound. The provided rationale for each methodological choice empowers the user to troubleshoot and adapt the method as needed, ensuring its successful implementation in a variety of laboratory settings.

References

Application Note: A Comprehensive Guide to the Laboratory Synthesis of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the laboratory synthesis of 2-Amino-4-methyl-6-nitrophenol, a valuable chemical intermediate. The synthesis is presented as a two-step process commencing with the dinitration of p-cresol, followed by the selective reduction of the resulting 2,6-dinitro-p-cresol. This guide is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry and rigorous laboratory safety practices. The causality behind experimental choices, self-validating system checks, and comprehensive safety protocols are emphasized throughout.

Introduction and Strategic Overview

This compound (CAS No. 6265-07-2) is a key intermediate in the synthesis of various dyes and pigments.[1][2] Its structure, featuring amino, nitro, and hydroxyl groups on a cresol backbone, makes it a versatile building block in organic synthesis.

The synthetic strategy detailed herein is a robust and well-documented two-step process:

  • Electrophilic Aromatic Substitution: Dinitration of commercially available p-cresol (4-methylphenol) to yield 2,6-dinitro-p-cresol. The hydroxyl and methyl groups of p-cresol are ortho-, para-directing activators, making the positions ortho to the hydroxyl group susceptible to nitration.[3]

  • Selective Reduction: Chemoselective reduction of one nitro group of 2,6-dinitro-p-cresol to an amino group to furnish the final product. This is typically achieved using sulfide-based reducing agents in what is known as the Zinin reduction.[4][5]

This approach is favored for its reliance on readily available starting materials and its amenability to standard laboratory equipment.

Reaction Scheme and Workflow

The overall synthetic pathway is illustrated below:

Synthesis_of_2_Amino_4_methyl_6_nitrophenol cluster_0 Step 1: Dinitration cluster_1 Step 2: Selective Reduction p_Cresol p-Cresol (4-methylphenol) Dinitro_Cresol 2,6-Dinitro-p-cresol p_Cresol->Dinitro_Cresol HNO₃, H₂SO₄ Dinitro_Cresol_2 2,6-Dinitro-p-cresol Final_Product This compound Dinitro_Cresol_2->Final_Product Na₂S / (NH₄)₂S

Figure 1: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

Extreme Caution Advised: The following procedures involve highly corrosive, toxic, and reactive chemicals. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including but not limited to, acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[6][7][8]

Part 1: Synthesis of 2,6-Dinitro-p-cresol

This step involves the direct dinitration of p-cresol using a mixed acid (nitrating mixture) of nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[9] The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of unwanted byproducts.[6]

Materials and Reagents:

  • p-Cresol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

Protocol:

  • Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-cresol. The flask should be placed in an ice-salt bath to maintain a low temperature.

  • Sulfonation (Optional but Recommended): Cool the flask to 0-5 °C. Slowly add concentrated sulfuric acid to the p-cresol with vigorous stirring. This initial sulfonation can help control the subsequent nitration.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Cool the p-cresol/sulfuric acid mixture to 0-5 °C. Slowly add the nitrating mixture dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C. The rate of addition is critical to control the exotherm.[10]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete dinitration.[11]

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.[12] This will precipitate the crude 2,6-dinitro-p-cresol.

  • Filtration and Washing: Collect the yellow solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

  • Drying: Dry the product, 2,6-dinitro-p-cresol, in a vacuum oven at a low temperature. The product is a yellow-orange solid.[11]

Part 2: Selective Reduction to this compound

This step utilizes the Zinin reduction, where a sulfide reagent selectively reduces one nitro group in a polynitroaromatic compound.[5] The mechanism is complex, but it is believed that the presence of the hydroxyl group and the steric hindrance around the two nitro groups influence which one is preferentially reduced.[4][13] An established procedure for a similar compound, 2,4-dinitrophenol, serves as a reliable template.[14]

Materials and Reagents:

  • 2,6-Dinitro-p-cresol (from Part 1)

  • Sodium Sulfide (Na₂S·9H₂O) or Ammonium Sulfide ((NH₄)₂S) solution

  • Ammonium Chloride (if using sodium sulfide)

  • Deionized Water

  • Glacial Acetic Acid

  • Activated Carbon (Norit)

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create an aqueous solution of 2,6-dinitro-p-cresol. If using sodium sulfide, also add ammonium chloride.[14]

  • Addition of Reducing Agent: Gently heat the mixture. Slowly add the sodium sulfide or ammonium sulfide solution. The reaction is exothermic, and the temperature should be carefully monitored.[14]

  • Reaction Monitoring: After the addition is complete, continue heating for a short period to ensure the reaction goes to completion. The color of the solution will change significantly.

  • Isolation of Crude Product: Hot filter the reaction mixture to remove any insoluble byproducts. Allow the filtrate to cool slowly to crystallize the product.[14]

  • Purification by Recrystallization: Collect the crude crystals by filtration. Dissolve the crude product in boiling water.

  • Decolorization and Precipitation: Add a small amount of activated carbon to the hot solution to remove colored impurities. Hot filter the solution again. Acidify the filtrate with glacial acetic acid to precipitate the purified this compound.[14]

  • Final Filtration and Drying: Cool the mixture in an ice bath to maximize precipitation. Collect the purified product by vacuum filtration, wash with a small amount of cold water, and dry. The final product should be a yellow to orange crystalline powder with a melting point around 140-142 °C.[15]

Data Summary

ParameterValueReference
Starting Material p-Cresol-
Intermediate 2,6-Dinitro-p-cresol[11]
Final Product This compound[15]
CAS Number 6265-07-2[16][17]
Molecular Formula C₇H₈N₂O₃[15][17]
Molecular Weight 168.15 g/mol [17]
Appearance Yellow to orange crystalline powder[15]
Melting Point Approx. 140-142 °C[15]

Comprehensive Safety Precautions

Chemical Hazards:

  • Nitrating Agents (Nitric Acid, Sulfuric Acid): Extremely corrosive and powerful oxidizing agents.[7][18] They can cause severe burns on contact and react violently with organic materials.[8][10] Always add acid to water, never the other way around.

  • p-Cresol: Toxic and corrosive. Can cause skin burns.

  • Nitrophenols (Intermediate and Product): These compounds are toxic and can be absorbed through the skin.[19][20][21] They may cause damage to organs through prolonged or repeated exposure.[19] Inhalation of dust should be avoided.[15]

  • Sulfide Reagents: Can release toxic hydrogen sulfide gas upon acidification. Handle in a well-ventilated fume hood.

Procedural Hazards:

  • Nitration Reaction: Highly exothermic and can lead to a runaway reaction or explosion if not properly controlled.[6][10] Strict temperature control is paramount.

  • Work-up: Quenching the reaction mixture in ice is also exothermic and must be done slowly and with vigorous stirring.[12]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[19][21]

  • Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton).[19]

  • Body Protection: A chemical-resistant lab coat or apron is required.[19]

Emergency Procedures:

  • Spills: Neutralize acid spills with sodium bicarbonate. For other spills, use an appropriate absorbent material.

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8] For eye contact, use an eyewash station immediately and seek medical attention.[8] If inhaled, move to fresh air.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Dinitration cluster_step2 Step 2: Selective Reduction cluster_analysis Analysis A Setup Reaction Vessel (Flask, Stirrer, Funnel, Thermometer) C Charge p-Cresol A->C B Prepare Ice-Salt Bath D Cool to 0-5 °C B->D C->D E Slowly Add Nitrating Mixture (Maintain T < 10 °C) D->E F Stir to Complete Reaction E->F G Quench on Crushed Ice F->G H Filter and Wash Precipitate G->H I Dry Intermediate (2,6-Dinitro-p-cresol) H->I J Prepare Aqueous Solution of Intermediate I->J K Add Sulfide Reducing Agent J->K L Heat to Complete Reaction K->L M Hot Filter L->M N Cool to Crystallize M->N O Recrystallize from Hot Water (with Acetic Acid) N->O P Filter and Dry Final Product O->P Q Characterize Final Product (Melting Point, Spectroscopy) P->Q

Figure 2: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Amino-4-methyl-6-nitrophenol (CAS 6265-07-2), a key intermediate in the manufacturing of various dyes and pigments.[1][2] The described methodology is a robust two-step process commencing with the dinitration of p-cresol to yield the intermediate, 4-methyl-2,6-dinitrophenol, followed by a selective reduction of one nitro group. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and critical safety considerations essential for successful and safe large-scale production.

Introduction and Strategic Overview

This compound is a valuable organic compound characterized by its yellow to orange crystalline appearance.[1] Its molecular structure, featuring amino, nitro, and hydroxyl functional groups on a cresol backbone, makes it a versatile precursor in the chemical industry.

The synthetic strategy detailed herein is designed for scalability and efficiency. It proceeds through two distinct chemical transformations:

  • Electrophilic Aromatic Substitution: The dinitration of p-cresol (4-methylphenol) using a mixed acid nitrating agent.

  • Selective Chemoselective Reduction: The partial reduction of the intermediate, 4-methyl-2,6-dinitrophenol, to the desired aminonitrophenol product.

Given the highly exothermic and potentially hazardous nature of nitration reactions, this guide places a strong emphasis on process control and safety protocols to mitigate risks such as thermal runaway and the formation of undesired, potentially explosive byproducts.[3][4]

Synthetic Pathway and Mechanistic Considerations

The overall synthesis can be visualized as a sequential process, transforming a readily available starting material into the target compound through controlled chemical reactions.

Caption: Overall two-step synthesis pathway.

2.1. Step 1: Dinitration of p-Cresol

The first step involves the electrophilic aromatic substitution of p-cresol. The nitronium ion (NO₂⁺), generated in situ from the reaction between nitric acid and sulfuric acid, acts as the electrophile. The strongly activating hydroxyl (-OH) group and the moderately activating methyl (-CH₃) group direct the incoming nitro groups to the ortho and para positions. Since the para position is blocked by the methyl group, nitration occurs at the two available ortho positions relative to the hydroxyl group.

2.2. Step 2: Selective Reduction (Zinin Reduction)

The conversion of 4-methyl-2,6-dinitrophenol to the final product is a classic example of a selective reduction, often referred to as the Zinin reduction.[5] Reagents such as sodium sulfide, sodium hydrosulfide, or ammonium sulfide are employed to reduce one nitro group to an amine while leaving the other intact.[5][6][7] The selectivity is influenced by factors such as steric hindrance and the electronic environment of the nitro groups. The reaction is typically performed in an aqueous or alcoholic medium, and careful control of pH and temperature is crucial for maximizing the yield of the desired mono-amino product.[7]

Experimental Protocols: Large-Scale Synthesis

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment must be worn at all times.[8][9]

Protocol 1: Synthesis of 4-methyl-2,6-dinitrophenol (Intermediate)

Materials and Reagents:

Reagent/MaterialCAS No.Molecular WeightQuantity (Molar Eq.)Notes
p-Cresol106-44-5108.14 g/mol 108.1 g (1.0 mol)High purity grade
Sulfuric Acid (98%)7664-93-998.08 g/mol 300 mLHandle with extreme care
Nitric Acid (65%)7697-37-263.01 g/mol 150 mL (approx. 2.2 mol)Highly corrosive
Crushed Ice / Ice-water--As neededFor temperature control and quenching
Large Reaction Vessel (3L)--1Equipped with mechanical stirrer & thermometer

Procedure:

  • Preparation of Nitrating Mixture: In the 3L reaction vessel, carefully add 300 mL of concentrated sulfuric acid. Place the vessel in a large ice-salt bath to cool the acid to below 10°C.

  • Slow Addition of Nitric Acid: While vigorously stirring, slowly add 150 mL of concentrated nitric acid to the sulfuric acid. The addition rate should be controlled to maintain the temperature of the mixture below 15°C. This is the nitrating mixture.

  • Addition of p-Cresol: Once the nitrating mixture is prepared and cooled, begin the slow, portion-wise addition of 108.1 g of p-cresol. The reaction is highly exothermic; maintain the internal temperature between 20-30°C throughout the addition. Do not allow the temperature to exceed 35°C to prevent over-nitration and side reactions.[4]

  • Reaction Completion: After the addition of p-cresol is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 2 kg) with stirring. A yellow precipitate of 4-methyl-2,6-dinitrophenol will form.

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid.

  • Drying: Dry the product in a vacuum oven at 50-60°C. The expected yield is approximately 85-90%. The product (CAS 609-93-8) should be a yellow crystalline solid.[10]

Protocol 2: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialCAS No.Molecular WeightQuantity (Molar Eq.)Notes
4-methyl-2,6-dinitrophenol609-93-8198.13 g/mol 198.1 g (1.0 mol)From Protocol 1
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)1313-84-4240.18 g/mol 265 g (1.1 mol)Or an equivalent reducing agent
Ammonium Chloride (NH₄Cl)12125-02-953.49 g/mol 59 g (1.1 mol)To create a buffered solution
Water7732-18-518.02 g/mol 2 LDeionized
Glacial Acetic Acid64-19-760.05 g/mol As neededFor acidification
Reaction Vessel (5L)--1Equipped with stirrer, condenser, thermometer

Procedure:

  • Initial Suspension: In the 5L reaction vessel, suspend 198.1 g of 4-methyl-2,6-dinitrophenol and 59 g of ammonium chloride in 1.5 L of water.[6]

  • Heating: Begin stirring and heat the mixture to approximately 70-75°C.

  • Preparation of Reductant: In a separate beaker, dissolve 265 g of sodium sulfide nonahydrate in 500 mL of warm water.

  • Addition of Reductant: Slowly add the sodium sulfide solution to the reaction vessel over a period of 1 hour. The temperature of the reaction mixture should be maintained between 80-85°C.[6] The color of the mixture will change to a deep red-brown.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 85°C and continue stirring for another 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hot Filtration (Optional): If insoluble byproducts (like sulfur) are present, perform a hot filtration to remove them.

  • Acidification and Precipitation: Cool the reaction mixture to about 50°C. Slowly add glacial acetic acid with stirring until the pH of the solution is approximately 5-6. The product will precipitate as a reddish-brown solid.[6]

  • Cooling and Isolation: Cool the suspension in an ice bath to below 10°C to maximize precipitation. Collect the solid product by filtration.

  • Washing and Drying: Wash the filter cake with cold water and dry it in a vacuum oven at 60-70°C. The final product is this compound.[11] The expected yield is 70-80%.

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized from hot water or an ethanol-water mixture.[6]

Workflow Visualization

Workflow cluster_step1 Step 1: Dinitration cluster_step2 Step 2: Selective Reduction a1 Prepare Nitrating Mixture (HNO₃/H₂SO₄) in Ice Bath a2 Slowly Add p-Cresol (T < 35°C) a1->a2 a3 Stir at Room Temp (2-3 hours) a2->a3 a4 Quench on Ice a3->a4 a5 Filter and Wash Intermediate a4->a5 a6 Dry Intermediate (4-methyl-2,6-dinitrophenol) a5->a6 b1 Suspend Intermediate and NH₄Cl in Water a6->b1 Proceed to Reduction b2 Heat to 75°C b1->b2 b3 Add Na₂S Solution (T = 80-85°C) b2->b3 b4 Stir at 85°C (1-2 hours) b3->b4 b5 Acidify with Acetic Acid (pH 5-6) b4->b5 b6 Cool, Filter, and Wash Final Product b5->b6 b7 Dry Final Product (this compound) b6->b7

Caption: Step-by-step experimental workflow diagram.

Safety and Hazard Management

The large-scale synthesis of this compound involves significant hazards that must be managed through strict adherence to safety protocols and the use of appropriate engineering controls.

5.1. Chemical Hazards:

  • Nitric Acid & Sulfuric Acid: Both are highly corrosive and can cause severe burns.[3] Nitric acid is a strong oxidizing agent and can react violently with organic materials.[12]

  • Phenols (p-Cresol): Toxic and corrosive. Can be readily absorbed through the skin, causing systemic toxicity.[8]

  • Nitrophenols: Generally toxic compounds. Dinitrophenols have been associated with severe health effects.[13][14]

  • Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids.

5.2. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory for all personnel involved in the synthesis.[3][9]

EquipmentSpecificationPurpose
Eye ProtectionChemical splash goggles and a full-face shieldProtects against splashes of corrosive acids
Hand ProtectionAcid-resistant gloves (e.g., neoprene or butyl rubber)Prevents skin contact with corrosive/toxic materials
Body ProtectionChemical-resistant lab coat and apronProtects against spills and splashes
RespiratoryNIOSH-approved respiratorNecessary if working outside a fume hood or with fumes

5.3. Emergency Procedures:

  • Spills: Neutralize acid spills with sodium bicarbonate. Contain and absorb other spills with an inert absorbent material.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and seek medical attention.

5.4. Waste Disposal:

All chemical waste, including aqueous filtrates and organic residues, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.

References

Application Notes and Protocols for 2-Amino-4-methyl-6-nitrophenol as a pH Indicator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed guide on the application of 2-Amino-4-methyl-6-nitrophenol as a pH indicator for laboratory and research purposes. The protocols and methodologies outlined herein are designed to ensure accuracy, reproducibility, and a thorough understanding of the underlying chemical principles.

Introduction: The Scientific Rationale for this compound as a pH Indicator

This compound is a substituted nitrophenolic compound. Its utility as a pH indicator stems from the prototropic tautomerism of the phenol group. The electronic properties of the aromatic ring are significantly influenced by the presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro) groups. This substitution pattern modulates the acidity of the phenolic proton, causing a distinct, pH-dependent color change in solution.

The equilibrium between the protonated (acidic) and deprotonated (basic) forms of the molecule is the cornerstone of its function as a pH indicator. The acidic form is typically colorless or pale yellow, while the deprotonated form, a phenolate, exhibits a pronounced yellow to orange color due to the delocalization of the negative charge across the aromatic system, which alters the molecule's chromophore and its absorption of visible light.

Physicochemical Properties and Key Indicator Parameters

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
Chemical Formula C₇H₈N₂O₃--INVALID-LINK--[1]
Molecular Weight 168.15 g/mol --INVALID-LINK--[1]
Appearance Yellow to orange crystalline powder--INVALID-LINK--[2]
Solubility Limited in water, soluble in organic solvents--INVALID-LINK--[2]
Predicted pKa 7.19 ± 0.38--INVALID-LINK--[2]

Note on pKa: The provided pKa is a predicted value. For highly sensitive applications, it is recommended to experimentally determine the pKa under the specific conditions of your assay. The predicted pKa suggests a transition range suitable for monitoring pH changes around neutrality.

Mechanism of Color Change: A Molecular Perspective

The color change of this compound is a direct consequence of the deprotonation of the phenolic hydroxyl group in response to an increase in pH.

Caption: Reversible protonation and deprotonation of this compound.

In acidic to neutral solutions, the compound exists predominantly in its protonated, undissociated form. As the pH increases, the equilibrium shifts towards the formation of the phenolate anion. This structural change leads to an extended conjugated system, resulting in a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance of the molecule, which is perceived as a color change from colorless/pale yellow to a distinct yellow or orange.

Protocols for Application

Protocol 1: Preparation of this compound Indicator Solution

This protocol details the preparation of a stock solution for use in titrations and other pH-dependent assays.

Materials:

  • This compound (solid)

  • 95% Ethanol or Methanol

  • Volumetric flask (100 mL)

  • Analytical balance

  • Spatula

  • Weighing paper

Procedure:

  • Weighing: Accurately weigh approximately 0.1 g of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed solid into a 100 mL volumetric flask.

  • Solvent Addition: Add approximately 50 mL of 95% ethanol or methanol to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid completely. A sonicator may be used to aid dissolution if necessary.

  • Dilution to Volume: Once the solid is fully dissolved, bring the solution to the 100 mL mark with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the indicator solution in a well-sealed, amber glass bottle away from direct light to prevent photodegradation.

Caption: Workflow for preparing the indicator solution.

Protocol 2: Visual pH Determination and Titration

This protocol outlines the use of the prepared indicator solution for visual endpoint determination in acid-base titrations.

Procedure:

  • Sample Preparation: Prepare the analyte solution to be titrated in an Erlenmeyer flask.

  • Indicator Addition: Add 2-3 drops of the this compound indicator solution to the analyte. The solution should adopt the color of the acidic form (colorless or pale yellow).

  • Titration: Begin titrating with the titrant, swirling the flask continuously.

  • Endpoint Determination: The endpoint is reached when the solution undergoes a distinct and persistent color change to the basic form (yellow to orange). The first appearance of a stable yellow/orange hue that persists for at least 30 seconds signifies the endpoint.

Protocol 3: Spectrophotometric pH Determination

For a more quantitative analysis, the pH of a solution can be determined spectrophotometrically using this compound. This method relies on the differential absorption of the acidic and basic forms of the indicator. Based on data for the closely related compound p-nitrophenol, the acidic form is expected to have a maximum absorbance (λmax) around 310-320 nm, while the basic form will likely absorb maximally around 400-410 nm.[3][4]

Materials:

  • Spectrophotometer

  • Quartz or glass cuvettes

  • Prepared this compound indicator solution

  • Buffer solutions of known pH

  • Sample solution of unknown pH

Procedure:

  • Wavelength Selection:

    • Prepare two solutions of the indicator: one in a strongly acidic buffer (e.g., pH 4) and one in a strongly alkaline buffer (e.g., pH 10).

    • Scan the absorbance of both solutions across the UV-Vis spectrum (e.g., 250-500 nm) to determine the λmax for the acidic form (λ_acid) and the basic form (λ_base).

  • Calibration (Optional but Recommended):

    • Prepare a series of buffer solutions with known pH values spanning the expected transition range of the indicator (e.g., pH 6.0 to 8.5).

    • Add a constant, known amount of the indicator stock solution to a fixed volume of each buffer solution.

    • Measure the absorbance of each solution at λ_base.

    • Plot the absorbance at λ_base against the pH to generate a calibration curve.

  • Sample Measurement:

    • Add the same amount of indicator stock solution to the sample solution of unknown pH.

    • Measure the absorbance of the sample at both λ_acid and λ_base.

  • pH Calculation:

    • The ratio of the concentrations of the basic (In⁻) and acidic (HIn) forms can be determined using the Henderson-Hasselbalch equation and the Beer-Lambert law.

    • A simplified approach involves using the absorbances at the two selected wavelengths. The pH can be calculated using the following relationship, derived from the Henderson-Hasselbalch equation: pH = pKa + log ( [A_acid_max - A_sample_acid] / [A_sample_base - A_base_min] ) Where A_acid_max is the absorbance of the fully acidic form at λ_base, A_sample_acid is the absorbance of the sample at λ_acid, A_sample_base is the absorbance of the sample at λ_base, and A_base_min is the absorbance of the fully basic form at λ_acid.

    • Alternatively, the pH can be interpolated from the calibration curve generated in step 2.

Caption: Workflow for spectrophotometric pH determination.

Trustworthiness and Self-Validation

To ensure the reliability of your results when using this compound as a pH indicator, consider the following self-validating steps:

  • Cross-Verification: For critical applications, verify the pH determined with this compound using a calibrated pH meter.

  • Indicator Concentration: The amount of indicator added should be minimal to avoid altering the pH of the solution being measured.

  • Ionic Strength: Be aware that the pKa of the indicator can be influenced by the ionic strength of the solution. For high-accuracy work, match the ionic strength of your calibration standards to that of your samples.

  • Temperature: The pKa is temperature-dependent. Perform calibrations and measurements at a constant and recorded temperature.

Conclusion

This compound serves as a useful pH indicator, particularly for applications requiring monitoring of pH changes around the neutral point. Its distinct color change provides a clear visual endpoint for titrations, and its spectral properties allow for more precise, quantitative spectrophotometric pH determination. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently and accurately employ this compound in their experimental workflows.

References

Application of 2-Amino-4-methyl-6-nitrophenol in the Synthesis of Azo and Metal-Complex Dyes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2-Amino-4-methyl-6-nitrophenol as a versatile intermediate in the synthesis of azo and metal-complex dyes. This document delves into the underlying chemical principles, provides detailed experimental protocols, and explores the application of the resulting dyes in various industries.

Introduction: The Significance of this compound in Dye Chemistry

This compound, a yellow to orange crystalline powder, is a key aromatic intermediate in the synthesis of a variety of colorants.[1] Its molecular structure, featuring an amino group, a hydroxyl group, a methyl group, and a nitro group on a benzene ring, provides a unique combination of functionalities that are instrumental in the formation of chromophoric systems. The presence of the primary aromatic amino group allows for diazotization, a critical step in the formation of azo dyes. The hydroxyl and nitro groups, being ortho to the amino group, play a crucial role in the formation of metal-complex dyes, enhancing their fastness properties. This guide will focus on the synthesis of two commercially significant dyes derived from this intermediate: C.I. Acid Red 198 and C.I. Mordant Red 94.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6265-07-2
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Yellow to orange crystal or powdery substance
Melting Point 140-142 °C[1]
Solubility Limited in water, soluble in organic solvents[1]

The Chemistry of Azo Dye Synthesis: A Two-Step Process

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling.[2]

Diazotization: Formation of the Diazonium Salt

In the first step, the primary aromatic amino group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite. The acid, usually hydrochloric acid, reacts with sodium nitrite to form nitrous acid in situ, which then reacts with the amino group. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Azo Coupling: Formation of the Chromophore

The second step involves the electrophilic substitution reaction between the diazonium salt and a suitable coupling component. The coupling component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or a pyrazolone derivative.[2] The diazonium ion acts as an electrophile, and the position of coupling on the aromatic ring of the coupling component is directed by the activating groups present. This reaction results in the formation of an azo compound, characterized by the -N=N- functional group, which is the primary chromophore responsible for the color of the dye.

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt 0-5 °C NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component Coupling Component Coupling Component->Azo Dye

Figure 1: General workflow for azo dye synthesis.

Detailed Protocols for Dye Synthesis

The following protocols provide step-by-step instructions for the synthesis of C.I. Acid Red 198 and C.I. Mordant Red 94.

Synthesis of C.I. Acid Red 198

C.I. Acid Red 198 is a monoazo, metal-complex dye.[3] The synthesis involves the diazotization of this compound and its subsequent coupling with 1-(2-Sulfophenyl)-3-phenyl-5-pyrazolone. The resulting azo dye is then metallized with a chromium salt.

Protocol 1: Synthesis of C.I. Acid Red 198

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 1-(2-Sulfophenyl)-3-phenyl-5-pyrazolone

  • Sodium hydroxide (NaOH)

  • Formic acid

  • Chromium(III) salt (e.g., chromium(III) sulfate)

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization

  • In a beaker, prepare a suspension of this compound in water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, maintaining the temperature below 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of this compound.

Part B: Azo Coupling

  • In a separate beaker, dissolve 1-(2-Sulfophenyl)-3-phenyl-5-pyrazolone in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-3 hours to ensure complete coupling. A red precipitate of the azo dye will form.

  • Isolate the dye by filtration and wash with cold water.

Part C: Metallization

  • Suspend the azo dye from Part B in water.

  • Add formic acid and a chromium(III) salt to the suspension.

  • Heat the mixture gradually from 115 °C to 125 °C and maintain this temperature for 4 hours to facilitate the formation of the chromium complex.[3]

  • Cool the reaction mixture and isolate the metallized dye by filtration.

  • Wash the product with water and dry it in an oven at a controlled temperature.

Acid_Red_198_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Intermediate This compound Diazotization Diazotization Intermediate->Diazotization Coupling_Component 1-(2-Sulfophenyl)-3-phenyl-5-pyrazolone Azo_Coupling Azo_Coupling Coupling_Component->Azo_Coupling Reagents NaNO2, HCl, NaOH, Formic Acid, Cr(III) salt Reagents->Diazotization Reagents->Azo_Coupling Metallization Metallization Reagents->Metallization Diazotization->Azo_Coupling Diazonium Salt Azo_Coupling->Metallization Azo Dye CI_Acid_Red_198 CI_Acid_Red_198 Metallization->CI_Acid_Red_198

Figure 2: Synthesis workflow for C.I. Acid Red 198.

Synthesis of C.I. Mordant Red 94

Table 2: Characterization Data (Predicted) for C.I. Acid Red 198 and C.I. Mordant Red 94

DyeMolecular FormulaMolecular Weight ( g/mol )Predicted λmax (nm)
C.I. Acid Red 198 C₂₂H₁₆N₅NaO₇S517.45[3]~490-520 (in water)
C.I. Mordant Red 94 C₁₇H₁₄N₅NaO₇S455.38[5]~480-510 (in water)

Note: Experimental spectroscopic data (UV-Vis, FT-IR, NMR) for these specific dyes are not widely published in public literature. The predicted λmax is based on the chromophoric system and typical values for similar azo dyes.

Application of the Synthesized Dyes: Protocols for Wool and Leather Dyeing

Azo and metal-complex dyes derived from this compound find significant applications in the dyeing of protein fibers like wool and leather due to their ability to form strong interactions with the fiber's amino groups.[6]

General Protocol for Wool Dyeing with Acid Dyes

Materials:

  • Wool yarn or fabric

  • Synthesized acid dye (e.g., C.I. Acid Red 198)

  • Glacial acetic acid or formic acid

  • Glauber's salt (sodium sulfate)

  • Levelling agent (optional)

  • Dyeing apparatus (e.g., beaker, water bath)

Procedure:

  • Prepare a dyebath with a liquor ratio of 40:1 (40 parts water to 1 part wool).

  • Add Glauber's salt (5-10% on the weight of wool) to the dyebath to promote level dyeing.

  • Add the pre-dissolved acid dye to the dyebath.

  • Introduce the wetted wool into the cold dyebath.

  • Gradually raise the temperature of the dyebath to the boil over 30-45 minutes.

  • Add acetic acid or formic acid in portions to gradually lower the pH to 4.5-5.5, which facilitates dye exhaustion.

  • Continue dyeing at the boil for 45-60 minutes.

  • Allow the dyebath to cool down slowly.

  • Rinse the dyed wool thoroughly with cold water until the water runs clear.

  • Squeeze out excess water and dry the wool in the air.

General Protocol for Leather Dyeing with Mordant Dyes

Mordant dyes require a mordant, typically a metal salt, to fix the dye to the leather. The mordant can be applied before, during, or after dyeing.

Materials:

  • Chrome-tanned leather

  • Synthesized mordant dye (e.g., C.I. Mordant Red 94)

  • Mordant (e.g., potassium dichromate, copper sulfate)

  • Formic acid

  • Dyeing drum or suitable container

Procedure (Post-mordanting):

  • Wet the leather thoroughly in water.

  • Prepare a dyebath with a liquor ratio of 10:1.

  • Add the pre-dissolved mordant dye to the dyebath.

  • Place the wet leather in the dyebath and run for 30-60 minutes at a temperature of 50-60°C.

  • Exhaust the dyebath by adding formic acid in portions until the bath is clear.

  • Drain the dyebath and rinse the leather.

  • Prepare a fresh bath with the mordant (e.g., 1-2% potassium dichromate on the weight of leather).

  • Run the leather in the mordant bath at 50-60°C for 30-45 minutes.

  • Drain the mordant bath and rinse the leather thoroughly with water.

  • Fatliquor and dry the leather as per standard procedures.

Table 3: Expected Fastness Properties of Dyes on Wool and Leather

Fastness PropertyC.I. Acid Red 198 (Wool)C.I. Mordant Red 94 (Leather)
Light Fastness Good to Very GoodVery Good to Excellent
Wash Fastness Moderate to GoodGood to Very Good
Rubbing Fastness GoodGood to Very Good

Note: Fastness properties are dependent on the specific dyeing conditions, substrate, and finishing processes.

Synthesis of Other Metal-Complex Dyes

The azo dyes derived from this compound can be chelated with various metal ions, such as copper and cobalt, to produce a range of colors with enhanced fastness properties.

Protocol 2: General Synthesis of Copper and Cobalt Complex Dyes

Materials:

  • Azo dye derived from this compound

  • Copper(II) sulfate pentahydrate or Cobalt(II) chloride hexahydrate

  • Solvent (e.g., ethanol, dimethylformamide)

  • Sodium hydroxide or other base

Procedure:

  • Dissolve the azo dye in a suitable solvent.

  • In a separate flask, dissolve the metal salt (e.g., copper sulfate or cobalt chloride) in water or the same solvent.

  • Slowly add the metal salt solution to the dye solution with stirring.

  • Adjust the pH of the reaction mixture to slightly alkaline using a base to facilitate complex formation.

  • Heat the reaction mixture to 60-80°C and stir for several hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture and isolate the metal-complex dye by filtration.

  • Wash the product with water and a suitable solvent to remove unreacted starting materials.

  • Dry the final product in a desiccator or oven.

Metal_Complex_Synthesis Azo_Dye Azo Dye from This compound Reaction Chelation Reaction (Heating, pH adjustment) Azo_Dye->Reaction Metal_Salt Metal Salt (e.g., CuSO4, CoCl2) Metal_Salt->Reaction Metal_Complex_Dye Metal-Complex Dye Reaction->Metal_Complex_Dye

Figure 3: General workflow for metal-complex dye synthesis.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of azo and metal-complex dyes. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the synthesis and application of these colorants. The ability to fine-tune the color and fastness properties of the final dyes by selecting appropriate coupling components and metal ions makes this area of research both scientifically challenging and commercially relevant. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood with personal protective equipment.

References

Regioselective Nitration of 2-Amino-4-methylphenol: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide to the experimental setup for the nitration of 2-amino-4-methylphenol, yielding 2-amino-4-methyl-6-nitrophenol. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step protocol, and outlines critical safety and analytical procedures. The information herein is designed to equip researchers with the necessary knowledge for the successful and safe execution of this important synthetic transformation.

Introduction: Significance and Context

Nitrated aromatic compounds, particularly nitrophenols, serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and other fine chemicals.[1][2] The introduction of a nitro group onto an aromatic ring can significantly alter its electronic properties and provide a handle for further functionalization, such as reduction to an amino group.[3] The specific target of this protocol, this compound, is a valuable building block in organic synthesis.[4][5]

The nitration of 2-amino-4-methylphenol is an example of an electrophilic aromatic substitution reaction.[6][7] The hydroxyl (-OH) and amino (-NH2) groups are strong activating, ortho-, para-directing groups, while the methyl (-CH3) group is a weaker activating, ortho-, para-directing group.[8][9] This substitution pattern makes the regioselective introduction of a nitro group a challenge that requires careful control of reaction conditions to favor the desired isomer.[1][2]

Mechanistic Rationale: The Chemistry Behind the Protocol

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The reaction proceeds via the generation of a powerful electrophile, the nitronium ion (NO2+), which then attacks the electron-rich aromatic ring.[10][11]

2.1. Generation of the Nitronium Ion

In a typical nitrating mixture, concentrated nitric acid is protonated by an even stronger acid, usually concentrated sulfuric acid. This protonation converts the hydroxyl group of nitric acid into a good leaving group (water), which then departs to form the highly electrophilic nitronium ion.[10][12]

2.2. Electrophilic Attack and Regioselectivity

The nitronium ion is then attacked by the π-electron system of the 2-amino-4-methylphenol ring. The existing substituents on the ring direct the position of the incoming nitro group. The hydroxyl and amino groups are potent ortho-, para-directors.[8][13] Given that the para position to the hydroxyl group is occupied by the methyl group, and the para position to the amino group is occupied by the hydroxyl group, the substitution is directed to the ortho positions. Steric hindrance from the existing substituents will influence which ortho position is favored. In this case, the position ortho to the hydroxyl group and meta to the methyl group is the most likely site of nitration, leading to the formation of this compound.[14]

Experimental Protocol: A Step-by-Step Guide

This protocol details a laboratory-scale procedure for the nitration of 2-amino-4-methylphenol.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )ConcentrationNotes
2-Amino-4-methylphenolC7H9NO123.15>98%Starting material
Sulfuric AcidH2SO498.0898%Catalyst and dehydrating agent
Nitric AcidHNO363.0170%Nitrating agent
DichloromethaneCH2Cl284.93ACS gradeExtraction solvent
Sodium BicarbonateNaHCO384.01Saturated solutionFor neutralization
Anhydrous Sodium SulfateNa2SO4142.04GranularDrying agent
Deionized WaterH2O18.02-For washing

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

3.3. Reaction Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-amino-4-methylphenol in Dichloromethane C Cool Reactant Solution to 0-5 °C A->C B Prepare Nitrating Mixture: HNO3 + H2SO4 D Slowly Add Nitrating Mixture B->D C->D E Stir at 0-5 °C D->E F Quench with Ice-Water E->F G Separate Organic Layer F->G H Wash with NaHCO3 Solution G->H I Dry with Na2SO4 H->I J Evaporate Solvent I->J K Recrystallization J->K L Characterize Product K->L

Caption: Experimental workflow for the nitration of 2-amino-4-methylphenol.

3.4. Detailed Procedure

  • Preparation of the Reactant Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve 12.3 g (0.1 mol) of 2-amino-4-methylphenol in 100 mL of dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 7.0 mL (0.11 mol) of concentrated nitric acid (70%) to 10.0 mL of concentrated sulfuric acid (98%), while cooling the mixture in an ice bath. Caution: This mixing process is highly exothermic.

  • Addition of the Nitrating Agent: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 2-amino-4-methylphenol over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a beaker with gentle stirring.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with deionized water.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, this compound, appears as a yellow to orange solid.[4] It can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Safety Precautions and Waste Disposal

4.1. Handling of Acids

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[15][16][17] Always handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[18][19]

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16][18]

  • Always add acid to water, never the other way around, to avoid violent exothermic reactions.

4.2. Waste Disposal

  • Acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal.

  • Organic solvent waste should be collected in a designated container for hazardous waste.

  • Follow all institutional and local regulations for chemical waste disposal.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

5.1. Melting Point

The melting point of the purified product should be determined and compared to the literature value (approximately 140-142 °C).[4]

5.2. Spectroscopic Methods

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H, N-H, aromatic C-H, and N-O (from the nitro group) stretching vibrations. The nitro group typically exhibits strong asymmetric and symmetric stretching bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show distinct signals for the aromatic protons, the methyl protons, the amino protons, and the hydroxyl proton. The chemical shifts and coupling patterns will be consistent with the structure of this compound.

    • ¹³C NMR will show the expected number of signals for the aromatic carbons and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (168.15 g/mol ).[5]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the nitration of 2-amino-4-methylphenol. By understanding the underlying reaction mechanism and adhering to the outlined experimental and safety procedures, researchers can confidently synthesize this compound for use in further research and development activities. The regioselectivity of this reaction is a key aspect, and careful control of the reaction conditions is paramount for achieving the desired product in good yield and purity.

References

Application Notes and Protocols for the Purification of Crude 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Research and Development

2-Amino-4-methyl-6-nitrophenol is a key intermediate in the synthesis of a variety of high-value chemical entities, including specialized dyes and pharmaceutical agents. The presence of impurities, such as isomeric byproducts, unreacted starting materials, or degradation products, can significantly impede downstream applications. In drug development, even trace amounts of impurities can lead to undesirable side effects or reduced therapeutic efficacy. Therefore, robust and reliable purification techniques are paramount to ensure the quality, safety, and consistency of the final product.

This comprehensive guide provides detailed application notes and protocols for the purification of crude this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be both effective and adaptable, allowing for optimization based on the specific impurity profile of the crude material.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Appearance Yellow to orange crystalline powder[1]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Melting Point Approximately 140-142 °C[1]
Solubility Limited solubility in water, more soluble in organic solvents.[1]

Purification Strategy Overview

The choice of purification technique is dictated by the nature and quantity of the impurities present in the crude this compound. This guide will focus on two primary and widely applicable methods: recrystallization and column chromatography .

Purification_Strategy Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization For moderate to high initial purity Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For complex impurity profiles Purity_Assessment Purity Assessment (HPLC, TLC, Melting Point) Recrystallization->Purity_Assessment Column_Chromatography->Purity_Assessment Pure_Product Pure this compound Purity_Assessment->Pure_Product

Caption: A flowchart illustrating the decision-making process for selecting a purification method.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent. The ideal solvent will dissolve the crude material at an elevated temperature and allow the desired compound to crystallize upon cooling, while the impurities remain in the solution.

Protocol 1: Single-Solvent Recrystallization from an Aqueous System

This protocol is adapted from a well-established method for the purification of a closely related analog, 2-amino-4-nitrophenol, and is highly effective for removing colored impurities and those with different polarity.[3]

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (e.g., Norit)

  • Glacial acetic acid

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask. For every 10 grams of crude material, add approximately 150-200 mL of deionized water. Heat the mixture to boiling with continuous stirring. Add the minimum amount of boiling water needed to fully dissolve the solid.

  • Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) to adsorb colored impurities. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: To remove the activated carbon and any insoluble impurities, perform a hot gravity filtration. This is a critical step and must be performed quickly to prevent premature crystallization. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by passing hot solvent vapor through them. Pour the hot solution through the preheated setup.

  • Acidification and Crystallization: To the hot, clear filtrate, add glacial acetic acid dropwise until the solution is acidic.[3] This step ensures that the amino group is protonated, which can influence crystal formation and purity. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator over a suitable drying agent.

Protocol 2: Two-Solvent Recrystallization

This method is advantageous when a single suitable solvent cannot be identified. It involves dissolving the crude product in a "good" solvent at an elevated temperature, followed by the addition of a "poor" solvent (antisolvent) to induce crystallization. A common solvent system for compounds of this nature is an ethanol/water mixture.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude material in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise with swirling until a faint, persistent turbidity is observed.

  • Redissolution and Cooling: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Collect, wash with a cold ethanol/water mixture, and dry the crystals as described in the single-solvent protocol.

Method 2: Column Chromatography

For crude samples with complex impurity profiles or when very high purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column_Chromatography_Workflow Start Start Prepare_Column Prepare Silica Gel Slurry and Pack Column Start->Prepare_Column Load_Sample Adsorb Crude Product onto Silica Gel and Load onto Column Prepare_Column->Load_Sample Elution Elute with Hexane/Ethyl Acetate Gradient Load_Sample->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Identify pure fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent End Pure Product Evaporate_Solvent->End

Caption: Workflow for purification by column chromatography.

Protocol: Normal-Phase Column Chromatography

Given the polar nature of this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of ethyl acetate or a mixture of hexane and ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to 90:10, 80:20, and so on). The optimal gradient will depend on the specific impurities and should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Monitor the separation by spotting small aliquots of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 70:30 hexane:ethyl acetate) and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure desired product (as determined by TLC). Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Assessing Product Purity

After purification, it is essential to assess the purity of the final product. The following methods are recommended:

  • Melting Point Analysis: A sharp melting point range close to the literature value (140-142 °C) is indicative of high purity.[1]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for purity assessment. For aminonitrophenol isomers, a reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water containing an acid modifier like trifluoroacetic acid (TFA) or sulfuric acid.[5][6]

ParameterHPLC ConditionSource
Column Reversed-phase C18 or Primesep 100[5][6]
Mobile Phase Acetonitrile/Water with 0.1% TFA or H₂SO₄[5][6]
Detection UV at an appropriate wavelength (e.g., 275 nm)[5]

Conclusion

The protocols detailed in these application notes provide a robust framework for the successful purification of crude this compound. The choice between recrystallization and column chromatography should be guided by the initial purity of the crude material and the desired final purity. For optimal results, it is recommended to perform small-scale trial experiments to refine the conditions, such as solvent selection for recrystallization or the mobile phase gradient for column chromatography. Rigorous purity assessment of the final product is crucial to ensure its suitability for downstream applications in research and drug development.

References

Application Notes & Protocols: Safe Handling and Storage of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency management of 2-Amino-4-methyl-6-nitrophenol (CAS: 6265-07-2). Designed for researchers, chemists, and drug development professionals, these protocols are grounded in established safety principles for nitrophenolic compounds. Due to the limited specific toxicological data for this exact molecule, this guide incorporates authoritative data from closely related structural analogs to ensure a conservative and robust safety framework. The protocols herein detail necessary personal protective equipment (PPE), step-by-step handling procedures, appropriate storage conditions, and emergency response actions to mitigate risks and ensure laboratory safety.

Hazard Identification and Risk Assessment

This compound is a yellow to orange crystalline or powdered solid organic compound.[1] While detailed toxicological studies on this specific chemical are not extensively published, its structure as a nitrophenol derivative suggests significant potential hazards. Data from analogous compounds, such as 2-Amino-4-nitrophenol, indicate that it should be treated as a hazardous substance.

1.1. Principal Hazards Based on data from structurally similar compounds, this compound should be presumed to pose the following risks:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[3][4]

  • Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[3][4][5]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[3][4][5][6]

  • Suspected Mutagenicity (Category 2): Suspected of causing genetic defects.[3]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

Causality: The nitro and amino functional groups on the phenol ring contribute to its reactivity and toxicity. Phenolic compounds can be readily absorbed through the skin and act as systemic toxins, while the nitro group enhances this toxicity.[7]

1.2. Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[1][8]
Molecular Weight 168.15 g/mol [1][8]
CAS Number 6265-07-2[8]
Appearance Yellow to orange crystal or powder[1]
Melting Point Approx. 119-142 °C (Sources vary)[1]
Solubility Limited solubility in water; soluble in some organic solvents.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

2.1. Engineering Controls: The First Line of Defense The primary objective is to minimize exposure by controlling the laboratory environment.

  • Chemical Fume Hood: All weighing, handling, and solution preparation of this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][9]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][10]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][11] Their location must be known to all personnel working with the compound.

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Barrier The selection of PPE is critical due to the compound's ability to cause skin damage and be absorbed dermally.[7]

  • Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[3][9] A full-face shield should be worn over the goggles whenever there is a significant risk of splashing, such as when preparing solutions or during transfers of larger quantities.[9]

  • Hand Protection: Standard nitrile gloves are not sufficient for prolonged contact with phenolic compounds.[7]

    • For direct handling and potential immersion: Use heavy-duty butyl rubber or Viton gloves.[7]

    • For splash protection: Double-gloving is required. An inner nitrile glove can be worn, but the outer glove must be a chemical-resistant material such as neoprene (minimum 8 mil thickness).[7] Gloves must be inspected for defects before each use and immediately removed and disposed of if contamination occurs.[9]

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[9] For tasks with a higher splash risk, a chemical-resistant apron is also required.[7] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[9]

  • Respiratory Protection: If work cannot be confined to a fume hood or if there is a risk of aerosolization outside of a containment device, a NIOSH-approved respirator is required. A half-mask or full-face respirator with organic vapor/acid gas cartridges and P95 (or better) particulate filters is recommended.[6][9][12]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Outside Contamination Zone) cluster_work Work Phase cluster_doffing Doffing Sequence (To Prevent Contamination) A Verify Fume Hood Certification & Airflow B Locate Eyewash & Safety Shower A->B C Select Task-Specific PPE (Gloves, etc.) B->C D Inspect All PPE For Damage C->D E 1. Don Lab Coat & Secure Fasteners D->E F 2. Don Safety Goggles / Face Shield E->F G 3. Don Respirator (If Required) F->G H 4. Don Inner Gloves G->H I 5. Don Outer Chemical-Resistant Gloves H->I J Conduct All Work Inside Fume Hood I->J K 1. Doff Outer Gloves (Contaminated) J->K L 2. Doff Lab Coat & Apron K->L M 3. Doff Face Shield & Goggles L->M N 4. Doff Inner Gloves M->N O 5. Doff Respirator (If Used) N->O P 6. Wash Hands Thoroughly O->P

Caption: Workflow for PPE selection, donning, and doffing.

Protocol for Safe Handling

This protocol covers the standard laboratory procedure for weighing and dissolving solid this compound.

3.1. Preparation

  • Assemble Materials: Gather all necessary glassware, spatulas, the chemical container, solvent, and waste containers.

  • Prepare Fume Hood: Ensure the sash is at the proper working height. Place a plastic-backed absorbent liner on the work surface to contain minor spills.

  • Don PPE: Follow the full donning sequence outlined in the PPE workflow diagram (Section 2.2).

3.2. Weighing and Transfer

  • Tare Balance: Place a clean weighing vessel on the analytical balance inside the fume hood and tare it.

  • Dispense Solid: Carefully open the chemical container. Use a clean spatula to transfer the desired amount of the solid into the weighing vessel. Perform this action slowly and deliberately to minimize dust creation.

  • Seal Container: Immediately and tightly close the main chemical container.

  • Record Weight: Record the final weight.

3.3. Dissolution

  • Transfer to Vessel: Carefully add the weighed solid to the reaction or storage vessel containing the appropriate solvent.

  • Rinse Weigh Boat: Use a small amount of the solvent to rinse the weighing vessel, transferring the rinsate into the main vessel to ensure a complete transfer.

  • Dissolve: Mix the solution as required (e.g., with a magnetic stir bar). Keep the vessel covered or capped to the extent possible during this process.

3.4. Post-Handling

  • Decontaminate: Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Segregate Waste: Place all contaminated disposable items (gloves, liners, weigh boats) into a designated, sealed hazardous waste container.

  • Doff PPE: Remove PPE in the correct order as shown in the workflow diagram to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[3][4]

Guidelines for Safe Storage

Improper storage can lead to degradation of the chemical and create unsafe conditions.

4.1. Storage Conditions

  • Container: Store in the original, tightly sealed container.[3][4][10]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][4][10] The storage area should be secured and accessible only to authorized personnel.[2][3][4]

  • Light: As a precaution for nitrophenolic compounds, store away from direct light.[2]

4.2. Chemical Incompatibilities Segregate this compound from the following:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides). Mixing can create a risk of fire or explosion.[11]

  • Strong Acids and Bases: Can cause decomposition or violent reactions.

  • Foodstuffs and Consumables: Store separately from any food or drink items.[10]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

5.1. First Aid Measures

  • Skin Contact: This is a critical exposure route. Immediately remove all contaminated clothing, including shoes and belts.[4][7] Wipe off any visible solid from the skin with a dry cloth, then liberally apply polyethylene glycol (PEG-300 or PEG-400) to a gauze pad and gently wipe the affected area to decontaminate it.[7] After decontamination, wash the area thoroughly with soap and plenty of water for at least 15 minutes.[13] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting.[14][15] If the person is conscious and able to swallow, rinse their mouth with water and give them one to two glasses of water or milk to drink.[2][7] Seek immediate medical attention.

5.2. Spill Response Protocol

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, evacuate the lab and contact the institutional emergency response team. This protocol is for minor laboratory spills (<5g).

  • Secure Area: Restrict access to the spill area and remove all ignition sources.[12]

  • Don PPE: Don the appropriate spill response PPE, including a respirator, chemical-resistant gloves, goggles, and a lab coat.

  • Control Dust: Gently cover the spill with a paper towel and dampen the solid material with 60-70% ethanol to prevent the powder from becoming airborne.[12]

  • Collect Material: Using non-sparking tools (e.g., plastic scoop), carefully collect the dampened material and contaminated towels.[10][12] Place it into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with absorbent paper dampened with 60-70% ethanol, followed by a thorough cleaning with soap and water.[12]

  • Dispose: Dispose of all contaminated materials, including gloves, as hazardous waste.

Caption: Emergency response workflow for a minor solid spill.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.[16]

  • Waste Collection: Collect all waste containing this compound, including contaminated disposables and spill cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container.[16]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Skin Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company.[16] Do not pour this chemical down the drain or dispose of it in regular trash under any circumstances.[3][16]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Introduction: The Synthetic Pathway

The synthesis of this compound is a two-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall transformation involves the nitration of p-cresol to form 2,6-dinitro-p-cresol, followed by the selective reduction of one of the two nitro groups.

Figure 1: Overall synthetic route to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Step 1: Nitration of p-Cresol
Problem Potential Causes Solutions and Scientific Rationale
Low yield of 2,6-dinitro-p-cresol 1. Formation of oxidation byproducts (tars and resins): p-Cresol is highly activated and susceptible to oxidation by nitric acid, especially at elevated temperatures.a. Strict temperature control: Maintain the reaction temperature between -5°C and 0°C using an ice-salt bath. This minimizes the rate of oxidation reactions.b. Slow, controlled addition of nitrating agent: Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation and prevent localized overheating.
2. Formation of mononitrated isomers (2-nitro-p-cresol): Incomplete nitration due to insufficient nitrating agent or short reaction time.a. Stoichiometry: Use a slight excess of the nitrating agent (e.g., 2.2 equivalents of nitric acid) to drive the reaction to the dinitrated product.b. Reaction monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and mononitrated intermediates.
3. Formation of unwanted isomers: The hydroxyl and methyl groups direct nitration, but other isomers can form under certain conditions.a. Choice of nitrating agent: A mixed acid nitration (HNO₃/H₂SO₄) is standard. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for dinitration.
Product is a dark, tarry substance Oxidation of the cresol ring: This is a primary side reaction, especially with strong nitric acid.a. Maintain low temperatures: This is the most critical factor in preventing oxidation.b. Use of alternative nitrating agents: For challenging substrates, milder nitrating systems like nitric acid on silica gel can improve yields and reduce byproduct formation.
Difficulty in isolating the product Product is an oil instead of a solid: This can be due to the presence of impurities that depress the melting point.a. Quenching and workup: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This will help to precipitate the product as a solid.b. Purification: If an oil persists, extract it with a suitable organic solvent like dichloromethane and purify by column chromatography.
Step 2: Selective Reduction of 2,6-Dinitro-p-cresol
Problem Potential Causes Solutions and Scientific Rationale
Low yield of this compound 1. Over-reduction: Both nitro groups are reduced, leading to the formation of 2,6-diamino-4-methylphenol.a. Controlled stoichiometry of the reducing agent: Use a carefully measured amount of the reducing agent (e.g., sodium sulfide). A slight excess is needed to reduce one nitro group, but a large excess will lead to over-reduction.b. Temperature control: The reduction is typically exothermic. Maintain the reaction temperature as specified in the protocol to avoid runaway reactions and over-reduction.
2. Formation of the wrong isomer (6-Amino-4-methyl-2-nitrophenol): While the reduction of the nitro group ortho to the hydroxyl group is generally favored, the other isomer can also form.a. Choice of reducing agent: The Zinin reduction, which uses sulfide, hydrosulfide, or polysulfides, is known for its selectivity in reducing one nitro group in polynitroarenes. In dinitrophenols, the nitro group ortho to the hydroxyl group is preferentially reduced.
Product is impure Presence of starting material or over-reduced byproduct. a. Reaction monitoring: Use TLC to monitor the progress of the reaction and ensure all the starting material is consumed.b. Purification: The crude product can be purified by recrystallization. The choice of solvent is critical and may require some experimentation. Water or aqueous ethanol are often good starting points.
Product discoloration Oxidation of the aminophenol product: Aminophenols are susceptible to air oxidation, which can lead to the formation of colored quinoid-type impurities.a. Work under an inert atmosphere: During workup and purification, it is advisable to work under a nitrogen or argon atmosphere to minimize contact with oxygen.b. Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration step?

A1: Sulfuric acid acts as a catalyst. It protonates nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is the actual nitrating species in electrophilic aromatic substitution. The concentration of sulfuric acid can also influence the isomer distribution.

Q2: My nitration reaction is very exothermic and difficult to control. What can I do?

A2: This is a common issue due to the high reactivity of p-cresol. The key is to dissipate the heat generated. Ensure you have an efficient cooling bath (ice-salt is better than just ice), add the nitrating agent very slowly with a dropping funnel, and maintain vigorous stirring to ensure even heat distribution. If the temperature rises too quickly, stop the addition until it cools down.

Q3: Why is the Zinin reduction preferred for the selective reduction step?

A3: The Zinin reduction, using reagents like sodium sulfide or ammonium sulfide, is a well-established method for the selective reduction of one nitro group in a polynitroaromatic compound. For dinitrophenols, it has been observed that a nitro group positioned ortho to the hydroxyl group is preferentially reduced, which is exactly what is required for this synthesis.

Q4: How can I purify the final product, this compound?

A4: Recrystallization is the most common method for purifying the final product. The choice of solvent is crucial. You need a solvent in which the product is soluble when hot but sparingly soluble when cold. Water or a mixture of ethanol and water is often a good starting point. If the product is highly colored due to oxidation, you can add a small amount of activated charcoal during the recrystallization process to adsorb the colored impurities.

Q5: Can I use catalytic hydrogenation for the reduction step?

A5: While catalytic hydrogenation (e.g., H₂/Pd-C) is a powerful method for reducing nitro groups, it can be difficult to achieve selectivity in a dinitro compound. It often leads to the reduction of both nitro groups, resulting in the diamino product. Achieving selective reduction of one group often requires careful optimization of catalyst, solvent, pressure, and temperature, and may be less reliable than the Zinin reduction for this specific transformation.

Experimental Protocols

Protocol 1: Nitration of p-Cresol to 2,6-Dinitro-p-cresol

This protocol is a generalized method and should be optimized for specific laboratory conditions.

  • Preparation of the Nitrating Mixture:

    • In a flask placed in an ice-salt bath, add concentrated sulfuric acid.

    • While stirring vigorously, slowly and dropwise add concentrated nitric acid (2.2 molar equivalents).

    • Maintain the temperature below 5°C throughout the addition.

  • Reaction Setup:

    • In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-cresol (1.0 molar equivalent) in a minimal amount of a

Technical Support Center: Synthesis of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to ensure your success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically a multi-step process involving the nitration of p-cresol followed by a selective reduction.

Issue 1: Low Yield or Purity After Nitration of p-Cresol

Question: I am getting a low yield of the desired nitrated intermediate and my product is a dark, resinous material. What is causing this and how can I fix it?

Answer: This is a common issue in the nitration of activated aromatic compounds like cresols. The primary causes are often over-nitration and oxidative side reactions.

Causality Explained: The hydroxyl and methyl groups of p-cresol are activating, making the ring highly susceptible to electrophilic aromatic substitution. However, this high reactivity can also lead to undesired side reactions. Nitric acid is a strong oxidizing agent, especially in the presence of sulfuric acid, which can lead to the formation of complex polymeric or tarry byproducts.[1][2]

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent.[2] This helps to control the reaction rate and minimize side reactions.

  • Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) slowly and dropwise to the solution of p-cresol. This prevents localized areas of high reactant concentration, which can lead to over-nitration and oxidation.

  • Choice of Nitrating Agent: Consider using a milder nitrating agent or a different solvent system. For instance, using dilute nitric acid can sometimes provide better selectivity.[3]

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Issue 2: Presence of Isomeric Impurities

Question: My final product contains significant amounts of an isomeric impurity. How can I identify and remove it?

Answer: The nitration of p-cresol can lead to the formation of different isomers. The primary isomers of concern are 4-methyl-2-nitrophenol and 4-methyl-2,6-dinitrophenol.

Causality Explained: The hydroxyl group is an ortho-, para- director, and the methyl group is also an ortho-, para- director. In p-cresol, the para position is blocked by the methyl group, so substitution is directed to the ortho positions relative to the hydroxyl group. This can lead to the formation of 4-methyl-2-nitrophenol. If the reaction conditions are too harsh, a second nitro group can be added to the other ortho position, yielding 4-methyl-2,6-dinitrophenol.

Troubleshooting and Purification Protocol:

  • Identification:

    • HPLC Analysis: Develop an HPLC method to separate the desired product from its isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like TFA or formic acid) is a good starting point.[4][5]

    • NMR Spectroscopy: ¹H NMR spectroscopy can be used to distinguish between the isomers based on the coupling patterns of the aromatic protons.

  • Purification Protocol (Recrystallization):

    • Solvent Selection: Perform a solvent screen to find a suitable solvent for recrystallization. The ideal solvent will dissolve the product well at high temperatures and poorly at low temperatures, while the isomeric impurity will have a different solubility profile. Ethanol or a mixture of ethanol and water is often a good starting point.[6]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If the solution is colored, you can add a small amount of activated carbon and filter the hot solution.[7][8]

      • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash them with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Issue 3: Incomplete Reduction or Formation of Reduction Byproducts

Question: The reduction of my dinitro-intermediate is not going to completion, or I am observing byproducts that are not the desired amine. What is happening?

Answer: The selective reduction of one nitro group in the presence of another can be challenging. The choice of reducing agent and reaction conditions are critical.

Causality Explained: Common reducing agents like sodium sulfide or sodium hydrosulfide can be used for the selective reduction of one nitro group.[9][10] However, if the reaction is not controlled properly, you can get incomplete reduction, or over-reduction of both nitro groups. Other reducing agents like catalytic hydrogenation can sometimes be less selective. Byproducts such as hydroxylamines or azo compounds can also form under certain conditions.[11]

Troubleshooting Steps:

  • Choice of Reducing Agent: For selective reduction of dinitrophenols, sodium sulfide or ammonium chloride with sodium sulfide are often effective.[9]

  • Stoichiometry: Carefully control the stoichiometry of the reducing agent. An excess may lead to over-reduction, while an insufficient amount will result in incomplete reaction.

  • pH Control: The pH of the reaction mixture can significantly influence the reduction process. For reductions with sodium sulfide, maintaining a slightly alkaline pH is often necessary.[10]

  • Reaction Monitoring: Use TLC or HPLC to monitor the disappearance of the starting material and the formation of the product.

  • Work-up Procedure: A proper work-up is crucial to isolate the product and remove inorganic salts and byproducts. This typically involves acidification to precipitate the product, followed by filtration and washing.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound?

A1: The most prevalent synthetic route starts with the nitration of p-cresol to form 4-methyl-2,6-dinitrophenol, followed by the selective reduction of one of the nitro groups to an amino group.

Q2: What are the key analytical techniques to assess the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for quantifying the purity and identifying impurities.[4][12] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and any isolated impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile impurities.[13]

Q3: What are the expected impurities in the final product?

A3: A summary of common impurities is provided in the table below.

Impurity NameStructurePotential Source
p-CresolUnreacted starting material from the nitration step.
4-Methyl-2-nitrophenolIsomeric byproduct from the nitration of p-cresol.
4-Methyl-2,6-dinitrophenolUnreacted intermediate from the reduction step.
2,6-Diamino-4-methylphenolOver-reduction byproduct.
Dimeric oxidation productsComplex structuresOxidative side reactions during nitration.[1]

Q4: How can I purify the final product?

A4: Recrystallization is the most common method for purifying the final product.[6] Column chromatography can also be used for more challenging separations, although it is less practical on a large scale.

Experimental Workflow and Pathway Visualization

Synthesis Pathway and Impurity Formation

The following diagram illustrates the typical synthesis pathway for this compound and highlights the stages where common impurities may be introduced.

Synthesis_Pathway cluster_impurities Potential Impurities pCresol p-Cresol Nitration Nitration (HNO3, H2SO4) pCresol->Nitration Dinitro 4-Methyl-2,6-dinitrophenol Nitration->Dinitro Isomer 4-Methyl-2-nitrophenol Nitration->Isomer Isomerization Oxidation Oxidation Byproducts Nitration->Oxidation Oxidation Reduction Selective Reduction (e.g., Na2S) Dinitro->Reduction FinalProduct This compound Reduction->FinalProduct OverReduction 2,6-Diamino-4-methylphenol Reduction->OverReduction Over-reduction

Caption: Synthesis pathway of this compound and points of impurity formation.

References

Technical Support Center: Recrystallization of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding the recrystallization of 2-Amino-4-methyl-6-nitrophenol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower researchers in their purification efforts.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

There are conflicting reports in the literature regarding the melting point of this compound, with some sources citing 119°C and others around 140-142°C[1]. A wider and lower melting range is often indicative of impurities. For a structurally similar compound, 2-amino-4-nitrophenol, the melting point is reported as 142–143°C[2]. It is therefore likely that a highly pure sample of this compound will have a sharp melting point in the higher range (ca. 140-142°C).

Q2: What is a good starting solvent for the recrystallization?

Q3: My compound is a dark, discolored powder. Is this normal?

This compound is typically a yellow to orange crystalline substance[1]. Darker colors, such as brown or deep red, may indicate the presence of oxidized impurities or by-products from the synthesis. These can often be removed during recrystallization with the use of activated carbon.

Q4: Is this compound sensitive to light or air?

Yes, the compound is noted to be light-sensitive. Additionally, aminophenols as a class of compounds can be susceptible to oxidation, which can lead to discoloration. It is advisable to store the compound in a tightly sealed, amber vial and to minimize its exposure to light and air during handling and recrystallization.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the recrystallization of this compound.

Problem: Oiling Out Instead of Crystallizing

This phenomenon occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice upon cooling.

Causality:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to come out of solution at a temperature above its melting point in the solvent mixture.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, requiring a very low temperature to induce crystallization, at which point the viscosity of the solution may be too high for crystal formation.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

  • Seed Crystals: If a small amount of pure solid is available, add a single, tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: If oiling out persists, a different solvent or a mixed-solvent system may be necessary.

Problem: Poor or No Crystal Yield

After cooling, very few or no crystals have formed.

Causality:

  • Too Much Solvent: The most common cause is using an excessive amount of solvent to dissolve the crude material, resulting in a solution that is not saturated upon cooling.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should, and crystallization has not been initiated.

Solutions:

  • Boil Off Excess Solvent: Gently heat the solution to boiling and reduce the volume by 10-20%. Then, allow it to cool again.

  • Induce Crystallization: Use the scratching or seeding techniques described above.

  • Utilize an Anti-Solvent (Two-Solvent System): If the compound is highly soluble in your chosen solvent, you can add a second solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the first solvent. Add the anti-solvent dropwise to the warm solution until it just becomes cloudy, then add a drop or two of the first solvent to redissolve the precipitate and allow to cool slowly. A common pair is ethanol (solvent) and water (anti-solvent).

Problem: Crystals are Discolored (Brown, Red, or Tarry)

The resulting crystals are not the expected yellow-orange color, indicating co-precipitation of impurities.

Causality:

  • Colored Impurities: The crude material contains highly colored impurities that are soluble in the hot solvent and co-precipitate with the product upon cooling. Common impurities could include unreacted starting materials or oxidation by-products.

  • Degradation: The compound may have degraded during prolonged heating.

Solutions:

  • Use Activated Carbon (Charcoal): Redissolve the impure crystals in the minimum amount of hot solvent. Add a very small amount of activated carbon (a micro-spatula tip full, as excessive use will reduce yield) to the hot solution. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: While the solution is still hot, quickly filter it through a pre-heated funnel with fluted filter paper to remove the carbon.

  • Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly as you would normally.

  • Minimize Heating Time: Do not keep the solution at boiling for an extended period. Heat only as long as necessary to dissolve the solid.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol will help you identify a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes

  • A selection of solvents: Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene

  • Heating block or sand bath

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of your crude compound into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note if the compound dissolves readily. An ideal solvent will not dissolve the compound at room temperature.

  • For the tubes where the compound was insoluble at room temperature, gently heat them in a heating block or sand bath.

  • Continue adding the hot solvent dropwise until the compound just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observe the formation of crystals. A good solvent will show low solubility at room temperature, high solubility when hot, and will form well-defined crystals upon cooling.

Data Interpretation:

SolventSolubility at Room TempSolubility at BoilingCrystal Formation on CoolingAssessment
Example A InsolubleSolubleAbundant, well-formed crystalsGood Candidate
Example B SolubleSolubleNo crystalsUnsuitable (too soluble)
Example C InsolubleInsolubleNo dissolutionUnsuitable (not soluble enough)
Example D Slightly SolubleSolublePoor crystal yieldPossible Candidate (try reducing solvent volume)
Protocol 2: Single-Solvent Recrystallization

This is a general procedure that can be adapted based on the results of your solvent screening.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions, while heating the flask with swirling on a hot plate.

  • Continue adding the hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl for a few minutes.

  • Perform a hot gravity filtration to remove the carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or air-dry on a watch glass.

Visual Troubleshooting Workflow

Caption: Troubleshooting workflow for recrystallization.

Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects. Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. The compound is light-sensitive and should be stored accordingly.

References

Technical Support Center: Optimizing Synthesis of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-4-methyl-6-nitrophenol (CAS 6265-07-2). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to enhance the yield, purity, and efficiency of your experimental workflows.

I. Introduction to the Synthesis Pathway

This compound is a valuable intermediate in the synthesis of various organic compounds, including dyes and pigments.[1][2] The most common synthetic route involves a two-step process: the nitration of p-cresol (4-methylphenol) to form 4-methyl-2,6-dinitrophenol, followed by a selective partial reduction of one nitro group. Understanding the nuances of each step is critical for a successful outcome.

The overall reaction can be visualized as follows:

Synthesis_Pathway PCresol p-Cresol Dinitro 4-Methyl-2,6-dinitrophenol PCresol->Dinitro Nitration (HNO₃, H₂SO₄) FinalProduct This compound Dinitro->FinalProduct Selective Reduction (e.g., Na₂S/NH₄Cl)

Caption: General synthesis pathway for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the nitration of p-cresol?

A1: Temperature control is paramount. The nitration of phenols is a highly exothermic reaction.[3] Failure to maintain a low temperature (typically between -5 to 5 °C) can lead to a cascade of undesirable outcomes, including the formation of dinitro and polynitro byproducts, oxidation of the starting material resulting in tarry substances, and a significant reduction in the overall yield.[4][5] A rapid increase in temperature or the evolution of brown nitrogen dioxide (NO₂) fumes are clear indicators of a runaway reaction.[5]

Q2: I am observing a low yield of the desired 4-methyl-2,6-dinitrophenol intermediate. What are the likely causes?

A2: Low yields in the nitration step can often be attributed to several factors:

  • Improper Temperature Control: As mentioned, high temperatures favor side reactions.[5]

  • Incorrect Stoichiometry of Nitrating Agents: An excess of nitric acid can lead to over-nitration. It is crucial to use a carefully measured molar ratio of nitric acid to the substrate, typically close to 2:1 for dinitration.

  • Insufficient Reaction Time or Inefficient Mixing: Ensure the reaction is allowed to proceed to completion by monitoring with Thin Layer Chromatography (TLC). Vigorous stirring is necessary to ensure proper heat and mass transfer.

Q3: My selective reduction step is producing a mixture of products, including the starting dinitrophenol and the fully reduced diamine. How can I improve selectivity?

A3: Achieving selective reduction of one nitro group in the presence of another is a common challenge. The choice of reducing agent and reaction conditions is key.

  • Zinin Reduction Conditions: The use of sodium sulfide (Na₂S) or ammonium sulfide in an aqueous or alcoholic ammoniacal solution is a classic method for selective reduction.[6][7] The presence of ammonium chloride can help buffer the reaction.[6]

  • pH Control: Maintaining the pH of the reaction mixture within a specific range (e.g., 7 to 9.5) can significantly improve the yield and purity of the desired mono-amino product by minimizing the formation of the isomeric 4-amino-2-nitrophenol and other byproducts.[8][9]

  • Temperature and Addition Rate: The reduction is often carried out at elevated temperatures (e.g., 70-85°C).[6][10] A slow, controlled addition of the reducing agent is recommended to maintain selectivity and prevent over-reduction.

Q4: How can I effectively purify the final this compound product?

A4: The crude product often contains unreacted starting materials, isomeric byproducts, and sulfur-containing impurities from the reduction step. A multi-step purification process is generally required:

  • Initial Filtration: After reduction, the reaction mixture can be filtered while hot to remove insoluble byproducts like sulfur.[8]

  • Precipitation/Crystallization: The product is typically precipitated by adjusting the pH of the filtrate.[8][10] Acidification with an acid like acetic or hydrochloric acid will precipitate the product from its salt form.[6][8]

  • Recrystallization: This is a crucial step for achieving high purity. The crude product can be dissolved in boiling water or an appropriate organic solvent.[6] If the solution is colored by impurities, treatment with activated charcoal can be effective.[6][11] Slow cooling of the filtered solution will yield purified crystals.[12]

  • Washing and Drying: The purified crystals should be washed with a small amount of cold solvent to remove residual impurities and then dried thoroughly under vacuum.[6] Incomplete drying can result in a lower melting point due to the presence of water of crystallization.[6]

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Nitration: Dark, Tarry Reaction Mixture 1. Reaction temperature too high, leading to oxidation.[4] 2. Localized "hot spots" due to inefficient stirring.1. Maintain strict temperature control (≤ 5°C) using an ice-salt bath.[5] 2. Ensure vigorous mechanical stirring throughout the addition of the nitrating agent.
Nitration: Low Yield of Dinitro Intermediate 1. Incomplete reaction. 2. Sub-optimal ratio of nitrating agents. 3. Loss of product during workup.1. Monitor reaction progress by TLC until the starting material is consumed.[5] 2. Use a precise molar ratio of nitric acid to p-cresol (approx. 2.1:1). 3. Ensure efficient quenching on a large volume of crushed ice to fully precipitate the product.[5]
Reduction: Formation of Isomeric Aminonitrophenols 1. Incorrect pH of the reaction medium.[8] 2. Non-selective reducing agent or conditions.1. Carefully control the pH of the reduction mixture, maintaining it between 7 and 9.5.[8][9] 2. Utilize sodium sulfide or ammonium sulfide as the reducing agent.[6][7]
Reduction: Over-reduction to Diamine 1. Excess of reducing agent. 2. Prolonged reaction time or excessively high temperature.1. Use a stoichiometric amount of the reducing agent. 2. Monitor the reaction by TLC and stop the reaction once the dinitro starting material is consumed.
Final Product: Low Melting Point / Oily Consistency 1. Presence of impurities. 2. Incomplete drying (residual solvent or water).[6]1. Perform recrystallization, potentially with an activated charcoal treatment.[6][12] 2. Dry the final product under vacuum at a moderate temperature until a constant weight is achieved.
Final Product: Contaminated with Sulfur 1. Co-precipitation of sulfur during workup.1. Filter the hot reaction mixture after reduction to remove elemental sulfur.[8] 2. Wash the crude product thoroughly.

IV. Experimental Protocols

Protocol 1: Nitration of p-Cresol
  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (2.1 molar equivalents) to concentrated sulfuric acid while stirring vigorously. Maintain the temperature below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve p-cresol (1.0 molar equivalent) in a suitable solvent like glacial acetic acid or use it neat. Cool the flask to -5°C.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred p-cresol solution. Critically, maintain the internal temperature between -5°C and 0°C.[5]

  • Reaction Completion: After the addition is complete, continue stirring at 0°C for an additional 30-60 minutes. Monitor the reaction by TLC.

  • Workup: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to precipitate the 4-methyl-2,6-dinitrophenol. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Protocol 2: Selective Reduction to this compound
  • Reaction Setup: In a three-necked flask fitted with a stirrer and reflux condenser, suspend the 4-methyl-2,6-dinitrophenol (1.0 molar equivalent) in water.

  • Addition of Reagents: Add ammonium chloride and concentrated aqueous ammonia to the suspension and heat the mixture to approximately 85°C.[6]

  • Reduction: Prepare a solution of sodium sulfide (e.g., 60% fused Na₂S) and add it portion-wise to the hot reaction mixture, maintaining the temperature in the range of 80-85°C.[6]

  • Reaction Completion: After the addition is complete, maintain the temperature for an additional 15-20 minutes.

  • Workup and Purification: Filter the hot reaction mixture to remove any precipitated sulfur.[6][8] Cool the filtrate to induce crystallization of the product's salt. Isolate the crystals, redissolve them in hot water, and acidify with glacial acetic acid to precipitate the free this compound.[6] Collect the purified product by filtration, wash with cold water, and dry under vacuum.

V. Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting common issues during the selective reduction step.

Troubleshooting_Reduction Start Analyze Crude Product by TLC/LC-MS Problem Problem Start->Problem Low Purity? Cause Cause Problem->Cause High Dinitro SM Cause2 Cause2 Problem->Cause2 High Diamine Product Cause3 Cause3 Problem->Cause3 Isomer Formation Solution Solution Cause->Solution Incomplete Reaction Solution2 Solution2 Solution->Solution2 Increase Reaction Time/Temp Solution3 Solution3 Cause2->Solution3 Over-reduction Solution4 Solution4 Solution3->Solution4 Reduce Amount of Na₂S Solution5 Solution5 Cause3->Solution5 Incorrect pH Solution6 Solution6 Solution5->Solution6 Maintain pH 7-9.5

Caption: Troubleshooting decision tree for the selective reduction step.

VI. References

  • ChemBK. (2024). 2-Amino-4-Methyl-6-Nitro Phenol. Retrieved from ChemBK.

  • CORE. (n.d.). EVALUATION OF LEWIS ACID CATALYSED AND OTHER NITRATION STRATEGIES FOR THE SELECTIVE NITRATION OF CRESOLS. Retrieved from CORE.

  • Google Patents. (n.d.). US4115652A - Process for the preparation of amino-nitrophenols. Retrieved from Google Patents.

  • WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from WIPO Patentscope.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from ATSDR.

  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol. Retrieved from Google Patents.

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from Organic Syntheses.

  • Google Patents. (n.d.). DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL. Retrieved from Google Patents.

  • Google Patents. (n.d.). CH615901A5 - Process for the preparation of p-nitro-m-cresol. Retrieved from Google Patents.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Retrieved from Royal Society of Chemistry Publishing.

  • ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). 2-Amino-6-methylpyridinium nitrophenolate nitrophenol. Retrieved from ResearchGate.

  • BenchChem. (n.d.). troubleshooting byproduct formation in nitration of m-cresol. Retrieved from BenchChem.

  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from PubChem.

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from Chemistry Stack Exchange.

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from Wikipedia.

  • PubChem. (n.d.). This compound. Retrieved from PubChem.

  • Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Retrieved from Google Patents.

  • National Institutes of Health. (n.d.). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Retrieved from NIH.

  • Analytice. (n.d.). 2-Amino-4-nitrophenol - analysis. Retrieved from Analytice.

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from Chemistry Stack Exchange.

  • National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from NIH.

  • Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Retrieved from Google Patents.

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. Retrieved from NCBI Bookshelf.

  • BenchChem. (n.d.). An In-Depth Technical Guide to 4-Amino-2-nitrophenol (CAS Number 119-34-6). Retrieved from BenchChem.

  • BenchChem. (n.d.). Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification. Retrieved from BenchChem.

References

Technical Support Center: Synthesis of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methyl-6-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on identifying and mitigating common side reactions to improve yield, purity, and process reliability.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound typically proceeds through a two-step pathway starting from p-cresol:

  • Nitration: Electrophilic aromatic substitution of p-cresol to introduce nitro groups onto the aromatic ring.

  • Selective Reduction: Partial reduction of an intermediate dinitro compound to yield the final product.

Each of these steps presents unique challenges, primarily in controlling selectivity and preventing the formation of undesired byproducts. This guide will dissect these challenges and provide actionable solutions.

II. Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific issues you may encounter during the synthesis, their probable causes, and validated methods for resolution.

Observed Issue Probable Cause(s) Recommended Action(s)
Low yield of desired product with significant tar/resin formation. Over-nitration and Oxidation: The phenol ring is highly activated, making it susceptible to aggressive nitrating agents, leading to polynitration and oxidative degradation.[1][2]- Control Temperature: Maintain strict temperature control, typically between 0-10°C, during the addition of the nitrating agent.[3] - Use a Milder Nitrating Agent: Consider using dilute nitric acid or a nitric acid/sulfuric acid mixture with a carefully controlled stoichiometry.[1] - Protecting Group Strategy: For enhanced control, consider protecting the hydroxyl group, for instance, by forming a phosphate ester, before nitration.[3]
Formation of multiple, difficult-to-separate isomers. Lack of Regioselectivity: The hydroxyl and methyl groups of p-cresol direct nitration to the ortho positions. Direct nitration often yields a mixture of 4-methyl-2-nitrophenol and other isomers.[4]- Sulfonation-Nitration-Desulfonation: Introduce a sulfonic acid group to block one of the reactive positions, perform the nitration, and then remove the sulfonic acid group.[1][3] This provides excellent regiocontrol.
Presence of 4-methyl-2,6-dinitrophenol in the final product. Incomplete Selective Reduction: The reducing agent may not be selective enough, or the reaction conditions may favor the reduction of both nitro groups.- Choice of Reducing Agent: Sodium sulfide or ammonium sulfide are commonly used for the selective reduction of one nitro group in dinitrophenols.[5] - pH Control: Maintaining a specific pH range (typically 7-9.5) during the reduction with hydrosulfides is crucial for selectivity.[6] - Stoichiometry: Carefully control the molar equivalents of the reducing agent to favor mono-reduction.
Product is dark-colored and difficult to purify. Oxidation Byproducts: The amino group in the final product is susceptible to air oxidation, leading to colored impurities.[2]- Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Antioxidants: The addition of a small amount of sodium sulfite during work-up can help prevent oxidation.[6] - Purification: Recrystallization from hot water or aqueous ethanol, often with the use of activated carbon, can effectively remove colored impurities.[5][7]

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis starts with the nitration of p-cresol to form 4-methyl-2,6-dinitrophenol, followed by a selective reduction of the ortho-nitro group (relative to the hydroxyl group) to an amino group.

Q2: Why is temperature control so critical during the nitration of p-cresol?

A2: The nitration of phenols is a highly exothermic reaction.[1] Without stringent temperature control, the reaction rate can accelerate uncontrollably, leading to several side reactions. These include over-nitration to form trinitrated species, and more significantly, oxidation of the phenol ring, which results in the formation of complex, high-molecular-weight tars and resins.[1][2] This not only reduces the yield of the desired dinitrated intermediate but also makes purification exceedingly difficult.

Q3: I'm getting a mixture of mononitrated isomers. How can I improve the selectivity for the desired 2,6-dinitration?

A3: While p-cresol is already activated towards ortho-nitration, achieving clean dinitration requires careful control of reaction conditions. Using a nitrating mixture of concentrated nitric acid and sulfuric acid at a low temperature (0-5°C) is standard. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3] Ensuring a sufficient molar excess of the nitrating agent will drive the reaction towards dinitration.

Q4: What are the best reducing agents for the selective reduction of 4-methyl-2,6-dinitrophenol?

A4: The selective reduction of one nitro group in the presence of another is a classic synthetic challenge. For this specific transformation, sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) in an aqueous or alcoholic solution is highly effective.[8][9] The mechanism is believed to involve the preferential reaction at the nitro group that is more sterically accessible or electronically favored. It is crucial to control the stoichiometry of the reducing agent to avoid over-reduction to 2,6-diamino-4-methylphenol.

Q5: My final product is a dark, oily substance instead of the expected crystalline solid. What went wrong?

A5: This is a common issue that can stem from several factors. The most likely cause is the presence of impurities from the nitration step, such as tarry byproducts, which can inhibit crystallization.[2] Incomplete reduction or side reactions during the reduction step can also contribute. Additionally, the final product, an aminophenol, is susceptible to air oxidation, which can lead to discoloration. A thorough purification of the dinitrated intermediate before reduction is highly recommended. For the final product, recrystallization from a suitable solvent system, perhaps with the addition of activated carbon to adsorb colored impurities, is often necessary.[5]

IV. Experimental Protocols & Methodologies

Protocol 1: Optimized Nitration of p-Cresol

This protocol is designed to maximize the yield of 4-methyl-2,6-dinitrophenol while minimizing tar formation.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C.

  • Addition of p-Cresol: Slowly add p-cresol to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture to 0°C.

  • Nitration: Add the cold nitrating mixture dropwise to the p-cresol solution, maintaining the reaction temperature between 0°C and 5°C. The rate of addition should be carefully controlled to prevent a rapid increase in temperature.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Slowly pour the reaction mixture onto crushed ice with stirring. The dinitrated product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then recrystallize from aqueous ethanol to obtain pure 4-methyl-2,6-dinitrophenol.

Protocol 2: Selective Reduction of 4-methyl-2,6-dinitrophenol

This protocol focuses on the selective reduction of one nitro group to yield this compound.

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, dissolve the purified 4-methyl-2,6-dinitrophenol in ethanol or water.

  • Preparation of Reducing Agent Solution: In a separate beaker, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in water.

  • Reduction: Heat the solution of the dinitro compound to a gentle reflux. Add the sodium sulfide solution dropwise over a period of 30-60 minutes. The color of the reaction mixture will change significantly.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and to avoid over-reduction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and carefully acidify with acetic acid or dilute hydrochloric acid to precipitate the product.[5]

  • Purification: Filter the crude product, wash with cold water, and recrystallize from hot water or a suitable solvent mixture to obtain pure this compound.

V. Visualizing the Reaction Pathways

To better understand the relationship between the main synthesis pathway and potential side reactions, the following diagram illustrates the key transformations.

Synthesis_Pathway pCresol p-Cresol DNP 4-methyl-2,6-dinitrophenol pCresol->DNP Nitration (HNO₃/H₂SO₄) Tar Oxidation/Tar Products pCresol->Tar Over-oxidation Isomers Isomeric Mononitrophenols pCresol->Isomers Incomplete Nitration Target This compound DNP->Target Selective Reduction (Na₂S) OverReduction 2,6-Diamino-4-methylphenol DNP->OverReduction Over-reduction

Caption: Main synthesis pathway and potential side reactions.

VI. References

  • ChemBK. (2024). 2-Amino-4-Methyl-6-Nitro Phenol. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Picric acid. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. RSC Publishing. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 2-Amino-6-methylpyridinium nitrophenolate nitrophenol. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting byproduct formation in nitration of m-cresol. Retrieved from --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CH615901A5 - Process for the preparation of p-nitro-m-cresol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2136187A - Nitration of para cresol. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 2-Amino-6-chloro-4-nitrophenol. Retrieved from --INVALID-LINK--

  • Dyes and Pigments. (2013). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Retrieved from --INVALID-LINK--

  • Journal of Human Growth and Development. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. Retrieved from --INVALID-LINK--

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from --INVALID-LINK--

References

Technical Support Center: Degradation Pathways of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-Amino-4-methyl-6-nitrophenol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. The content is structured to address common challenges and provide a strong theoretical and practical foundation for your studies.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of this compound, providing concise answers and directing you to more detailed explanations.

Q1: What are the primary approaches for degrading this compound?

A1: The degradation of this compound can be broadly categorized into three main pathways: microbial degradation (bioremediation), photochemical degradation, and chemical oxidation. Each approach utilizes different mechanisms to break down the complex aromatic structure of the molecule.

Q2: What are the expected initial steps in the microbial degradation of this compound?

A2: Based on studies of similar nitrophenolic compounds, the initial steps in microbial degradation likely involve either the reduction of the nitro group or the enzymatic removal of the nitro or amino groups.[1][2] Aerobic bacteria often employ monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite.[1][2] Under anaerobic conditions, the initial step is typically the reduction of the nitro group to a hydroxylamino and then an amino group.[1]

Q3: My microbial culture is showing slow or no degradation of this compound. What are the potential reasons?

A3: Several factors could contribute to this issue. Please refer to the Troubleshooting Guide: Microbial Degradation for a detailed breakdown of potential causes, such as microbial strain suitability, nutrient limitations, substrate toxicity, and suboptimal culture conditions, along with recommended solutions.

Q4: What are the common intermediates formed during the chemical oxidation of this compound?

A4: Chemical oxidation methods like Fenton oxidation are expected to generate hydroxylated intermediates. While specific data for this compound is limited, studies on similar compounds like 2-nitrophenol suggest the formation of catechol, resorcinol, and benzoquinone as aromatic intermediates before the ring is cleaved to form aliphatic acids like oxalic and malonic acid.[3]

Q5: How can I monitor the degradation of this compound and identify its byproducts?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective analytical techniques for this purpose.[4][5] These methods allow for the quantification of the parent compound and the identification and quantification of its degradation intermediates. For a detailed protocol, see the Experimental Protocols section.

II. Troubleshooting Guides

This section provides structured troubleshooting advice for common experimental challenges.

Troubleshooting Guide: Microbial Degradation
Observed Problem Potential Cause Suggested Solution
No observable degradation of this compound. The selected microbial strain may lack the specific enzymatic machinery to degrade the compound.Screen different microbial strains known for degrading nitroaromatic compounds. Consider using a microbial consortium.[6]
The concentration of this compound may be toxic to the microorganisms.Start with a lower concentration of the substrate and gradually increase it as the culture adapts.
Suboptimal culture conditions (pH, temperature, aeration).Optimize the culture conditions based on the specific requirements of the microbial strain being used.
Slow degradation rate. Nutrient limitation (carbon, nitrogen, phosphorus).Supplement the culture medium with essential nutrients. Some microbes may require an additional carbon source for co-metabolism.[7]
Accumulation of inhibitory metabolic intermediates.Monitor the formation of intermediates. If a particular intermediate accumulates, it may be necessary to use a mixed culture capable of degrading it.
Incomplete degradation (mineralization). The microbial pathway may only partially break down the molecule, leading to the accumulation of stable intermediates.Combine different degradation techniques, such as a microbial process followed by a chemical oxidation step, to achieve complete mineralization.
Troubleshooting Guide: Chemical Oxidation (e.g., Fenton Process)
Observed Problem Potential Cause Suggested Solution
Low degradation efficiency. Incorrect pH of the reaction mixture. The Fenton reaction is highly pH-dependent, with optimal efficiency typically in the acidic range (pH 2-4).Adjust the pH of the solution to the optimal range for the Fenton reaction before adding the reagents.[8]
Suboptimal ratio of Fe²⁺ to H₂O₂.Experimentally determine the optimal molar ratio of Fe²⁺ to H₂O₂ for your specific concentration of this compound.[8]
Presence of radical scavengers in the sample matrix.Pre-treat the sample to remove any interfering substances that may consume the hydroxyl radicals.
Reaction stops prematurely. Depletion of H₂O₂.Add H₂O₂ in a stepwise manner rather than all at once to maintain a steady supply of hydroxyl radicals.
Deactivation of the iron catalyst.Ensure the pH is maintained in the optimal range to prevent the precipitation of iron hydroxides.

III. Degradation Pathways: A Mechanistic Overview

Understanding the potential degradation pathways is crucial for designing experiments and interpreting results.

A. Microbial Degradation Pathways

Microbial degradation of nitroaromatic compounds can proceed through two primary routes: oxidative and reductive pathways.

  • Oxidative Pathway (Aerobic): In this pathway, monooxygenase or dioxygenase enzymes initiate the degradation by incorporating one or two oxygen atoms into the aromatic ring. For this compound, this would likely lead to the formation of a catechol-like intermediate with the subsequent release of the nitro group as nitrite. The aromatic ring is then cleaved by dioxygenases, and the resulting aliphatic compounds are funneled into central metabolic pathways like the TCA cycle.[1][2]

  • Reductive Pathway (Anaerobic): Under anaerobic conditions, the nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group.[1] This would convert this compound into a di-amino-methyl-phenol derivative. The resulting aromatic amine is often more amenable to subsequent ring cleavage under anaerobic conditions.

Hypothesized Microbial Degradation Pathway of this compound

Microbial_Degradation cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway A This compound B Hydroxylated Intermediate (e.g., Aminomethyl-nitrocatechol) A->B Monooxygenase/ Dioxygenase C Ring Cleavage Products (e.g., Muconic Semialdehyde derivative) B->C Dioxygenase D TCA Cycle Intermediates C->D Further Metabolism E This compound F 2-Amino-4-methyl-6- hydroxylaminophenol E->F Nitroreductase G 2,6-Diamino-4-methylphenol F->G Reduction H Ring Cleavage & Further Degradation G->H Hydrolytic/ Reductive Cleavage

Caption: Hypothesized aerobic and anaerobic microbial degradation pathways for this compound.

B. Chemical Degradation Pathways

Advanced Oxidation Processes (AOPs) are effective for the chemical degradation of recalcitrant organic pollutants like this compound.

  • Fenton Oxidation: This process utilizes hydroxyl radicals (•OH) generated from the reaction of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to non-selectively oxidize organic compounds. The reaction is typically carried out under acidic conditions. The hydroxyl radicals attack the aromatic ring, leading to hydroxylation, ring cleavage, and eventual mineralization to CO₂, H₂O, and inorganic ions.[3][8]

  • Ozonolysis: Ozone (O₃) is a powerful oxidant that can cleave carbon-carbon double bonds within the aromatic ring.[9] This process can lead to the formation of aldehydes, ketones, and carboxylic acids. The efficiency of ozonolysis can be enhanced by using catalysts.[10][11]

Generalized Chemical Oxidation Workflow

Chemical_Oxidation_Workflow cluster_workflow Chemical Oxidation Experimental Workflow start Sample Preparation (Aqueous solution of this compound) step1 pH Adjustment (e.g., to pH 3 for Fenton Oxidation) start->step1 step2 Initiation of Oxidation (Addition of Fenton's reagent or Ozonation) step1->step2 step3 Reaction Monitoring (Sampling at time intervals) step2->step3 step4 Quenching of Reaction (e.g., addition of a radical scavenger) step3->step4 step5 Analysis (HPLC, GC-MS, TOC analysis) step4->step5 end Data Interpretation (Degradation kinetics, intermediate identification) step5->end

Caption: A typical experimental workflow for the chemical oxidation of this compound.

IV. Experimental Protocols

This section provides a general methodology for analyzing the degradation of this compound.

Protocol: Analysis of Degradation by HPLC

Objective: To quantify the concentration of this compound and its major degradation products over time.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Syringe filters (0.22 µm).

  • Autosampler vials.

  • Standards of this compound and any available suspected intermediates.

Procedure:

  • Sample Preparation:

    • Collect samples from your degradation experiment at specified time intervals.

    • If the sample contains microbial cells or solid catalysts, centrifuge and/or filter the sample through a 0.22 µm syringe filter to remove particulates.

    • Dilute the samples as necessary to fall within the linear range of the calibration curve.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the HPLC to generate a calibration curve (peak area vs. concentration).

  • HPLC Analysis:

    • Set up the HPLC method. A typical starting point for the mobile phase could be a gradient elution from 10% to 90% acetonitrile over 20-30 minutes.

    • Set the detector wavelength to the λmax of this compound and any other wavelengths relevant to expected intermediates.

    • Inject the prepared samples.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in each chromatogram.

    • Use the calibration curve to determine the concentration of the compound in each sample.

    • Monitor for the appearance and disappearance of new peaks, which may correspond to degradation intermediates. Mass spectrometry coupled with HPLC (LC-MS) can be used for the definitive identification of these intermediates.

V. References

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1113. --INVALID-LINK--

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. --INVALID-LINK--

  • Pandey, A., Singh, P., & Iyengar, L. (2007). Bacterial decolorization and degradation of azo dyes. International Biodeterioration & Biodegradation, 59(2), 73-84. This is a representative citation for the principle of using microbial consortia.

  • McMurry, J. E., & Melton, J. (1973). Conversion of Nitro to Carbonyl by Ozonolysis of Nitronates: 2,5-Heptanedione. Organic Syntheses, 53, 78. --INVALID-LINK--

  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag Biocatalysis/Biodegradation Database. --INVALID-LINK--

  • Blasco, R., & Castillo, F. (1993). Microbial photodegradation of aminoarenes. Metabolism of 2-amino-4-nitrophenol by Rhodobacter capsulatus. Applied and Environmental Microbiology, 59(6), 1774-1779. --INVALID-LINK--

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of 4-chloro-2-aminophenol by Burkholderia sp. RKJ 800. Journal of Basic Microbiology, 54(10), 1083-1088. This is a representative citation for the degradation of a related compound.

  • Analytice. (n.d.). 2-Amino-4-nitrophenol - analysis. --INVALID-LINK--

  • He, Z., & Spain, J. C. (1997). Studies of the catabolic pathway of degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45: removal of the amino group from 2-aminomuconic semialdehyde. Applied and Environmental Microbiology, 63(12), 4839-4843. --INVALID-LINK--

  • Oturan, N., & Ammar, S. (2015). Electrochemical oxidation of 2-nitrophenol in aqueous medium by using electro-Fenton technology. Journal of Electroanalytical Chemistry, 746, 67-73. --INVALID-LINK--

  • Das, S., et al. (2020). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. Scientific Reports, 10(1), 1-12. --INVALID-LINK--

  • He, Z., & Spain, J. C. (1997). Studies of the catabolic pathway of degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45: removal of the amino group from 2-aminomuconic semialdehyde. Applied and Environmental Microbiology, 63(12), 4839–4843. --INVALID-LINK--

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. --INVALID-LINK--

  • Kim, M. J., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(4), 365-372. --INVALID-LINK--

  • Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Experimental Biology and Agricultural Sciences, 10(4), 750-769. --INVALID-LINK--

  • Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 725. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-nitrophenol. PubChem Compound Database. --INVALID-LINK--

  • Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 725. --INVALID-LINK--

  • Prakash, O., et al. (2018). 2-Amino-6-methylpyridinium nitrophenolate nitrophenol. Journal of Thermal Analysis and Calorimetry, 134(2), 939-953. --INVALID-LINK--

  • Zhang, J. J., et al. (2014). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1, 2, 4-benzenetriol pathway in a Gram-negative bacterium. Journal of Bacteriology, 196(16), 2979-2987. --INVALID-LINK--

  • Wang, Y., et al. (2020). Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms. Environmental Pollution, 265(Pt B), 114597. --INVALID-LINK--

  • Li, Y., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. --INVALID-LINK--

  • El-Bindary, A. A., et al. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. Catalysts, 14(1), 71. --INVALID-LINK--

  • Zhang, J. J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 47. --INVALID-LINK--

  • Spain, J. C. (2012). Metabolic Diversity for Degradation, Detection, and Synthesis of Nitro Compounds and Toxins. Defense Technical Information Center. --INVALID-LINK--

  • Li, D., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Microbial Cell Factories, 24(1), 1-15. --INVALID-LINK--

  • Perelomov, L. V., et al. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Bulletin of Environmental Contamination and Toxicology, 102(6), 875-879. --INVALID-LINK--

  • Singh, D., & Sharma, N. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research, 25(3), 350-357. --INVALID-LINK--

  • Professor Dave Explains. (2016, May 5). Practice Problem: Ozonolysis Reactions [Video]. YouTube. --INVALID-LINK--

  • Gkorezis, P., et al. (2021). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi, 7(11), 932. --INVALID-LINK--

  • Stadtman, E. R., & Oliver, C. N. (1991). Fenton chemistry. Amino acid oxidation. The Journal of biological chemistry, 266(4), 2005-2008. --INVALID-LINK--

  • Li, Y., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. --INVALID-LINK--

  • Wikipedia contributors. (2024, November 28). Ozonolysis. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Al-Ahmary, K. M., et al. (2016). Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol+50% acetonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 154, 110-116. --INVALID-LINK--

  • Doria, M. C., et al. (1998). Kinetics of the dye sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine, a model compound for some fungicides. Journal of Photochemistry and Photobiology A: Chemistry, 116(2), 147-152. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-4-nitrophenol. --INVALID-LINK--

References

Technical Support Center: Scaling Up 2-Amino-4-methyl-6-nitrophenol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-4-methyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. The following troubleshooting guide and frequently asked questions (FAQs) are formatted to provide direct, actionable advice to ensure a safe, efficient, and reproducible manufacturing process.

Section 1: Nitration of p-Cresol - Troubleshooting & FAQs

The initial and most critical step in the synthesis of this compound is the nitration of p-cresol. This stage is fraught with potential challenges, primarily concerning reaction control, selectivity, and safety.

Question 1: My p-cresol nitration reaction is experiencing a dangerous exothermic runaway. What are the immediate steps and long-term preventative measures?

Answer:

An exothermic runaway during nitration is a severe safety hazard that must be addressed immediately.[1][2]

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent.

  • Emergency Cooling: Apply maximum cooling to the reactor jacket. If available, activate an emergency cooling system (e.g., a quench bath).

  • Dilution: If the reaction is still escalating and it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.

Long-Term Prevention and Control:

  • Reaction Calorimetry: Before scaling up, it is imperative to perform reaction calorimetry (RC1e, DSC, ARC) to determine the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[3] This data is crucial for designing an adequate cooling system for the larger reactor.

  • Controlled Reagent Addition: Implement a slow, controlled addition of the nitrating agent using a calibrated pump. The rate of addition should be dictated by the reactor's ability to dissipate the generated heat, maintaining a stable internal temperature.

  • Efficient Agitation: Ensure vigorous and consistent agitation to prevent localized "hot spots" where reactant concentrations are high, which can initiate a runaway reaction.[4]

  • Optimal Temperature Range: Maintain a low reaction temperature, typically between -5 to 0 °C, to control the reaction rate and minimize side reactions.[5]

Question 2: The yield of the desired 2-nitro-4-methylphenol is low, and I'm observing a significant amount of dark, tarry byproducts. What is the cause and how can I mitigate this?

Answer:

The formation of tarry substances is a common issue in phenol nitration, primarily due to the oxidation of the highly reactive cresol substrate by nitric acid.[5][6]

Root Cause: The electron-donating hydroxyl group of p-cresol makes the aromatic ring highly susceptible to both nitration and oxidation. At elevated temperatures or with an excess of strong nitric acid, oxidation pathways compete with nitration, leading to polymerization and the formation of complex, dark-colored impurities.[7]

Troubleshooting and Optimization:

  • Strict Temperature Control: This is the most critical factor. Maintaining a consistently low temperature (e.g., -5 to 0 °C) throughout the reaction minimizes oxidative side reactions.[4][5]

  • Milder Nitrating Agents: Consider using alternative, milder nitrating systems that can improve yields and reduce byproduct formation. Examples include:

    • Nitric acid on silica gel[8]

    • Cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate[9]

  • Quenching Procedure: The reaction should be quenched by slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring. This rapidly dilutes the acid and dissipates heat, preventing further side reactions.[4]

Question 3: My nitration of p-cresol is producing a mixture of isomers, including 4-methyl-2,6-dinitrophenol. How can I improve the regioselectivity for mono-nitration at the 2-position?

Answer:

Controlling regioselectivity in cresol nitration is crucial for obtaining the desired product in high purity. The formation of dinitrated products and other isomers is often a result of harsh reaction conditions.[5]

Strategies to Enhance Regioselectivity:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A slight excess is often sufficient to drive the reaction to completion while minimizing over-nitration.[5]

  • Sulfuric Acid Concentration: The concentration of sulfuric acid in the mixed acid plays a significant role. A large excess of sulfuric acid at low temperatures has been shown to favor the formation of the 2-nitro isomer.[5]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent nitration of the mono-nitro product.[5]

  • Alternative Methods for High Selectivity: For challenging substrates, consider a two-step approach involving nitrosation followed by oxidation, which can offer higher selectivity for the desired isomer.[5]

ParameterRecommended Condition for High 2-Nitro SelectivityRationale
Temperature -5 to 0 °CReduces rate of side reactions and dinitration.[5]
Nitrating Agent Minimal excess of mixed acidPrevents over-nitration.[5]
Solvent Acetic acid can be used as a solvent to aid in temperature control.[7]Helps to dissipate heat and maintain a homogeneous reaction mixture.
Monitoring TLC or in-situ HPLCAllows for timely quenching of the reaction.

Section 2: Reduction of 2-nitro-4-methylphenol - Troubleshooting & FAQs

The second stage of the synthesis involves the selective reduction of the nitro group at the 2-position to an amino group, yielding the final product.

Question 4: The reduction of 2-nitro-4-methylphenol is incomplete, or I am observing the formation of undesired byproducts. How can I optimize the reduction step?

Answer:

Incomplete reduction or the formation of byproducts can stem from several factors, including the choice of reducing agent, catalyst activity, and reaction conditions.

Troubleshooting and Optimization:

  • Choice of Reducing Agent:

    • Sodium Sulfide/Hydrosulfide: This is a common and cost-effective method for the selective reduction of one nitro group in a dinitro compound. The pH of the reaction mixture should be carefully controlled (typically between 7 and 9.5) to ensure selectivity and minimize the formation of sulfur-containing byproducts.[10]

    • Catalytic Hydrogenation: This method, using catalysts like Palladium on Carbon (Pd/C) with hydrogen gas, is a cleaner alternative that often provides high yields and purity.[11] However, catalyst poisoning can be an issue.

  • Reaction Conditions:

    • Temperature: The optimal temperature will depend on the chosen reduction method. For sodium sulfide reductions, temperatures are often in the range of 70-85°C.[12]

    • pH Control: When using sodium sulfide or hydrosulfide, maintaining the pH in the slightly alkaline range is crucial for selectivity.[10]

  • Catalyst Deactivation (for Catalytic Hydrogenation):

    • Ensure the starting material is free from impurities that can poison the catalyst, such as sulfur compounds.

    • Use a sufficient catalyst loading and ensure good mixing to facilitate contact between the catalyst, substrate, and hydrogen.

Section 3: Product Isolation and Purification - Troubleshooting & FAQs

The final steps of isolating and purifying this compound are critical for achieving the required quality standards.

Question 5: I am having difficulty isolating the final product from the reaction mixture, and the purity is low. What is an effective work-up and purification strategy?

Answer:

A robust work-up and purification protocol is essential for obtaining high-purity this compound. The product is a yellow to orange crystalline solid with limited solubility in water.[13]

Work-up Procedure:

  • Neutralization and Precipitation: After the reduction is complete, carefully adjust the pH of the reaction mixture. The product will precipitate out of the aqueous solution at its isoelectric point. For aminophenols, this is typically in the slightly acidic to neutral pH range.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts and other water-soluble impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 60-70°C) to remove residual water.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying the crude product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or ethanol/water mixtures are often good starting points.

  • Activated Carbon Treatment: If the product is colored due to persistent impurities, dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove these impurities.[12]

  • Column Chromatography: While generally not preferred for large-scale production due to cost and solvent usage, column chromatography can be used for high-purity requirements or for the removal of closely related impurities.[14][15]

StepKey ParameterRationale
Precipitation pH adjustmentTo maximize the insolubility of the product for efficient isolation.
Washing Cold waterTo remove soluble impurities without dissolving the product.
Drying Vacuum and moderate heatTo remove residual moisture without degrading the product.
Recrystallization Solvent selectionTo achieve high purity by separating the product from soluble impurities.

Section 4: Process Flow and Safety Visualizations

Workflow for Scaling Up Production

Scale-Up Workflow cluster_0 Pre-Campaign cluster_1 Production Campaign Lab_Scale_Optimization Lab-Scale Optimization Calorimetry_Study Reaction Calorimetry (RC1e, DSC, ARC) Lab_Scale_Optimization->Calorimetry_Study Process Data HAZOP_Analysis HAZOP Analysis Calorimetry_Study->HAZOP_Analysis Safety Data Raw_Material_QC Raw Material QC HAZOP_Analysis->Raw_Material_QC Safe Operating Parameters Nitration Nitration of p-Cresol (-5 to 0 °C) Raw_Material_QC->Nitration Reduction Selective Reduction (pH 7-9.5) Nitration->Reduction In-Process Control Isolation_Purification Isolation & Purification Reduction->Isolation_Purification In-Process Control Final_Product_QC Final Product QC (HPLC, GC-MS) Isolation_Purification->Final_Product_QC

Caption: A typical workflow for scaling up the production of this compound.

Troubleshooting Decision Tree for Nitration Exotherm

Exotherm Troubleshooting Start Temperature Spike During Nitration Check_Cooling Is Cooling System Functioning Optimally? Start->Check_Cooling Check_Addition_Rate Is Nitrating Agent Addition Rate Too High? Check_Cooling->Check_Addition_Rate Yes Repair_Cooling Repair/Optimize Cooling System Check_Cooling->Repair_Cooling No Check_Agitation Is Agitation Sufficient? Check_Addition_Rate->Check_Agitation No Reduce_Addition Reduce Addition Rate Check_Addition_Rate->Reduce_Addition Yes Increase_Agitation Increase Agitation Speed Check_Agitation->Increase_Agitation Yes Emergency_Stop Emergency Stop: Cease Addition, Apply Max Cooling Check_Agitation->Emergency_Stop No Reduce_Addition->Start Re-evaluate Increase_Agitation->Start Re-evaluate Repair_Cooling->Start Re-evaluate

Caption: A decision tree for troubleshooting thermal excursions during the nitration step.

References

stabilizing 2-Amino-4-methyl-6-nitrophenol for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4-methyl-6-nitrophenol

Introduction

Welcome to the technical support guide for this compound (CAS: 6265-07-2). This molecule, a substituted nitrophenol, is a valuable intermediate in the synthesis of dyes and other complex organic molecules.[1] However, its trifunctional nature—possessing amino, phenolic, and nitro groups—renders it susceptible to degradation over time, compromising sample integrity and experimental reproducibility. This guide provides in-depth technical advice, troubleshooting protocols, and validated storage procedures to ensure the long-term stability of your this compound stocks.

Part 1: Frequently Asked Questions - Understanding Compound Instability

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What are the primary chemical features that make this compound susceptible to degradation?

A1: The instability of this compound arises from the interplay of its three key functional groups on the aromatic ring:

  • Phenolic Hydroxyl Group (-OH): Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-like structures. This process is often catalyzed by light, air (oxygen), and trace metal impurities.

  • Amino Group (-NH2): Aromatic amines are easily oxidized, contributing to color change and the formation of complex polymeric byproducts.

  • Nitro Group (-NO2): The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and can influence the reactivity of the other substituents. Nitroaromatic compounds are known to be sensitive to light and heat.[2][3][4] The initial step in the thermal decomposition of many nitroaromatics is the cleavage of the C-NO2 bond.[5][6]

Q2: What are the main environmental factors that accelerate the degradation of this compound?

A2: The three primary drivers of degradation for nitrophenols and related compounds are light, heat, and oxygen.

  • Light (Photodegradation): Exposure to UV or even ambient light can induce photochemical reactions. Ortho-nitrophenols, like this compound, can undergo intramolecular hydrogen transfer from the hydroxyl group to the nitro group, initiating degradation pathways.[7] A safety data sheet for a related compound specifically notes that it is light-sensitive.

  • Heat (Thermal Decomposition): Elevated temperatures significantly increase the rate of decomposition. Nitrophenols can decompose exothermically, and in some cases, this can be violent.[5][8] Storage at ambient or elevated temperatures will lead to a progressive loss of purity.

  • Atmosphere (Oxidation): The presence of atmospheric oxygen is a critical factor, promoting the oxidation of both the phenolic and amino moieties. This is often the primary cause of sample darkening over time.

Q3: My solid sample has changed color from yellow to a dark brown/red. What does this signify?

A3: A visible color change, particularly darkening, is a clear indicator of chemical degradation. This is most commonly due to the formation of oxidized species, such as quinones or quinone-imines, and subsequent polymerization. These highly conjugated molecules absorb light in the visible spectrum, resulting in the observed dark coloration. This indicates that the material is no longer of high purity and should be re-analyzed before use.

Q4: Can I store this compound in solution?

A4: While possible for short-term use, long-term storage in solution is strongly discouraged. Solvents can facilitate degradation by increasing molecular mobility and may participate directly in decomposition reactions. If you must store a solution, it should be prepared fresh. For temporary storage, use a de-gassed, anhydrous, aprotic solvent (e.g., Anhydrous Acetonitrile or Dioxane), store under an inert atmosphere in an amber vial at -20°C or below, and use within a very short timeframe.

Part 2: Recommended Long-Term Storage Protocol

This protocol is designed to maximize the shelf-life of solid this compound by controlling all major degradation variables.

Experimental Protocol: Aliquoting and Inerting for Long-Term Storage
  • Initial Purity Assessment: Before preparing for storage, verify the purity of the newly acquired compound using a suitable analytical method (e.g., HPLC-UV, LC-MS, or ¹H-NMR). This establishes a baseline (t=0) for future quality control checks.

  • Work Environment: Conduct all aliquoting steps in a controlled environment with low humidity. A glove box purged with nitrogen or argon is ideal. If a glove box is unavailable, work quickly in a fume hood on a low-humidity day.

  • Aliquotting: Divide the bulk material into multiple smaller, single-use aliquots in separate amber glass vials with PTFE-lined screw caps. This practice avoids repeated warming/cooling cycles and atmospheric exposure of the main stock.

  • Inert Gas Purge: For each vial, gently flush the headspace with a stream of dry, inert gas (Argon is preferred due to its density, but Nitrogen is also effective) for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap after purging. For critical applications, further seal the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, CAS number, lot number, aliquot date, and storage conditions.

  • Storage: Place the sealed, labeled vials inside a secondary, opaque container (such as a small cardboard box or a light-blocking plastic bag) to provide an additional barrier against light. Store this container in the designated freezer.

Storage Conditions Summary
ParameterOptimal ConditionAcceptable (Short-Term Only)Rationale & Causality
Temperature -20°C to -80°C 2-8°CDrastically reduces the kinetics of thermal decomposition and oxidative reactions.[9][10]
Atmosphere Inert Gas (Argon/Nitrogen) Tightly sealed vialPrevents oxidation of the electron-rich phenol and amine functional groups by atmospheric oxygen.
Light Amber Glass Vial + Opaque Secondary Container Stored in a dark cabinetPrevents light-induced photochemical degradation, a known pathway for nitrophenols.[2][7]
Container Borosilicate Glass Vial with PTFE-lined capN/AProvides an inert storage surface, preventing catalysis by container impurities and ensuring a high-quality seal.
Physical Form Crystalline Solid N/AMinimizes surface area compared to a fine powder, reducing susceptibility to atmospheric degradation. Solutions are least stable.

Part 3: Troubleshooting Guide

This guide helps diagnose and resolve common issues encountered during the storage and handling of this compound.

Issue / ObservationPotential Cause(s)Recommended Action(s)
Sample appears clumpy or "wet" after removal from freezer. 1. Condensation from atmospheric moisture. 2. Improper vial seal.1. Always allow the vial to warm completely to room temperature before opening. 2. Inspect vial caps for damage. Use Parafilm® for an extra seal.
Poor solubility in a previously effective solvent. 1. Formation of insoluble polymeric degradation products.1. The sample has likely degraded. Confirm purity via HPLC or LC-MS. 2. If purity is compromised, procure a fresh batch of the compound. Do not attempt to use degraded material.
New peaks appear in HPLC/LC-MS chromatogram. 1. Degradation products have formed.1. Characterize the impurities if necessary, but the primary stock is compromised. 2. Review your storage protocol; a breach in inert atmosphere, light protection, or temperature control is likely.
Inconsistent experimental results using the same batch. 1. The bulk stock is degrading with each use. 2. Non-homogeneity if degradation is localized.1. Immediately implement the aliquoting protocol described in Part 2. 2. Using a single-use aliquot for each experiment ensures consistency.

Part 4: Visualizing Key Workflows and Pathways

Stabilization & Storage Workflow

The following diagram outlines the critical decision-making and handling process for ensuring the long-term stability of this compound.

A Receive Compound B Quality Control (t=0) (HPLC / LC-MS / NMR) A->B C Purity Acceptable? B->C D Return to Vendor C->D No E Aliquot into Single-Use Amber Glass Vials C->E Yes F Purge Headspace with Inert Gas (Ar/N2) E->F G Seal Tightly (PTFE Cap) + Parafilm F->G H Place in Labeled, Opaque Secondary Container G->H I Store at -20°C to -80°C H->I J Retrieve Single Aliquot for Experiment I->J K Warm to RT Before Opening J->K

Caption: Workflow for optimal long-term storage of this compound.

Potential Degradation Pathways

This diagram illustrates the primary environmental stressors and the resulting types of degradation products formed from this compound.

Parent This compound (Stable Form) Oxidized Oxidized Products (Quinones, Quinone-imines) Parent->Oxidized O2 (Air) Trace Metals Photo Photodegradation Products (e.g., Ring-Opened Species, Denitrated Compounds) Parent->Photo UV / Light Thermal Thermally Decomposed Products (e.g., NOx, Phenoxy Radicals) Parent->Thermal Heat (>40°C) Polymer Polymeric Byproducts (Insoluble, Dark Color) Oxidized->Polymer Further Oxidation

Caption: Key degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-methyl-6-nitrophenol is a valuable chemical intermediate, primarily utilized in the synthesis of azo dyes and metal-complex dyes.[1] Its molecular structure, featuring amino, hydroxyl, and nitro groups on a cresol backbone, provides multiple reactive sites for building complex chromophores. The synthesis of this molecule, however, presents a classic chemoselectivity challenge: the partial reduction of a dinitrated precursor, 2,6-dinitro-4-methylphenol. Achieving high yield and purity of the desired mono-amino product without over-reduction to the diamino species is the critical objective.

This guide provides an in-depth comparison of the most prevalent and effective methods for synthesizing this compound. We will dissect the mechanistic principles, provide detailed experimental protocols, and present comparative data to assist researchers and process chemists in selecting the optimal synthetic route for their specific laboratory or industrial needs.

Overall Synthetic Strategy

The most logical and widely adopted pathway to this compound begins with the readily available starting material, p-cresol (4-methylphenol). The synthesis is a two-step process:

  • Dinitration: Electrophilic aromatic substitution on p-cresol to introduce two nitro groups, yielding 2,6-dinitro-4-methylphenol.

  • Selective Reduction: Reduction of one of the two nitro groups to an amino group. This is the most critical and challenging step, where the choice of methodology dictates the success of the synthesis.

G p_cresol p-Cresol dinitrophenol 2,6-Dinitro-4-methylphenol p_cresol->dinitrophenol Nitration (HNO₃ / H₂SO₄) aminophenol This compound dinitrophenol->aminophenol Selective Reduction (Method Dependent)

Caption: Overall two-step synthesis pathway.

Method 1: The Zinin Reduction (Sulfide-Mediated)

The Zinin reduction is a cornerstone of nitroarene chemistry, renowned for its ability to selectively reduce one nitro group in polynitrated aromatic compounds.[2][3] This method typically employs sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), or ammonium sulfide ((NH₄)₂S) as the reducing agent.

Mechanistic Rationale: The selectivity of the Zinin reduction in this specific synthesis is particularly effective. In dinitrophenols, a nitro group positioned ortho to the hydroxyl group is preferentially reduced.[4] This is attributed to the electronic influence of the phenoxide ion formed under the basic reaction conditions, which directs the nucleophilic attack of the sulfide ions. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[2] Careful control of pH and temperature is crucial to prevent side reactions and ensure high selectivity.[5]

Experimental Protocol (Adapted from Hartman, W. W. et al.[6])

This protocol is adapted from a well-validated procedure for a similar isomer and serves as a reliable, self-validating system.

  • Reaction Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 198 g (1.0 mole) of 2,6-dinitro-4-methylphenol in 1.5 L of water.

  • Reagent Addition: While stirring, add 321 g (6.0 moles) of ammonium chloride and 60 mL of concentrated aqueous ammonia (28%). Heat the mixture to 85°C.

  • Reduction: Turn off the heat source. Once the mixture cools to 70°C, begin the portion-wise addition of 420 g (3.2 moles) of 60% fused sodium sulfide. The temperature will rise to 80-85°C; maintain this range by controlling the rate of addition.

  • Reaction Completion & Isolation: After all the sodium sulfide is added, heat the mixture at 85°C for an additional 20 minutes. Filter the hot solution through a preheated Büchner funnel to remove elemental sulfur and other solids.

  • Crystallization: Transfer the hot filtrate to a large beaker and allow it to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.

  • Purification: Collect the crude product by filtration. To purify, dissolve the solid in 1 L of boiling water and acidify with glacial acetic acid until the color changes from dark red to olive brown (pH ~5-6). Treat with activated carbon, filter while hot, and cool the filtrate to 20°C.

  • Drying: Collect the purified brown crystals by filtration and dry in a vacuum oven at 65°C. The expected yield is 100-110 g (60-65%).

G cluster_0 Zinin Reduction Workflow A Suspend Dinitrophenol in Water B Add NH₄Cl & NH₄OH, Heat to 85°C A->B C Cool to 70°C, Add Na₂S Portions B->C D Maintain 80-85°C During Addition C->D E Heat 20 min, Hot Filter D->E F Cool Filtrate, Crystallize E->F G Purify via Acidification & Recrystallization F->G H Filter & Dry Product G->H G cluster_1 Catalytic Hydrogenation Workflow A Charge Reactor with Dinitrophenol, Solvent, Pd/C B Heat to 60°C A->B C Slowly Add Hydrazine Hydrate B->C D Monitor Reaction by TLC C->D E Cool & Filter to Remove Catalyst D->E F Evaporate Solvent E->F G Recrystallize Product F->G

References

A Comparative Guide to 2-Amino-4-methyl-6-nitrophenol and Other Nitrophenol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, nitrophenol derivatives represent a cornerstone class of compounds, pivotal as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Their utility is dictated by the nuanced interplay of substituent groups on the phenol ring, which modulate reactivity, color, and biological activity. This guide provides an in-depth technical comparison of 2-Amino-4-methyl-6-nitrophenol against other key nitrophenol derivatives, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

Introduction: The Chemical Landscape of Nitrophenols

Nitrophenols are aromatic compounds characterized by a hydroxyl group and one or more nitro groups attached to a benzene ring. The electron-withdrawing nature of the nitro group significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring. The addition of other substituents, such as amino and methyl groups, further refines the chemical personality of these molecules, giving rise to a diverse family of compounds with tailored properties.

This guide will focus on a comparative analysis of:

  • This compound: The subject of our primary focus.

  • 4-Amino-2-nitrophenol: A key isomer with distinct properties and applications.

  • 2-Amino-4,6-dinitrophenol (Picramic Acid): A dinitro derivative with notable applications and a distinct safety profile.

  • Simple Nitrophenols (o-, m-, p-isomers): As a baseline for understanding the impact of the amino and methyl substituents.

The structural distinctions between these molecules are the foundation of their differing chemical behaviors.

Caption: Logical relationships between the compared nitrophenol derivatives.

Physicochemical Properties: A Quantitative Comparison

The subtle shifts in molecular structure manifest as significant differences in physical and chemical properties. These properties, in turn, dictate the solubility, reactivity, and ultimately, the utility of each derivative.

PropertyThis compound4-Amino-2-nitrophenol2-Amino-4,6-dinitrophenol (Picramic Acid)4-Nitrophenol
Molecular Formula C₇H₈N₂O₃[1]C₆H₆N₂O₃C₆H₅N₃O₅[2]C₆H₅NO₃
Molar Mass ( g/mol ) 168.15[1]154.12199.12139.11
Appearance Yellow to orange crystal or powder[3]Dark red to brown crystalline powderBrown paste/Dark red needles[2]Colorless to pale yellow crystals
Melting Point (°C) ~140-142[3]125-127169113-114
Solubility in Water Limited[3]InsolubleInsoluble16 g/L (25 °C)
pKa 7.19 (Predicted)7.81 (Phenol)Not readily available7.15

Expert Insights: The introduction of an amino group, as seen in the aminonitrophenols, generally decreases water solubility compared to the parent nitrophenols. The position of the substituents also plays a critical role in properties like melting point. For instance, the intramolecular hydrogen bonding in o-nitrophenol leads to a lower boiling point compared to its meta and para isomers, which exhibit intermolecular hydrogen bonding.[4]

Synthesis and Reactivity: A Look at Experimental Realities

The synthesis of these derivatives often involves multi-step processes, including nitration, reduction, and other functional group manipulations. The choice of reagents and reaction conditions is paramount for achieving desired yields and selectivity.

General Synthesis Strategies

A common route to aminonitrophenols is the selective reduction of a dinitrophenol precursor. For example, 4-Amino-2-nitrophenol can be synthesized from 2,4-dinitrophenol.[5] The choice of reducing agent and the control of pH are critical for selectively reducing one nitro group over the other.

Caption: A generalized workflow for the synthesis of aminonitrophenol derivatives.

Experimental Protocol: Synthesis of 4-Amino-2-nitrophenol

The following protocol, adapted from established methods, outlines the synthesis of 4-Amino-2-nitrophenol via the selective reduction of 2,4-dinitrophenol.[5]

Materials:

  • 2,4-dinitrophenol

  • Ammonium chloride

  • Concentrated aqueous ammonia

  • 60% fused sodium sulfide

  • Water

  • Activated carbon (Norit)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a 5-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

  • Addition of Reagents: With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85°C.

  • Reduction: Turn off the heat and allow the mixture to cool to 70°C. Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions, maintaining the temperature between 80-85°C.

  • Reaction Completion: After the addition is complete, heat the mixture at 85°C for 15 minutes.

  • Filtration: Filter the hot reaction mixture through a preheated Büchner funnel.

  • Crystallization: Cool the filtrate to induce crystallization of the product.

  • Purification: Collect the crude crystals by filtration. Dissolve the crude product in boiling water, acidify with glacial acetic acid, treat with activated carbon, filter while hot, and cool to 20°C to obtain purified 4-amino-2-nitrophenol.

Trustworthiness: This self-validating protocol includes a purification step with activated carbon to remove colored impurities, and the final crystallization step ensures a high-purity product. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

Comparative Reactivity

The reactivity of nitrophenol derivatives is a function of their electronic and steric properties. The general trend for the rate of reduction of nitrophenol isomers is: para-nitrophenol > ortho-nitrophenol > meta-nitrophenol.[6] This is attributed to the strong electron-withdrawing resonance effect of the nitro group at the ortho and para positions, which is absent at the meta position.[6] The presence of an amino group will further modulate this reactivity by donating electron density to the ring.

Performance in Key Applications

The primary applications for these compounds are as intermediates in the synthesis of dyes and as components in hair coloring formulations.[3][7]

Hair Dye Formulations

Aminonitrophenols are used as semi-permanent (non-oxidative) hair colorants and as toners in permanent (oxidative) hair dye products.[7] For instance, 2-amino-4-nitrophenol is known to produce gold-blond shades.[8]

Comparative Performance: Direct comparative data on the performance of these specific aminonitrophenols in hair dye formulations is limited in the public domain. However, performance can be inferred from their chemical properties. Factors such as molecular size, polarity, and the potential for hydrogen bonding will influence the dye's affinity for the hair shaft, its color intensity, and its fastness to washing and light. For example, the higher molecular weight and additional nitro group of Picramic Acid would be expected to impart a different color and potentially greater substantivity compared to the other aminonitrophenols.

Chemical Synthesis Intermediates

The amino and hydroxyl groups of these compounds are reactive sites for a variety of chemical transformations, making them valuable building blocks in organic synthesis. For example, this compound is used in the synthesis of C.I. Mordant Red 94 and C.I. Acid Red 198.[1] The reactivity in these syntheses will be influenced by the electronic effects of the other ring substituents.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the separation and quantification of nitrophenol derivatives.

HPLC Analysis of Hair Dyes

Experimental Protocol: The following is a general protocol for the HPLC analysis of aminonitrophenols in hair dye formulations.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column

Mobile Phase:

  • A gradient of acetonitrile and a phosphate buffer is typically used.[9]

Sample Preparation:

  • Accurately weigh a sample of the hair dye product.

  • Extract the dye components with a suitable solvent, such as a mixture of acetonitrile and buffer.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

Analysis:

  • Inject the sample onto the HPLC system.

  • Identify the peaks by comparing their retention times and UV-Vis spectra with those of known standards.

  • Quantify the concentration of each component using a calibration curve.[9]

Caption: A typical workflow for the HPLC analysis of hair dye components.

Toxicological and Environmental Profile

The safety and environmental impact of nitrophenol derivatives are of paramount importance, particularly for those used in consumer products.

Comparative Toxicity
CompoundAcute Oral LD50 (Rat)CarcinogenicitySkin Sensitization
This compound Data not readily availableData not readily availablePotential sensitizer
4-Amino-2-nitrophenol Moderately toxic by ingestion[8]Suspected carcinogen with experimental carcinogenic data[8]Potential sensitizer
2-Amino-4,6-dinitrophenol (Picramic Acid) 378 mg/kg (male mice)[10]Data not readily availablePotential sensitizer
4-Nitrophenol 2400 mg/kg (bw)[8]Not classifiable as to its carcinogenicity to humansPotential irritant

Expert Insights: The available data suggests that aminonitrophenols generally exhibit moderate acute toxicity. A significant concern for several of these compounds is their potential for skin sensitization and, in the case of 4-Amino-2-nitrophenol, suspected carcinogenicity.[7][8] It is crucial for researchers and drug development professionals to handle these compounds with appropriate personal protective equipment and to consult comprehensive safety data sheets.

Environmental Fate and Biodegradation

Nitrophenols can enter the environment through industrial discharge and as degradation products of pesticides.[7] Their persistence and biodegradation are key environmental considerations.

  • Photodegradation: Nitrophenols can undergo photolysis in surface waters, with half-lives ranging from one to eight days in freshwater.[11]

  • Biodegradation: In soil, biodegradation is the primary fate process. The half-life of 4-nitrophenol in topsoil under aerobic conditions can be as short as one to three days.[11] The presence of additional substituents, as in this compound, can influence the rate of biodegradation. Generally, the nitro group makes these compounds more resistant to degradation.[12]

Conclusion and Future Outlook

This compound and its related nitrophenol derivatives are a versatile class of chemicals with significant industrial importance. Their utility is a direct consequence of their distinct physicochemical properties, which are tunable through the strategic placement of functional groups on the phenol ring.

This guide has provided a comparative overview of this compound, 4-Amino-2-nitrophenol, and Picramic Acid, with a baseline comparison to simple nitrophenols. We have delved into their synthesis, reactivity, performance in key applications, and their toxicological and environmental profiles, supported by experimental protocols and data.

While a clear picture of their individual characteristics has been presented, there remains a need for more direct, head-to-head comparative studies under standardized conditions. Such studies would be invaluable for elucidating subtle but critical differences in performance, particularly in application-specific contexts such as dye fastness and catalytic activity. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these differences is essential for informed compound selection and process optimization.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2-Amino-4-methyl-6-nitrophenol. The performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is objectively evaluated based on key validation parameters, supported by established principles from authoritative guidelines.

Introduction: The Imperative of Rigorous Validation

This compound is a chemical intermediate with applications in various manufacturing processes, including the synthesis of dyes and pharmaceuticals. Ensuring the purity, stability, and concentration of this compound is critical for product quality and safety. Consequently, the validation of analytical methods used for its quantification is not merely a procedural step but a cornerstone of scientific integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide is structured to provide an in-depth technical overview, explaining the rationale behind experimental choices in method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9][10]

Core Principles of Analytical Method Validation

Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[6] The fundamental parameters for validation, as stipulated by ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, and robustness.[4][11][12] These parameters ensure that the analytical method is reliable, reproducible, and provides data that is fit for purpose.[11][12]

Comparative Analysis of Analytical Techniques

The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the analysis of aromatic nitro compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method is generally suitable.

dot

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Amino-4-methyl-6-nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development and materials science, the precise identification of chemical isomers is not merely an academic exercise but a critical requirement for ensuring product efficacy, safety, and batch-to-batch consistency. Positional isomers, while possessing identical molecular formulas and weights, can exhibit profoundly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 2-Amino-4-methyl-6-nitrophenol and three of its key positional isomers. We will explore how fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy, alongside Mass Spectrometry (MS), can be leveraged to unambiguously differentiate these closely related structures. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize these and similar substituted aromatic compounds.

Introduction: The Imperative of Isomeric Purity

This compound and its isomers are substituted phenol compounds that serve as important intermediates in the synthesis of dyes and pharmaceuticals.[1][2] The relative positions of the amino (-NH₂), methyl (-CH₃), nitro (-NO₂), and hydroxyl (-OH) groups on the benzene ring dictate the molecule's electronic distribution, steric environment, and potential for intramolecular interactions. These factors, in turn, govern its reactivity and spectroscopic behavior. An inability to distinguish between these isomers can lead to inconsistent product performance and potential safety concerns. This guide establishes a systematic, multi-technique spectroscopic workflow for the definitive identification of four primary isomers.

The Isomers Under Investigation

For this guide, we will compare the title compound with three of its structural isomers where the functional groups are rearranged around the phenolic ring.

G cluster_A Isomer A: this compound cluster_B Isomer B: 4-Amino-2-methyl-6-nitrophenol cluster_C Isomer C: 2-Amino-6-methyl-4-nitrophenol cluster_D Isomer D: 4-Amino-2-nitrophenol A A B B C C D D

Caption: Structures of the four isomers under investigation.

Comparative Spectroscopic Analysis

The core of isomer differentiation lies in understanding how structural nuances are translated into unique spectral fingerprints. No single technique is sufficient; a combinatorial approach provides the highest degree of confidence.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is exceptionally sensitive to the electronic environment of protons. The chemical shift (δ) of aromatic protons is influenced by the electron-donating or electron-withdrawing nature of adjacent substituents. Furthermore, the symmetry of the molecule dictates the number of unique proton signals and their coupling (splitting) patterns.[3]

  • Causality: Electron-withdrawing groups like -NO₂ deshield nearby protons, shifting their signals downfield (higher ppm). Electron-donating groups like -OH, -NH₂, and -CH₃ shield protons, moving them upfield (lower ppm). The splitting pattern is governed by the number of adjacent protons (n+1 rule).

Table 1: Predicted ¹H NMR Spectral Data (Aromatic Region, in DMSO-d₆)

IsomerProton H-3Proton H-5Key Differentiators
A: this compound ~7.8 ppm (s)~7.1 ppm (s)Two singlets in the aromatic region due to no adjacent protons. The H-3 proton is strongly deshielded by the adjacent -NO₂ group.
B: 4-Amino-2-methyl-6-nitrophenol ~7.9 ppm (s)~6.5 ppm (s)Two singlets. The H-5 proton is strongly shielded by the adjacent -NH₂ and para -OH groups, resulting in a significant upfield shift.
C: 2-Amino-6-methyl-4-nitrophenol ~8.0 ppm (d)~7.9 ppm (d)Two doublets due to para-substitution of the -NO₂ group, showing characteristic ortho-coupling. Both protons are significantly downfield.[3]
D: 4-Amino-2-nitrophenol ~7.2 ppm (d)~6.3 ppm (dd)A complex multiplet pattern. All three aromatic protons are unique and will split each other, providing a highly distinctive fingerprint.[4]
Infrared (IR) Spectroscopy: The Impact of Intramolecular Hydrogen Bonding

IR spectroscopy measures the vibrational frequencies of functional groups. The key to differentiating these isomers lies in the O-H and N-H stretching regions (3200-3600 cm⁻¹).[5] When a proton-donating group (-OH or -NH₂) is positioned ortho to a proton-accepting group (-NO₂), strong intramolecular hydrogen bonding occurs. This bonding weakens the O-H or N-H bond, causing its vibrational frequency to decrease and the corresponding peak to broaden significantly.

  • Causality: Isomers with ortho arrangements of -OH/-NH₂ and -NO₂ groups will exhibit markedly different spectra in the high-frequency region compared to isomers where these groups are meta or para.

Table 2: Predicted IR Spectral Data (Key Stretching Frequencies, cm⁻¹)

IsomerO-H StretchN-H Stretch (asymm/symm)Key Differentiators
A: this compound ~3250 (broad)~3480 / ~3370Strong intramolecular H-bonding between the ortho -OH, -NH₂, and -NO₂ groups results in a very broad, low-frequency O-H stretch.
B: 4-Amino-2-methyl-6-nitrophenol ~3300 (broad)~3450 / ~3350Intramolecular H-bonding between the ortho -OH and -NO₂ groups. The N-H stretches are less affected.
C: 2-Amino-6-methyl-4-nitrophenol ~3350 (broad)~3490 / ~3380Intramolecular H-bonding between the ortho -OH and -NH₂ groups. The absence of an ortho nitro group leads to a higher frequency O-H stretch compared to A and B.
D: 4-Amino-2-nitrophenol ~3320 (broad)~3460 / ~3360Strong intramolecular H-bonding between the ortho -OH and -NO₂ groups.[4]
UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is highly sensitive to the extent of conjugation and the interplay between electron-donating and electron-withdrawing groups.[6]

  • Causality: When electron-donating groups (-OH, -NH₂) and electron-withdrawing groups (-NO₂) are positioned para to each other, they create an extended conjugated system (a "push-pull" effect). This lowers the energy gap for electronic transitions, resulting in a bathochromic (red) shift to a longer λmax.[7][8]

Table 3: Predicted UV-Visible Spectral Data (in Methanol)

IsomerPrimary Band (λmax)Key Differentiators
A: this compound ~380 nmThe -NH₂ and -NO₂ groups are meta relative to each other, leading to a less extended conjugated system compared to Isomer C.
B: 4-Amino-2-methyl-6-nitrophenol ~410 nmThe electron-donating -OH and electron-withdrawing -NO₂ are para, as are the -NH₂ and the methyl group. This leads to a significant red shift.
C: 2-Amino-6-methyl-4-nitrophenol ~425 nmThe strongly donating -NH₂ group is para to the strongly withdrawing -NO₂ group, creating the most effective "push-pull" system. This should result in the longest λmax.
D: 4-Amino-2-nitrophenol ~415 nmThe para arrangement of the -NH₂ and -OH groups relative to the -NO₂ group creates a strong charge-transfer band at a long wavelength.[4]
Mass Spectrometry: Unveiling Fragmentation Patterns

While all isomers have the same molecular mass (168.15 g/mol ), they will fragment differently under Electron Ionization (EI).[9] The fragmentation pathways are dictated by the stability of the resulting ions and are influenced by interactions between adjacent functional groups, a phenomenon known as the "ortho effect".[10]

  • Causality: Aromatic nitro compounds characteristically lose ·NO (30 u) and ·NO₂ (46 u).[11][12] The relative abundance of these fragment ions can vary. The presence of an ortho -OH or -NH₂ group can facilitate specific rearrangement and fragmentation pathways not available to other isomers.

Table 4: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

IsomerMolecular Ion (M⁺•)Key Fragment Ions (m/z)Key Differentiators
A: this compound 168151 (M-OH), 138 (M-NO), 122 (M-NO₂)Loss of ·OH from the molecular ion is often seen in ortho-nitrophenols due to rearrangement.[10]
B: 4-Amino-2-methyl-6-nitrophenol 168151 (M-OH), 138 (M-NO), 122 (M-NO₂)Similar to Isomer A, the ortho-nitrophenol structure facilitates the loss of ·OH.
C: 2-Amino-6-methyl-4-nitrophenol 168138 (M-NO), 122 (M-NO₂)The absence of an ortho-nitrophenol moiety makes the loss of ·OH less favorable. The spectrum will likely be dominated by the loss of ·NO and ·NO₂.
D: 4-Amino-2-nitrophenol 168151 (M-OH), 138 (M-NO), 122 (M-NO₂)The ortho-nitrophenol structure will again show a characteristic loss of ·OH.[13]

Standard Operating Procedures (SOPs)

To ensure reproducible and reliable data, adherence to standardized protocols is paramount. The following sections outline the methodologies for acquiring the spectroscopic data discussed.

Overall Analytical Workflow

Caption: Standard workflow for isomer identification.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer sample.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire a one-dimensional proton (¹H) spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans for a good signal-to-noise ratio.[4]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Protocol for IR Spectroscopy
  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount (~1-2 mg) of the solid isomer powder onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

Protocol for UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-grade solvent (e.g., methanol) at a concentration of ~1 mg/mL.

  • Perform a serial dilution to obtain a final concentration of ~0.01 mg/mL. The optimal concentration may require adjustment to ensure the maximum absorbance is within the linear range of the detector (typically < 1.5 AU).

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to serve as the blank.

  • Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction from 200-600 nm.

  • Replace the blank with the sample cuvette and record the absorbance spectrum over the same range.

  • Processing: Identify the wavelength(s) of maximum absorbance (λmax).

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the isomer (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrument Setup: Use a GC equipped with a standard non-polar column (e.g., DB-5ms). Set a suitable temperature program (e.g., initial temp 100°C, ramp at 10°C/min to 250°C). Set the MS to scan in Electron Ionization (EI) mode over a mass range of m/z 40-300.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Acquisition: The GC will separate the compound, which then enters the mass spectrometer to be fragmented and detected.

  • Processing: Analyze the mass spectrum corresponding to the GC peak of the isomer. Identify the molecular ion and key fragment ions.

Conclusion

The unambiguous identification of this compound and its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle. ¹H NMR elucidates the proton connectivity and electronic environment, IR spectroscopy reveals the critical impact of intramolecular hydrogen bonding, UV-Vis spectroscopy maps the electronic consequences of substituent positions, and Mass Spectrometry provides a characteristic fragmentation fingerprint. By correlating the data from these four methods, researchers can confidently confirm the identity and purity of their target isomer, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Comparative Performance Analysis of 2-Amino-4-methyl-6-nitrophenol for Advanced Dye Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Introduction

2-Amino-4-methyl-6-nitrophenol (CAS: 6265-07-2) is a substituted aromatic compound recognized for its utility as a chemical intermediate in various industrial and research settings.[1][2] Its molecular structure, featuring amino, methyl, nitro, and hydroxyl functional groups, makes it a versatile precursor for the synthesis of specialized organic molecules.[3] Primarily, it serves as a key component in the production of azo dyes for textiles and leather and is widely employed in cosmetic formulations, particularly as a direct hair dye.[1][4][5]

This guide provides an in-depth technical comparison of this compound's performance against common alternatives in its principal application as a hair colorant. We will delve into the causality behind experimental choices, present objective performance data, and provide validated protocols for researchers, scientists, and drug development professionals aiming to evaluate or utilize this compound.

Physicochemical Properties

The inherent chemical and physical properties of this compound dictate its behavior in formulations and reactions. A summary of its key characteristics is provided below.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 6265-07-2[2]
Molecular Formula C₇H₈N₂O₃[2]
Molar Mass 168.15 g/mol [2]
Appearance Yellow to orange crystalline powder[1]
Melting Point Approx. 140-142 °C[1]
Solubility Limited in water; soluble in organic solvents[1]
Purity (Commercial) Typically ≥96%

Core Application: Intermediate for Dye Synthesis

This compound is a valuable intermediate in synthesizing azo dyes and certain pharmaceuticals, such as analgesics and anti-inflammatory agents.[4] Its primary utility stems from the reactive amino group, which can be diazotized and coupled with other aromatic compounds to form complex, colored molecules. The methyl and nitro groups on the phenol ring act as auxochromes and chromophores, respectively, allowing for the fine-tuning of the final dye's color and stability.

Azo_Coupling_Mechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound C Diazonium Salt Intermediate A->C Reaction B NaNO₂ + HCl (0-5°C) B->C Reagents E Azo Dye C->E Coupling Reaction D Coupling Agent (e.g., Naphthol derivative) D->E Experimental_Workflow cluster_prep Preparation cluster_process Processing & Measurement cluster_testing Fastness Testing A1 Prepare 2% Dye Formulations (Test vs. Alternative) B Apply Dye (30 min) A1->B A2 Standardize Hair Swatches A2->B C Rinse & Dry (24h) B->C D Initial Color Measurement (T₀) [Spectrophotometer L*a*b*] C->D E1 Wash Fastness (10 Cycles) D->E1 E2 Light Fastness (UV Exposure) D->E2 F1 Final Measurement (T₁₀_wash) E1->F1 F2 Final Measurement (T_light) E2->F2 G Data Analysis (Calculate ΔE*) F1->G F2->G Synthesis_Workflow A Starting Material (e.g., p-tert-amyl phenol) B Condensation Reaction A->B C Nitration Reaction B->C D Selective Reduction C->D E Purification (Crystallization) D->E F Final Product (this compound) E->F

References

A Comparative Analysis of Synthetic Routes to 2-Amino-4-methyl-6-nitrophenol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the cost-benefit analysis of prevalent synthesis methodologies for 2-Amino-4-methyl-6-nitrophenol, a key building block in medicinal chemistry and material science.

Introduction

This compound is a valuable substituted nitrophenol derivative that serves as a crucial intermediate in the synthesis of a variety of compounds, including pharmaceuticals and dyes. Its molecular structure, featuring amino, methyl, nitro, and hydroxyl groups on a benzene ring, offers multiple reaction sites for further chemical modifications. The efficient and cost-effective synthesis of this compound is, therefore, of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed comparative analysis of the most common synthetic routes to this compound, with a focus on experimental protocols, cost-effectiveness, safety, and environmental impact.

Route 1: Synthesis from m-Cresol

This is a widely utilized industrial pathway that proceeds via the key intermediate, 3-methyl-4-nitrophenol. The synthesis can be broadly divided into two stages: the preparation of 3-methyl-4-nitrophenol from m-cresol, and its subsequent conversion to the final product.

Stage 1: Synthesis of 3-Methyl-4-nitrophenol

Two primary methods are employed for the synthesis of 3-methyl-4-nitrophenol from m-cresol:

  • Nitrosation followed by Oxidation: This is a common industrial method that avoids the formation of undesired isomers often seen in direct nitration.

  • Protection-Nitration-Deprotection: This method involves protecting the hydroxyl group of m-cresol, typically as a phosphate ester, followed by nitration and subsequent hydrolysis.

The nitrosation-oxidation route is generally preferred for its selectivity and cost-effectiveness on an industrial scale.

Stage 2: Conversion of 3-Methyl-4-nitrophenol to this compound

This stage involves two key transformations: nitration to introduce a second nitro group, followed by a selective reduction.

Step 1: Nitration of 3-Methyl-4-nitrophenol

The nitration of 3-methyl-4-nitrophenol yields 3-methyl-4,6-dinitrophenol (also known as 2,4-dinitro-5-methylphenol).

Step 2: Selective Reduction of 3-Methyl-4,6-dinitrophenol

The final step is the selective reduction of the nitro group at the 4-position. This is achieved using a reducing agent such as sodium sulfide. The nitro group at the 4-position is more sterically accessible and electronically favored for reduction compared to the nitro group at the 6-position.

Experimental Protocol for Route 1

Stage 1: Synthesis of 3-Methyl-4-nitrophenol (via Nitrosation-Oxidation)

  • Nitrosation: m-Cresol is reacted with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C) to form 3-methyl-4-nitrosophenol.

  • Oxidation: The resulting 3-methyl-4-nitrosophenol is then oxidized with nitric acid to yield 3-methyl-4-nitrophenol.

Stage 2: Conversion to this compound

  • Nitration: 3-Methyl-4-nitrophenol is treated with a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 6-position, ortho to the hydroxyl group.

  • Selective Reduction: The resulting 3-methyl-4,6-dinitrophenol is then selectively reduced using a solution of sodium sulfide. The reaction is typically carried out in an aqueous or alcoholic medium. The pH of the reaction mixture is a critical parameter for achieving high selectivity.

Cost-Benefit Analysis of Route 1
FactorAnalysis
Cost The starting material, m-cresol, is a relatively inexpensive bulk chemical.[1][2][3] The reagents used, such as nitric acid, sulfuric acid, and sodium nitrite, are also readily available and cost-effective. The overall process is economically viable for large-scale production.
Yield The nitrosation-oxidation method for 3-methyl-4-nitrophenol can achieve high yields. The subsequent nitration and selective reduction steps also generally proceed with good efficiency.
Safety The use of concentrated nitric and sulfuric acids requires stringent safety precautions due to their corrosive nature.[4] Nitration reactions are exothermic and require careful temperature control to prevent runaway reactions. m-Cresol itself is toxic and corrosive.[5][6]
Environmental Impact The process generates acidic wastewater and potentially NOx gases, which require appropriate treatment before disposal. The use of closed systems in industrial settings can minimize environmental release.[7]

Route 2: Synthesis from p-Toluidine

This route offers an alternative pathway, although it is generally more complex and less common in industrial applications.

Conceptual Steps for Route 2
  • Sulfonation: p-Toluidine is first sulfonated with fuming sulfuric acid to introduce a sulfonic acid group at the ortho-position to the amino group, yielding 4-amino-3-methylbenzenesulfonic acid. This step serves to protect the para-position and direct the subsequent nitration.

  • Nitration: The sulfonated intermediate is then nitrated. The directing effects of the amino and sulfonic acid groups will favor the introduction of a nitro group at the position ortho to the amino group and meta to the sulfonic acid group.

  • Desulfonation: The sulfonic acid group is removed by hydrolysis under acidic conditions.

  • Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is then hydrolyzed to introduce the hydroxyl group.

  • Final Nitration: A final nitration step is required to introduce the nitro group at the 6-position.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Cost p-Toluidine is a moderately priced starting material.[8] However, the multiple steps and the use of fuming sulfuric acid add to the overall cost.
Yield This multi-step synthesis is likely to result in a lower overall yield compared to Route 1. Each step introduces potential for product loss.
Safety Fuming sulfuric acid is highly corrosive and requires specialized handling.[9][10] Diazonium salts can be explosive under certain conditions and must be handled with extreme care.
Environmental Impact The use of fuming sulfuric acid generates significant acidic waste.[11][12] The disposal of byproducts from multiple steps needs careful consideration.

Route 3: Synthesis from 2,4-Dinitro-5-methylphenol

This is a more direct route, provided that the starting material, 2,4-dinitro-5-methylphenol, is readily available and cost-effective.

Experimental Protocol for Route 3
  • Selective Reduction: 2,4-Dinitro-5-methylphenol is subjected to a selective reduction of the nitro group at the 4-position. This can be achieved using reagents like sodium sulfide or sodium hydrosulfide in a controlled manner. A detailed procedure for the selective reduction of a similar compound, 2,4-dinitrophenol, to 2-amino-4-nitrophenol is available and can be adapted.[13]

Cost-Benefit Analysis of Route 3
FactorAnalysis
Cost The cost-effectiveness of this route is highly dependent on the price and availability of the starting material, 2,4-dinitro-5-methylphenol. If this intermediate needs to be synthesized first (for instance, from m-cresol as in Route 1), then this route becomes a variation of Route 1.
Yield The selective reduction step can be high-yielding if the reaction conditions are optimized.
Safety Dinitrophenols are toxic and can be explosive.[14][15][16][17] Handling these compounds requires appropriate safety measures. The reducing agents used can also be hazardous.
Environmental Impact The main environmental concern is the disposal of the waste from the reduction reaction, which may contain sulfur compounds and unreacted dinitrophenol.

Comparative Summary of Synthesis Routes

RouteStarting MaterialNumber of Steps (from basic precursors)Key AdvantagesKey Disadvantages
1 m-Cresol3-4Industrially established, cost-effective starting material, good overall yield.Use of hazardous and corrosive acids, requires careful control of reaction conditions.
2 p-Toluidine5Alternative pathway if m-cresol is not readily available.Multi-step, lower overall yield, use of highly corrosive and hazardous reagents.
3 2,4-Dinitro-5-methylphenol1Direct, potentially high-yielding final step.Dependent on the availability and cost of the starting material, which is itself a specialized chemical.

Visualization of Synthesis Workflows

Synthesis_Routes cluster_0 Route 1: From m-Cresol cluster_1 Route 2: From p-Toluidine cluster_2 Route 3: From 2,4-Dinitro-5-methylphenol m-Cresol m-Cresol 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol m-Cresol->3-Methyl-4-nitrophenol Nitrosation/ Oxidation 3-Methyl-4,6-dinitrophenol 3-Methyl-4,6-dinitrophenol 3-Methyl-4-nitrophenol->3-Methyl-4,6-dinitrophenol Nitration This compound This compound 3-Methyl-4,6-dinitrophenol->this compound Selective Reduction p-Toluidine p-Toluidine Sulfonated p-Toluidine Sulfonated p-Toluidine p-Toluidine->Sulfonated p-Toluidine Sulfonation Nitrated Sulfonated\np-Toluidine Nitrated Sulfonated p-Toluidine Sulfonated p-Toluidine->Nitrated Sulfonated\np-Toluidine Nitration Nitrated p-Toluidine Nitrated p-Toluidine Nitrated Sulfonated\np-Toluidine->Nitrated p-Toluidine Desulfonation Nitrated Phenol Derivative Nitrated Phenol Derivative Nitrated p-Toluidine->Nitrated Phenol Derivative Diazotization/ Hydrolysis Nitrated Phenol Derivative->this compound Nitration 2,4-Dinitro-5-methylphenol 2,4-Dinitro-5-methylphenol 2,4-Dinitro-5-methylphenol->this compound Selective Reduction

Caption: A flowchart comparing the three main synthetic routes to this compound.

Conclusion and Recommendations

For researchers and drug development professionals, the choice of a synthetic route for this compound will depend on several factors, including the scale of the synthesis, available resources, and time constraints.

  • For large-scale and cost-effective production, Route 1 (from m-cresol) is the most recommended. Its industrial precedent, high overall yield, and the use of relatively inexpensive starting materials make it the most economically viable option. However, careful attention must be paid to the safe handling of corrosive acids and the management of exothermic reactions.

  • Route 3 (from 2,4-dinitro-5-methylphenol) is a good option for laboratory-scale synthesis if the starting material is commercially available at a reasonable price. Its directness simplifies the synthetic procedure.

  • Route 2 (from p-toluidine) is the least favorable due to its complexity, lower yield, and the use of hazardous reagents. It should only be considered if the other starting materials are unavailable or if a specific synthetic strategy necessitates this pathway.

Ultimately, a thorough risk assessment and cost analysis should be conducted based on the specific laboratory or production environment before selecting a synthesis route. This guide provides the foundational information to make an informed decision, ensuring an efficient, safe, and cost-effective synthesis of this compound.

References

A Comparative Technical Guide to 2-Amino-4-methyl-6-nitrophenol and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Amino-4-methyl-6-nitrophenol and its structurally similar compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, synthesis methodologies, key applications, and toxicological profiles of these important chemical intermediates. By presenting objective comparisons supported by experimental data, this guide aims to facilitate informed decisions in research and development.

Introduction: The Significance of Substituted Nitrophenols

Substituted nitrophenols are a critical class of aromatic compounds that serve as versatile precursors and intermediates in a wide array of industrial applications. Their unique chemical architecture, featuring nitro (-NO₂) and amino (-NH₂) functional groups on a phenol backbone, imparts distinct reactivity and chromophoric properties. These characteristics make them indispensable in the synthesis of azo dyes, pharmaceuticals, and specialized polymers.[1] this compound, in particular, is a key intermediate in the production of various dyes and pigments, offering vibrant colors and excellent stability.[2][3] This guide will provide a comparative study of this compound and its notable analogs, focusing on aspects crucial for their practical application and safety assessment.

Physicochemical Properties: A Comparative Overview

The subtle differences in the molecular structure of nitrophenol derivatives, such as the position and nature of substituents, can significantly influence their physical and chemical properties. These properties, in turn, dictate their solubility, reactivity, and suitability for various applications. A comparison of the key physicochemical properties of this compound and its selected analogs is presented below.

PropertyThis compound2-Amino-4-nitrophenol4-Amino-2-nitrophenol2-Amino-6-chloro-4-nitrophenol
CAS Number 6265-07-2[4]99-57-0[5]119-34-6[5]6358-09-4
Molecular Formula C₇H₈N₂O₃[4]C₆H₆N₂O₃[5]C₆H₆N₂O₃[5]C₆H₅ClN₂O₃
Molecular Weight ( g/mol ) 168.15[4]154.12[5]154.12[5]188.57
Appearance Yellow to orange crystal or powder[2]Yellow-brown to orange prisms[5]Dark brown to red crystalline powder[5]Yellow crystals or orange-yellow powder
Melting Point (°C) 140-142[2]143–145 (anhydrous)[5]125–127[5]158-160
Solubility Limited in water, soluble in organic solvents[2]Sparingly soluble in water; soluble in ethanol, acetone, acetic acid, and diethyl ether[5]Insoluble in water[5]Soluble in ethanol, acetone
pKa 7.19 ± 0.38 (Predicted)[2]7.6 (phenol), 3.1 (amine) at 25°C7.81 (phenol) at 25°CN/A
Log Kow 1.6 (Predicted)[4]1.260.96N/A

Expert Insights: The methyl group in this compound increases its lipophilicity (Log Kow) compared to its non-methylated analog, 2-amino-4-nitrophenol. This can influence its solubility in nonpolar solvents and may affect its biological uptake and distribution. The melting points also vary significantly, which is an important consideration for purification and processing.

Synthesis Methodologies: A Comparative Approach

The synthesis of aminonitrophenols typically involves the selective reduction of a dinitrophenol precursor. The choice of reducing agent and reaction conditions is critical to achieving the desired isomer with a high yield and purity.

General Synthesis Workflow

The synthesis of these compounds often follows a multi-step process that can be generalized as shown in the workflow below. The key step is the selective reduction of one nitro group in the presence of another.

Synthesis Workflow Start Start Nitration Nitration of Phenol or Substituted Phenol Start->Nitration Dinitrophenol Dinitrophenol Intermediate Nitration->Dinitrophenol Selective_Reduction Selective Reduction Dinitrophenol->Selective_Reduction Aminonitrophenol Aminonitrophenol Product Selective_Reduction->Aminonitrophenol Purification Purification (Recrystallization) Aminonitrophenol->Purification Final_Product Final_Product Purification->Final_Product

Caption: General workflow for the synthesis of aminonitrophenols.

Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol

This protocol details a common method for the synthesis of 2-Amino-4-nitrophenol via the partial reduction of 2,4-dinitrophenol.[5][6]

Materials:

  • 2,4-Dinitrophenol (technical grade)

  • Ammonium chloride

  • Concentrated aqueous ammonia (28%)

  • Sodium sulfide (60% fused)

  • Glacial acetic acid

  • Activated carbon (e.g., Norit)

  • Deionized water

Equipment:

  • 5-liter three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Steam bath

  • Heated Büchner funnel

Procedure:

  • In the 5-liter three-necked flask, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.

  • With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.

  • Heat the mixture to 85°C using a steam bath.

  • Turn off the steam and allow the mixture to cool to 70°C. Causality: The reaction is exothermic, and controlling the temperature is crucial to prevent side reactions and ensure the selective reduction of only one nitro group.[6]

  • Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals. Maintain the temperature between 80-85°C.

  • After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.

  • Filter the hot reaction mixture through a preheated Büchner funnel.

  • Cool the filtrate overnight.

  • Collect the precipitated crystals by filtration and press them nearly dry.

  • Dissolve the crude product in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 ml).

  • Add 10 g of activated carbon, heat the solution, and filter it while hot.

  • Cool the filtrate to 20°C to crystallize the product.

  • Collect the brown crystals and dry them at 65°C. The expected yield is 160–167 g (64–67%) with a melting point of 140–142°C.[6]

Self-Validation: The melting point of the final product should be sharp and within the expected range. Further purity can be confirmed by techniques like HPLC or TLC.

Performance in Key Applications: A Comparative Perspective

The primary application of this compound and its analogs is as intermediates in the synthesis of dyes. The performance of the final dye is directly influenced by the structure of the nitrophenol precursor.

Dye Performance Metrics

Key performance indicators for dyes include molar absorptivity (a measure of color intensity), lightfastness (resistance to fading upon exposure to light), and wash fastness (resistance to color loss during washing).

Dye IntermediateMolar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹)Lightfastness (Blue Wool Scale, 1-8)Wash Fastness (Grey Scale, 1-5)
This compoundData not availableTypically moderate (depends on final dye structure)Generally good with proper fixation[7]
2-Amino-4-nitrophenol18380 ± 90 (for 4-nitrophenol at 401 nm)[8]Varies; azo dyes often have lower lightfastness[9]Good to excellent with reactive dyes[10]
4-Amino-2-nitrophenolData not availableGenerally moderateGood with proper dye selection and application[7]
2-Amino-6-chloro-4-nitrophenolData not availableCan be influenced by the chloro-substituent[11]Good
Experimental Protocol: Evaluation of Dye Fastness Properties

Lightfastness Testing (ISO 105-B02):

  • Prepare dyed fabric samples according to standard dyeing procedures.

  • Mount the samples in a lightfastness tester equipped with a Xenon arc lamp.

  • Expose the samples to artificial light under controlled conditions of temperature and humidity.

  • Simultaneously expose a set of Blue Wool standards (rated 1 to 8).

  • Assess the fading of the samples by comparing the change in color with the unexposed portion and against the fading of the Blue Wool standards. The lightfastness rating corresponds to the Blue Wool standard that shows similar fading.

Wash Fastness Testing (ISO 105-C06): [14]

  • Prepare a composite specimen by stitching the dyed fabric sample between two undyed adjacent fabrics (e.g., cotton and wool).

  • Place the composite specimen in a stainless-steel container with a specified volume of standard soap solution and stainless-steel balls.

  • Agitate the container in a laundering machine at a specified temperature (e.g., 60°C) for a set duration.

  • Rinse and dry the composite specimen.

  • Assess the change in color of the dyed sample and the degree of staining on the adjacent fabrics using the appropriate Grey Scales.

Dye_Fastness_Testing cluster_0 Lightfastness (ISO 105-B02) cluster_1 Wash Fastness (ISO 105-C06) LF_Sample Dyed Sample LF_Exposure Xenon Arc Exposure LF_Sample->LF_Exposure LF_Assessment Compare to Blue Wool Standards LF_Exposure->LF_Assessment LF_Result Lightfastness Rating (1-8) LF_Assessment->LF_Result WF_Sample Composite Specimen WF_Washing Laundering Test WF_Sample->WF_Washing WF_Assessment Assess Color Change & Staining WF_Washing->WF_Assessment WF_Result Wash Fastness Rating (1-5) WF_Assessment->WF_Result

Caption: Workflow for dye fastness testing.

Analytical Methodologies for Characterization and Quantification

Accurate and reliable analytical methods are essential for quality control during synthesis and for monitoring these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

HPLC Method for Nitrophenol Isomers

Principle: Reversed-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Typical Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., acetate buffer pH 5.0).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the analytes.[16]

  • Temperature: Ambient or controlled (e.g., 40°C).[16]

GC-MS Method for Nitrophenol Derivatives

Principle: GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented ions.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., DB-5ms).

Sample Preparation: Due to the polarity of nitrophenols, derivatization is often required to improve their volatility and chromatographic performance. Silylation is a common derivatization technique.

Typical GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Program: A temperature gradient is typically used to separate compounds with different boiling points.

  • Carrier Gas: Helium.

  • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) mode for enhanced sensitivity.

Toxicological and Environmental Profile: A Comparative Risk Assessment

The toxicological properties of nitrophenol derivatives are of significant concern due to their potential for human exposure and environmental release. Structure-activity relationships play a crucial role in determining the toxicity of these compounds.[17][18]

CompoundAcute Oral LD50 (Rat)CarcinogenicityEnvironmental Fate
This compoundData not availableData not availableExpected to be biodegradable, but may be toxic to aquatic life.
2-Amino-4-nitrophenol2400 mg/kg bw[5]Limited evidence in experimental animals[5]Biodegradable by various microorganisms.
4-Amino-2-nitrophenol33 mg/kgSuspected carcinogen with experimental carcinogenic data[5]Biodegradable, but the rate can be slow.
2-Amino-5-nitrophenol>4000 mg/kgInadequate evidence in humans.[19]Biodegradable.

Expert Insights: The position of the amino and nitro groups significantly impacts the toxicity of aminonitrophenols. For instance, 4-Amino-2-nitrophenol is considerably more acutely toxic than its isomers.[19] The mechanism of toxicity for some of these compounds is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[5]

Biodegradation Pathways

The environmental persistence of nitrophenols is largely determined by their susceptibility to microbial degradation. Several bacterial strains have been identified that can utilize nitrophenols as a source of carbon and nitrogen. The degradation pathways typically involve initial hydroxylation or reduction of the nitro group, followed by ring cleavage.

Biodegradation_Pathway Nitrophenol Nitrophenol Derivative Initial_Attack Initial Enzymatic Attack (e.g., Monooxygenase, Reductase) Nitrophenol->Initial_Attack Intermediate Ring-Hydroxylated or Amino Intermediate Initial_Attack->Intermediate Ring_Cleavage Ring Cleavage (Dioxygenase) Intermediate->Ring_Cleavage TCA_Cycle TCA Cycle Intermediates Ring_Cleavage->TCA_Cycle Mineralization Mineralization (CO₂, H₂O, NO₂⁻) TCA_Cycle->Mineralization

Caption: Generalized biodegradation pathway for nitrophenols.

Conclusion

This compound and its analogs are a fascinating and industrially important class of compounds. This guide has provided a comparative analysis of their physicochemical properties, synthesis, applications, and toxicological profiles. The choice of a specific nitrophenol derivative for a particular application should be based on a careful consideration of its performance characteristics, synthetic accessibility, and safety profile. Further research is warranted to fill the existing data gaps, particularly in the quantitative performance of dyes derived from these intermediates, to enable a more comprehensive and direct comparison.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive framework for assessing the purity of commercial 2-Amino-4-methyl-6-nitrophenol, a key intermediate in various synthetic pathways. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the integrity of your research and development endeavors.

Introduction to this compound and the Imperative of Purity

This compound (CAS 6265-07-2) is an aromatic organic compound characterized by the presence of amino, methyl, nitro, and hydroxyl functional groups attached to a benzene ring.[1] Its chemical structure makes it a versatile building block in the synthesis of dyes, pigments, and potentially, pharmacologically active molecules.

The presence of impurities in such a starting material can have significant downstream consequences. These can range from altered reaction kinetics and the formation of unwanted byproducts to, in the context of drug development, the introduction of potentially toxic components. Therefore, a robust and multi-faceted analytical approach to purity assessment is not just a quality control measure; it is a fundamental aspect of scientific rigor.

A Multi-Pronged Approach to Purity Assessment

A comprehensive evaluation of purity extends beyond a single analytical technique. It involves a combination of chromatographic, spectroscopic, and thermal methods to create a holistic profile of the commercial-grade material. This guide will focus on a primary method for separation and quantification of impurities (High-Performance Liquid Chromatography), and essential orthogonal methods for confirming identity and characterizing physical properties (Spectroscopy, Thermal Analysis, and Water Content).

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Separation and quantification of the main component and organic impurities.High resolution, sensitivity, and quantitative accuracy.Requires a reference standard for absolute quantification of impurities.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation and structural elucidation of impurities.High specificity and sensitivity for impurity identification.Can be complex to interpret and may not be quantitative without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation and identification of impurities.Provides detailed structural information.Lower sensitivity compared to HPLC for trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirmation of functional groups present in the molecule.Fast and non-destructive.Provides limited information on the nature and quantity of impurities.
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Melting point, thermal events, and estimation of purity.Provides information on solid-state purity and polymorphism.Less sensitive to impurities that are soluble in the molten main component.
Karl Fischer Titration Titrimetric method based on the reaction of iodine with water.Quantification of water content.[2][3]High accuracy and specificity for water.Only measures water content.

The Cornerstone of Purity: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse for assessing the purity of non-volatile organic compounds like this compound. The method separates the main compound from its impurities based on their differential hydrophobicity.

Understanding Potential Impurities

To develop a robust HPLC method, it is crucial to anticipate the likely impurities. Based on common synthetic routes for similar aminonitrophenols, which often involve the nitration of a cresol derivative followed by partial reduction, potential impurities include:

  • Starting Materials: Unreacted p-cresol.

  • Isomers: Positional isomers formed during nitration, such as 2-Amino-4-methyl-5-nitrophenol or 2-Amino-4-methyl-3-nitrophenol.

  • Over-nitrated Byproducts: Dinitro derivatives like 4-methyl-2,6-dinitrophenol.

  • Under-reduced Byproducts: The dinitro intermediate if the reduction is incomplete.

  • Other Related Substances: Impurities from the starting materials or side reactions.

Proposed HPLC Method for Purity Assessment

Experimental Protocol: HPLC Purity of this compound

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm (or PDA detection from 200-400 nm to assess peak purity).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 50 mL of diluent to obtain a concentration of about 0.5 mg/mL.

  • Analysis and Data Interpretation:

    • Inject the sample solution and record the chromatogram.

    • The purity is typically assessed by area percentage. The area of the main peak is expressed as a percentage of the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • For a more accurate assessment, a reference standard of this compound, such as the one available from suppliers with a stated purity of 96%, can be used to confirm the retention time and for quantitative purposes.[8]

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar this compound and its likely impurities.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient from a highly aqueous to a more organic mobile phase is employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time.

  • Dual Wavelength Detection: Monitoring at multiple wavelengths helps to ensure that all impurities are detected, as they may have different UV absorption maxima. A PDA detector is even more powerful as it can provide the UV spectrum of each peak, aiding in identification and peak purity assessment.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and dissolve This compound in Diluent (0.5 mg/mL) inject Inject Sample (10 µL) prep_sample->inject prep_std Prepare Reference Standard (if available) prep_std->inject hplc_system Set up HPLC System: - C18 Column - Gradient Mobile Phase - 1.0 mL/min Flow Rate - 30°C Column Temp - UV/PDA Detection acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Area % Purity integrate->calculate identify Identify Impurities (if standards or MS data are available) integrate->identify

Caption: Workflow for HPLC purity assessment of this compound.

Orthogonal Methods for Comprehensive Characterization

While HPLC is excellent for separating and quantifying organic impurities, other techniques are necessary for a complete purity profile.

Structural Confirmation and Identification of Impurities

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): For an unambiguous confirmation of the chemical structure of the main component and the identification of unknown impurities, NMR and MS are indispensable.

  • ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for definitive structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent compound and its impurities.

Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and assessing the purity of crystalline solids. For a pure, crystalline compound, the melting endotherm is sharp. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25 °C to 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The shape of the peak can provide a qualitative indication of purity.

Logical Relationship for Purity Assessment

Purity_Assessment cluster_methods Analytical Methods cluster_results Purity Attributes main_compound Commercial This compound hplc HPLC main_compound->hplc dsc DSC main_compound->dsc kf Karl Fischer main_compound->kf spectroscopy Spectroscopy (MS, NMR, FTIR) main_compound->spectroscopy organic_impurities Organic Impurities (%) hplc->organic_impurities thermal_purity Melting Point (°C) & Purity dsc->thermal_purity water_content Water Content (%) kf->water_content identity Structural Identity spectroscopy->identity

Caption: A multi-technique approach for a comprehensive purity assessment.

Water Content by Karl Fischer Titration

Water is a common impurity in organic compounds and can affect their stability and reactivity. Karl Fischer titration is the gold standard for determining water content due to its high accuracy and specificity.[2][3]

Experimental Protocol: Karl Fischer Titration (Volumetric)

  • Instrumentation: A volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., single-component reagent with a titer of ~5 mg/mL), and a suitable solvent (e.g., anhydrous methanol).

  • Procedure:

    • Standardize the Karl Fischer reagent using a known amount of water or a certified water standard.

    • Add a known amount of the this compound sample to the titration vessel containing the conditioned solvent.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • Calculate the water content in the sample.

Comparative Analysis of Commercial Batches

To illustrate the importance of this multi-faceted approach, consider the hypothetical analysis of two different commercial batches of this compound.

Table 2: Hypothetical Purity Assessment of Two Commercial Batches

ParameterBatch ABatch B
Appearance Yellow-orange crystalline powderBrownish-yellow powder
HPLC Purity (Area %) 98.5%96.2%
Major Impurity (HPLC) Isomer at RRT 1.15 (0.8%)Dinitro derivative at RRT 1.30 (2.5%)
Melting Point (DSC) 140-142 °C (sharp)135-140 °C (broad)
Water Content (Karl Fischer) 0.2%1.1%
NMR/MS Confirmation Conforms to structureConforms to structure

In this hypothetical comparison, Batch A exhibits higher purity by HPLC, a sharper melting point indicating better crystalline quality, and lower water content. The nature of the major impurity also differs, which could have different implications for downstream applications. This underscores the necessity of a comprehensive purity assessment rather than relying on a single data point.

Conclusion

Assessing the purity of a chemical intermediate like this compound is a critical step in ensuring the reliability and reproducibility of research and development outcomes. A purely chromatographic approach, while powerful, provides an incomplete picture. By integrating spectroscopic and thermal analysis, a much more robust and trustworthy purity profile can be established. This guide provides the foundational knowledge and experimental starting points for scientists to confidently evaluate the quality of their starting materials, thereby upholding the principles of scientific integrity and paving the way for successful innovation.

References

A Comparative Guide to Nitrophenol-Based Dye Intermediates for Hair Coloration: A Focus on 2-Amino-4-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of 2-Amino-4-methyl-6-nitrophenol and its key alternatives as dye intermediates, primarily within the context of hair coloration. By synthesizing available data and outlining robust experimental protocols, this document serves as a practical resource for formulation scientists and researchers in the cosmetics and dye industries.

Introduction: The Role of Nitrophenols in Hair Dyes

Nitrophenol derivatives are a critical class of compounds used as direct dyes in semi-permanent and permanent hair coloring products. Their small molecular size allows for penetration into the hair shaft, where they impart color without the need for oxidative coupling, although they are also used in conjunction with oxidative dye systems to modify shades. The specific shade, intensity, and fastness properties of the final hair color are highly dependent on the substitution pattern of the nitrophenol core. This compound is a notable member of this class, valued for its contribution to brown and reddish tones. However, a range of structural analogs are also employed, each with a unique performance profile. This guide will focus on a comparative analysis of this compound and its primary alternatives: 2-Amino-5-nitrophenol and 2-Amino-6-chloro-4-nitrophenol.

Physicochemical Properties of Key Nitrophenol Dye Intermediates

A fundamental understanding of the physicochemical properties of these intermediates is crucial for predicting their behavior in formulations and their interaction with the hair fiber.

PropertyThis compound2-Amino-5-nitrophenol2-Amino-6-chloro-4-nitrophenol
CAS Number 6265-07-2[1]121-88-0[2]6358-09-4[3]
Molecular Formula C₇H₈N₂O₃[1]C₆H₆N₂O₃[2]C₆H₅ClN₂O₃[3]
Molecular Weight 168.15 g/mol [1]154.12 g/mol [2]188.57 g/mol [3]
Appearance Yellow to orange crystalline powder[4]Brown amorphous granules or powder[5]Yellow-brown crystalline powder
Melting Point 140-142 °C[4]198-202 °C[5]154-158 °C
Solubility Limited in water, soluble in organic solvents[4]More soluble in ethanol, acetone, and benzene than in waterSparingly soluble in water
UV-Vis λmax Not explicitly foundNot explicitly foundNot explicitly found

Synthesis of Nitrophenol Dye Intermediates: A Comparative Overview

The synthetic route to these compounds influences their purity, cost, and environmental impact. While various methods exist, the following represents common laboratory-scale preparations.

Synthesis of this compound

A common route to this compound involves the nitration of p-cresol, followed by selective reduction of one of the nitro groups in the resulting dinitro compound. A more direct, though less detailed, method mentioned is the aminolysis of methyl p-nitrophenol.[4]

Caption: Synthesis of this compound.

Synthesis of 2-Amino-5-nitrophenol

2-Amino-5-nitrophenol can be synthesized from o-aminophenol through a multi-step process involving cyclocondensation with urea, followed by nitration and hydrolysis.[6][7] This method is reported to have a high overall yield of around 80%.[6]

Caption: Synthesis of 2-Amino-5-nitrophenol.

Synthesis of 2-Amino-6-chloro-4-nitrophenol

A primary method for the synthesis of this compound is the electrophilic nitration of 2-amino-6-chlorophenol.[8] The directing effects of the hydroxyl and amino groups guide the nitro group to the desired position.[8]

Caption: Synthesis of 2-Amino-6-chloro-4-nitrophenol.

Experimental Benchmark Study: A Proposed Protocol

To objectively compare the performance of these dye intermediates, a standardized experimental protocol is essential. The following outlines a comprehensive approach to evaluating their efficacy in a hair dye formulation.

Materials
  • This compound (≥98% purity)

  • 2-Amino-5-nitrophenol (≥98% purity)

  • 2-Amino-6-chloro-4-nitrophenol (≥98% purity)

  • Bleached human hair swatches

  • Standard hair dye base (e.g., shampoo or conditioner base)

  • Phosphate buffer solutions (pH 5.5, 7.0, and 8.5)

  • Colorimeter (for CIELAB Lab* measurements)

  • UV-Vis Spectrophotometer

  • Weather-Ometer or other light exposure chamber

Experimental Workflow

Benchmark_Workflow cluster_prep Preparation cluster_analysis Performance Analysis formulation Dye Formulation dyeing Hair Swatch Dyeing formulation->dyeing initial_color Initial Color Measurement (Lab) dyeing->initial_color wash_fastness Wash Fastness Testing initial_color->wash_fastness light_fastness Light Fastness Testing initial_color->light_fastness final_color Final Color Measurement (Lab) wash_fastness->final_color light_fastness->final_color

Caption: Workflow for benchmarking dye performance.

Detailed Protocols

4.3.1. Dye Formulation and Application

  • Prepare a 1% (w/w) solution of each dye intermediate in the hair dye base.

  • Adjust the pH of separate batches to 5.5, 7.0, and 8.5 using phosphate buffers.

  • Apply each formulation to a pre-weighed, bleached hair swatch, ensuring even saturation.

  • Allow the dye to process for 30 minutes at room temperature.

  • Rinse the swatches with lukewarm water until the water runs clear.

  • Allow the swatches to air dry completely.

4.3.2. Colorimetric Analysis

  • Calibrate the colorimeter according to the manufacturer's instructions.

  • Take at least three Lab* readings from different spots on each dyed hair swatch and calculate the average.

  • Record these as the initial color values (L₀, a₀, b*₀).

4.3.3. Wash Fastness Testing

  • Prepare a standard shampoo solution (e.g., 10% SLES in deionized water).

  • Wash each swatch in the shampoo solution for a set time (e.g., 2 minutes), followed by a thorough rinse.

  • Repeat the wash and rinse cycle for a predetermined number of cycles (e.g., 10 cycles).

  • After the final cycle, allow the swatches to air dry.

  • Measure the final Lab* values (L₁, a₁, b*₁).

  • Calculate the total color change (ΔE) using the formula: ΔE = √[(L₁ - L₀)² + (a₁ - a₀)² + (b₁ - b₀)²]

4.3.4. Light Fastness Testing

  • Place a set of dyed swatches in a Weather-Ometer or a controlled light exposure chamber.

  • Expose the swatches to a standardized light source for a specified duration (e.g., 20 hours).

  • Measure the final Lab* values (L₂, a₂, b*₂).

  • Calculate the total color change (ΔE*) as described above.

Comparative Performance and Discussion

  • This compound: This compound is expected to produce warm, reddish-brown tones. The methyl group may slightly increase its affinity for the hair fiber, potentially leading to better substantivity and wash fastness compared to its non-methylated analog, 2-amino-4-nitrophenol.

  • 2-Amino-5-nitrophenol: This isomer is known to produce red and gold-blond shades.[5] Its higher melting point suggests stronger intermolecular forces, which could influence its solubility and diffusion into the hair cortex.

  • 2-Amino-6-chloro-4-nitrophenol: The presence of a chloro-substituent can significantly impact the color and properties of the dye. It often leads to a shift towards cooler, more muted tones. The chloro group also increases the molecule's hydrophobicity, which may affect its interaction with the hair and its fastness properties.

Expected Outcomes of the Benchmark Study:

The proposed experimental protocol would provide quantitative data to validate these qualitative predictions. The Lab* measurements will offer precise color coordinates for each dye at different pH levels. The ΔE* values from the wash and light fastness tests will provide a direct measure of color stability. This data, when tabulated, will allow for a robust, evidence-based comparison of these dye intermediates, enabling formulators to select the optimal compound for their specific application.

Conclusion and Future Directions

This compound is a valuable dye intermediate in the hair coloration industry. A thorough comparison with its structural alternatives, such as 2-Amino-5-nitrophenol and 2-Amino-6-chloro-4-nitrophenol, is crucial for optimizing hair dye formulations. While direct comparative studies are scarce, a systematic experimental approach, as outlined in this guide, can provide the necessary data to benchmark their performance. Future research should focus on conducting such direct comparative studies and exploring the toxicological profiles of these compounds in detail to ensure consumer safety. Additionally, understanding the impact of these dye intermediates on the mechanical properties of hair would be a valuable area of investigation.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-methyl-6-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Amino-4-methyl-6-nitrophenol, a chemical intermediate commonly used in the synthesis of dyes and other complex organic molecules. As laboratory professionals, it is our responsibility to not only advance scientific discovery but also to ensure the safety of ourselves, our colleagues, and the environment. This document outlines the necessary precautions, spill management procedures, and approved disposal methods, grounded in established safety protocols and regulatory guidelines.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from analogous compounds such as 2-Amino-4-chloro-6-nitrophenol and 2-Amino-4-nitrophenol provide critical insights into its potential risks.

Based on these related compounds, this compound should be handled as a substance that is:

  • An irritant: Causes skin and serious eye irritation.[1][2][3]

  • A potential sensitizer: May cause an allergic skin reaction.[1][3]

  • Harmful to aquatic life: Poses a long-lasting threat to aquatic environments.[1][3]

  • Reactive with strong oxidizing agents: Incompatible with these materials, posing a risk of vigorous reaction.[1][4]

The presence of the nitro group suggests that, like other nitrophenols, it may be combustible and, under certain conditions, could have explosive properties, although this is less pronounced than in di- or tri-nitro compounds.

Table 1: Hazard Classification of Analogous Substituted Nitrophenols

Hazard StatementGHS ClassificationRepresentative Source
Skin IrritationCategory 2[2][3]
Serious Eye IrritationCategory 2/2A[2][3]
Skin SensitizationCategory 1/1A[1][3]
Hazardous to the Aquatic Environment (Long-term)Category 2[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is to create a barrier between the researcher and the potential chemical hazard. For this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to prevent contact with the eyes.[1][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.[1][3]

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Spill Management: A Step-by-Step Protocol

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent, inert material like vermiculite or sand. Avoid raising dust.

  • Collect the Spilled Material: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[2]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[4] All cleanup materials must be disposed of as hazardous waste.

  • Seek Medical Attention if Necessary: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Proper Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Waste Categorization and Collection

  • Waste Determination: As per the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[5] Given the properties of analogous compounds, this compound should be managed as hazardous waste.

  • Containerization: Collect waste in a designated, chemically compatible, and properly sealed container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.

Approved Disposal Methods

The preferred method for the disposal of nitrophenolic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[6]

  • Incineration: This method ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. The high temperatures (typically 820–1,600°C in a rotary kiln incinerator) and controlled conditions are effective in breaking down the aromatic ring and nitro group, preventing the release of the toxic compound into the environment.[6] Scrubbers are often used to control the emission of nitrogen oxides produced during combustion.[6]

  • Chemical Treatment (for specific liquid waste streams): In some industrial settings, aqueous waste containing nitrophenols may be treated through methods like oxidation. However, for laboratory-scale waste, this is generally not feasible or recommended. The primary and most accessible method is collection by a certified hazardous waste disposal company for incineration.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Waste Management A Generation of This compound Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Labeled, Sealed, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Segregate from Incompatible Materials (e.g., Oxidizing Agents) D->E F Arrange for Pickup by a Certified Hazardous Waste Vendor E->F G Transport to a Licensed TSDF (Treatment, Storage, and Disposal Facility) F->G H High-Temperature Incineration G->H I Compliant Destruction of Hazardous Waste H->I

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Compliance

All hazardous waste disposal activities are governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) under RCRA and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[7][8] It is imperative that your institution's Environmental Health and Safety (EHS) office is consulted to ensure full compliance with all applicable regulations.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always prioritize safety and when in doubt, consult your institution's EHS professionals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methyl-6-nitrophenol
Reactant of Route 2
Reactant of Route 2
2-Amino-4-methyl-6-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.